8-Hydroxycoumarin
描述
Structure
3D Structure
属性
IUPAC Name |
8-hydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTUTXWBBUARQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873761 | |
| Record name | 8-Hydroxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2442-31-1 | |
| Record name | 8-Hydroxycoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002442311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Hydroxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-HYDROXYCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/854P936B10 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Natural Sources of 8-Hydroxycoumarin in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of 8-hydroxycoumarin (8-hydroxychromen-2-one) in the plant kingdom. It details the known plant sources, the biosynthetic pathways responsible for its formation, and standardized experimental protocols for its extraction, isolation, and quantification. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is a simple coumarin, a class of secondary metabolites widely distributed in the plant kingdom. While the presence of coumarins is extensive, specific data on this compound is less common, suggesting it may be a less abundant derivative compared to others. The primary plant species in which this compound has been reported belong to the Rutaceae family.
Known Plant Sources:
-
Murraya paniculata (Orange Jasmine): This species is a rich source of various coumarins and alkaloids.[1][2] this compound has been reported to be present in this plant.[3]
-
Murraya exotica (Orange Jasmine): Similar to its close relative M. paniculata, this plant is known to produce a diverse array of coumarins.[3][4]
Quantitative Data on Coumarins in Key Plant Sources
Direct quantitative analysis of this compound in plant tissues is not extensively documented in the available scientific literature. However, to provide context for researchers, the following table summarizes quantitative data for other major coumarin derivatives found in plant species known or suspected to contain this compound. This data highlights the general capacity of these plants to produce coumarin scaffolds.
| Plant Species | Plant Part | Compound | Concentration / Yield | Reference |
| Helichrysum arenarium | Aerial Parts | Coumarin | 0.0339 mg/mL (Methanol Extract) | [5] |
| Pterocaulon balansae | Aerial Parts | 7 different coumarins | 0.584–54 mg/g of dry plant material | [6] |
| Chlorophytum borivilianum | Roots | Coumarin | 560 - 1938 µg/g | [7] |
| Murraya paniculata | Leaves | 2'-O-ethylmurrangatin, murranganone, paniculatin | Not Quantified (Isolated) | [6] |
| Murraya paniculata | Leaves | Auraptene, trans-gleinadiene, etc. | Not Quantified (Isolated) | [8] |
Note: The absence of specific quantitative data for this compound represents a research gap and an opportunity for future phytochemical analyses.
Biosynthesis of this compound
The biosynthesis of this compound, like other simple coumarins, originates from the phenylpropanoid pathway . This fundamental pathway converts the amino acid L-phenylalanine into a variety of phenolic compounds.
The critical step for the formation of the coumarin ring is the ortho-hydroxylation of a cinnamic acid derivative, followed by trans-cis isomerization and spontaneous or enzyme-mediated lactonization (ring closure).
While the direct enzymatic step leading to this compound has not been definitively characterized, the mechanism of 8-hydroxylation on a coumarin nucleus is well-established in plants. The enzyme Scopoletin 8-hydroxylase (S8H) , a 2-oxoglutarate-dependent dioxygenase, catalyzes the hydroxylation of scopoletin at the C-8 position to form fraxetin.[3] This provides a strong model for the likely biosynthetic route to this compound, which would involve a similar hydroxylase acting on the parent coumarin molecule or a related intermediate.
Signaling Pathway for 8-Hydroxylation of Coumarins
The following diagram illustrates the established enzymatic reaction for the 8-hydroxylation of scopoletin, serving as a model for the biosynthesis of 8-hydroxycoumarins.
Experimental Protocols
The following sections provide detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials, synthesized from standard practices in phytochemical analysis.
Extraction of this compound
Objective: To efficiently extract coumarins from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., leaves, stems)
-
Soxhlet apparatus or Ultrasonic bath
-
Rotary evaporator
-
Solvents: Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)
-
Filter paper (e.g., Whatman No. 1)
Protocol (Soxhlet Extraction):
-
Accurately weigh approximately 20-50 g of finely powdered, dried plant material.
-
Place the powdered material into a cellulose thimble.
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with 250-500 mL of methanol.
-
Assemble the Soxhlet apparatus (flask, extractor, condenser) and heat the solvent to a gentle boil.
-
Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon tube runs clear.
-
After extraction, allow the apparatus to cool.
-
Concentrate the resulting crude extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
Store the dried crude extract at 4°C in a desiccator until further processing.
Protocol (Ultrasonic-Assisted Extraction - UAE):
-
Accurately weigh 1-5 g of finely powdered, dried plant material into an Erlenmeyer flask.
-
Add a solvent (e.g., 80% methanol in water) at a solid-to-solvent ratio of 1:20 (w/v).
-
Place the flask in an ultrasonic bath.
-
Sonicate at a controlled temperature (e.g., 40°C) for 30-60 minutes.
-
Filter the mixture through filter paper to separate the extract from the plant residue.
-
Repeat the extraction process on the residue two more times to ensure complete extraction.
-
Combine the filtrates and concentrate using a rotary evaporator as described above.
Isolation and Purification (Column Chromatography)
Objective: To separate this compound from other compounds in the crude extract.
Materials:
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Solvent system (e.g., Hexane-Ethyl Acetate gradient)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm and 365 nm)
Protocol:
-
Prepare a silica gel slurry in the initial, non-polar solvent (e.g., 100% hexane).
-
Pack the chromatography column with the slurry.
-
Adsorb a known amount of the crude extract onto a small amount of silica gel to create a dry powder.
-
Carefully load the dried extract-silica mixture onto the top of the packed column.
-
Begin elution with 100% hexane, gradually increasing the polarity by adding increasing percentages of ethyl acetate (e.g., 95:5, 90:10, 85:15, etc.).
-
Collect fractions of a fixed volume (e.g., 20 mL).
-
Monitor the collected fractions using TLC. Spot each fraction on a TLC plate, develop in an appropriate solvent system, and visualize under a UV lamp. Coumarins typically fluoresce blue or green.
-
Pool fractions that show a similar TLC profile and correspond to the Rf value of a pure this compound standard, if available.
-
Concentrate the pooled fractions to yield the purified compound.
Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To accurately determine the concentration of this compound in an extract.
Materials:
-
HPLC system with a Diode Array Detector (DAD) or UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase: Acetonitrile (Solvent B) and 0.1% Formic Acid in Water (Solvent A)
-
Syringe filters (0.45 µm)
-
This compound analytical standard
Protocol:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol. Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh the dried plant extract and dissolve it in methanol to a known concentration (e.g., 10 mg/mL). Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column, maintained at 30°C.
-
Mobile Phase: A gradient elution is typically used. For example:
-
0-5 min: 10% B
-
5-20 min: Gradient to 60% B
-
20-25 min: Gradient to 90% B
-
25-30 min: Hold at 90% B
-
30-35 min: Return to 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Monitor at the maximum absorbance wavelength for this compound (typically around 320-340 nm).
-
-
Analysis:
-
Inject the series of standard solutions to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared plant extract sample.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.
-
Quantify the amount of this compound in the sample by interpolating its peak area against the standard calibration curve.
-
Experimental and Logical Workflows
The following diagram outlines the general workflow for the extraction and analysis of this compound from a plant source.
References
- 1. Quantitative determination of eight components in rhizome (Jianghuang) and tuberous root (Yujin) of Curcuma longa using pressurized liquid extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. Natural coumarins from Murraya paniculata as mixed-type inhibitors of cholinesterases: In vitro and in silico investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. phcogres.com [phcogres.com]
- 8. chromatographyonline.com [chromatographyonline.com]
8-Hydroxycoumarin: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 8-Hydroxycoumarin, a significant heterocyclic organic compound. This document outlines its chemical identity, physicochemical properties, synthesis methodologies, and key biological activities, with a focus on its relevance in biomedical research and drug discovery.
Core Identity: IUPAC Name and CAS Number
The definitive chemical identifiers for this compound are:
Physicochemical and Computational Data
A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₉H₆O₃ | [1] |
| Molecular Weight | 162.14 g/mol | [1][2] |
| Melting Point | 156 °C | |
| Boiling Point (Predicted) | 361.6 ± 37.0 °C | |
| Density (Predicted) | 1.403 ± 0.06 g/cm³ | |
| TPSA (Topological Polar Surface Area) | 50.44 Ų | [2] |
| LogP | 1.4986 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 0 | [2] |
Experimental Protocols: Synthesis of Coumarin Derivatives
Synthesis of 4-Methyl-7-hydroxy-8-formyl Coumarin: [3]
-
Step 1: Synthesis of 7-hydroxy-4-methyl-coumarin. This intermediate is typically synthesized via a Pechmann condensation of a phenol (in this case, resorcinol) with a β-ketoester (ethyl acetoacetate) in the presence of an acid catalyst.
-
Step 2: Formylation via Duff's Reaction.
-
Dissolve 7-hydroxy-4-methyl-coumarin (0.001 mol) in glacial acetic acid (20 mL).
-
Add hexamethylenetetramine (0.003 mol) to the reaction mixture.
-
Heat the mixture to 80-85 °C in a water bath for 6 hours.
-
Add a hot mixture of 5 mL of water and 30 mL of hydrochloric acid.
-
Maintain the reaction for 30 minutes and then cool to room temperature.
-
Extract the product with diethyl ether.
-
Evaporate the ether to obtain the pale yellow solid product.
-
Biological Activity and Signaling Pathways
Derivatives of this compound have demonstrated significant potential in biomedical research, particularly in the field of oncology.[4] These compounds have been shown to exhibit antiproliferative activity against various cancer cell lines.
One of the key mechanisms of action is the induction of apoptosis through the intrinsic mitochondrial pathway.[4][5] This process involves the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, leading to a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio ultimately triggers the mitochondrial release of cytochrome c and the activation of caspases, culminating in programmed cell death. Furthermore, some derivatives of this compound have been identified as potent inhibitors of topoisomerase IIβ, an enzyme crucial for DNA replication and a well-established target for anticancer drugs.[4]
A related compound, 8-methoxycoumarin, has been shown to enhance melanogenesis through the MAPK signaling pathway.[6] This involves the phosphorylation of p38 and JNK, alongside the inhibition of ERK phosphorylation, leading to the upregulation of transcription factors that drive melanin synthesis.[6]
Apoptotic Signaling Pathway of this compound Derivatives
Caption: Intrinsic mitochondrial apoptosis pathway induced by this compound derivatives.
References
- 1. This compound | C9H6O3 | CID 122783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound for Research [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 8-Methoxycoumarin enhances melanogenesis via the MAPKase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity Screening of 8-Hydroxycoumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the diverse biological activities of 8-hydroxycoumarin derivatives, a class of compounds recognized for its significant therapeutic potential. As a versatile heterocyclic scaffold, this compound serves as a foundational structure for novel organic compounds with applications across various biomedical fields, particularly in oncology and antimicrobial research.[1][2] This document details the mechanisms of action, summarizes key quantitative data, provides established experimental protocols for activity screening, and visualizes critical pathways and workflows.
Anticancer Activity
Derivatives of this compound have demonstrated significant antiproliferative effects against various cancer cell lines.[1] Their mechanism of action is often multi-targeted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes essential for cancer cell proliferation.[1][3][4]
Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest
A primary anticancer mechanism of these derivatives is the activation of the intrinsic mitochondrial pathway of apoptosis.[1][3] Studies on human hepatocellular carcinoma (HepG2) cells show that certain derivatives can upregulate the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while simultaneously down-regulating the anti-apoptotic protein Bcl-2.[1][3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, leading to the release of cytochrome c and subsequent activation of caspases, culminating in programmed cell death.
Furthermore, these compounds can induce cell cycle arrest, predominantly at the G2/M phase.[1][3] This prevents cancer cells from entering mitosis, thereby halting their proliferation. Another significant target is Topoisomerase IIβ, a crucial enzyme for DNA replication and repair; its inhibition by this compound derivatives leads to DNA damage and cell death.[1][3] Some derivatives also show inhibitory potential against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key kinase in angiogenesis.[3]
Quantitative Data: In Vitro Cytotoxicity
The antiproliferative activity of various this compound derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50).
| Derivative Class | Target Cell Line | Assay | IC50 Value (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Coumarin-Thiazole Hybrid (51c) | HeLa (Cervical Cancer) | MTT | 1.29 | Doxorubicin | > 51c |
| Coumarin-Thiazole Hybrid (51b) | COS-7 (Kidney Cancer) | MTT | Significant | Doxorubicin | > 51b |
| 4-Hydroxycoumarin Derivative (115) | SMMC-7721 (Hepatoma) | MTT | 6.0 ± 1.4 | - | - |
| 4-Hydroxycoumarin Derivative (115) | Bel-7402 (Hepatoma) | MTT | 8.0 ± 2.0 | - | - |
| Coumarin-Triazole Hybrid (15a) | MDA-MB-231 (Breast Cancer) | MTT | 1.34 (Normoxia) | Doxorubicin | 1.07 |
| Coumarin-Triazole Hybrid (15a) | MDA-MB-231 (Breast Cancer) | MTT | 0.03 (Hypoxia) | Doxorubicin | 0.60 |
| Coumarin Derivative (Compound IX) | HepG2 (Hepatocellular Carcinoma) | MTT | Significant | - | - |
(Data synthesized from multiple sources demonstrating the potency of various derivatives)[3][5]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. After incubation, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Anti-inflammatory Activity
Coumarin derivatives are recognized for their anti-inflammatory properties, which are primarily attributed to their ability to inhibit key enzymes and mediators in the inflammatory cascade.[6][7][8]
Mechanism of Action
The anti-inflammatory effects of this compound derivatives are linked to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the synthesis of prostaglandins during inflammation.[6] By targeting COX-2, these compounds can reduce the production of inflammatory mediators like prostaglandins (PGs) and nitric oxide (NO).[4][6] This targeted action is a desirable trait for anti-inflammatory drugs, as selective COX-2 inhibition can minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the cytoprotective COX-1 enzyme.[6]
Quantitative Data: In Vivo Anti-inflammatory Activity
The carrageenan-induced rat paw edema model is a standard in vivo assay for evaluating acute anti-inflammatory activity.
| Compound | Dose | Inhibition of Edema (%) after 3h | Reference Drug | Reference Inhibition (%) |
| Compound 4 | Oral | 44.05% | Indomethacin | ~32-35% |
| Compound 8 | Oral | 38.10% | Indomethacin | ~32-35% |
| Compound 3 | Oral | 32.14% | Indomethacin | ~32-35% |
| Compound 11 | Oral | 32.14% | Indomethacin | ~32-35% |
(Data from a study on 6-(substituted benzylamino)-7-hydroxy-4-methylcoumarin derivatives)[6]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol assesses the ability of a compound to reduce acute inflammation.
-
Animal Acclimatization: Use adult Wistar rats (150-200g). Acclimatize the animals for at least one week under standard laboratory conditions with free access to food and water.
-
Grouping and Administration: Divide the animals into groups: a control group, a reference group (e.g., Indomethacin, 10 mg/kg), and test groups for different doses of the this compound derivatives. Administer the test compounds and reference drug orally or intraperitoneally 1 hour before inducing inflammation. The control group receives only the vehicle.
-
Inflammation Induction: Inject 0.1 mL of a 1% (w/v) carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume immediately after the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula:
-
Percentage Inhibition = [ ( (Vt - V₀)control - (Vt - V₀)treated ) / ( (Vt - V₀)control ) ] × 100
-
Where Vt is the paw volume at time 't' and V₀ is the initial paw volume.
-
Antimicrobial Activity
This compound derivatives have shown promise as antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria as well as fungi.[9][10][11]
Mechanism of Action
While the exact antimicrobial mechanisms are still under broad investigation, it is believed that coumarins can interfere with bacterial cell wall synthesis, disrupt cell membrane integrity, or inhibit essential enzymes involved in microbial replication and metabolism. Their planar structure allows them to intercalate with DNA, potentially inhibiting replication and transcription.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Derivative | Target Microorganism | MIC (mM) |
| 5,7-dihydroxy-4-trifluoromethylcoumarin (3b) | Bacillus cereus | 1.5 |
| 5,7-dihydroxy-4-trifluoromethylcoumarin (3b) | Micrococcus luteus | 1.5 |
| 5,7-dihydroxy-4-trifluoromethylcoumarin (3b) | Listeria monocytogenes | 1.5 |
| 5,7-dihydroxy-4-trifluoromethylcoumarin (3b) | Staphylococcus aureus | 1.5 |
| 7-hydroxy-4-trifluoromethylcoumarin (3c) | Enterococcus faecium | 1.7 |
| Dicoumarol (3n) | Listeria monocytogenes | 1.2 |
(Data from a study on various coumarin derivatives)[9]
Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the bacterial suspension to each well containing the diluted compound.
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Seal the plate and incubate at the optimal temperature (e.g., 37°C) for 18-24 hours.
-
Result Interpretation: After incubation, determine the MIC by visually identifying the lowest concentration of the compound at which there is no visible turbidity or growth.
Antioxidant Activity
Many hydroxycoumarin derivatives exhibit potent antioxidant properties, which are crucial for combating oxidative stress implicated in numerous diseases.[12][13][14] The radical scavenging ability is strongly correlated with the number and position of hydroxyl groups on the coumarin ring.[14]
Mechanism of Action
The antioxidant activity of 8-hydroxycoumarins stems from their ability to donate a hydrogen atom from their phenolic hydroxyl groups to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical or the ABTS radical cation.[12][14] Derivatives with dihydroxy substitutions, particularly at the 7 and 8 positions, are often the most active antioxidants.[12][15]
Quantitative Data: Radical Scavenging Activity
The antioxidant potential is often expressed as an IC50 value, representing the concentration required to scavenge 50% of the free radicals.
| Derivative | Assay | IC50 (µg/mL) | Reference | Reference IC50 (µg/mL) |
| Coumarin-benzothiazole hybrid | DPPH | 591.58 | Ascorbic Acid | 391.25 |
| Chloro-substituted coumarin-3-sulfonamide (8c) | DPPH | Potent Activity | Ascorbic Acid | - |
| Chloro-substituted coumarin-3-sulfonamide (8d) | DPPH | Potent Activity | Ascorbic Acid | - |
| 7,8-dihydroxy-4-methylcoumarin | DPPH, ABTS | More active than Trolox | Trolox | - |
(Data synthesized from multiple sources)[12][13][15]
Experimental Protocol: DPPH Radical Scavenging Assay
This is a common, rapid, and simple method for screening the antioxidant activity of compounds.
-
Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol). Prepare a fresh 0.1 mM solution of DPPH in the same solvent.
-
Reaction Mixture: In a set of test tubes or a 96-well plate, add different concentrations of the test compound to the DPPH solution. The total volume should be kept constant. A control sample contains only the solvent and the DPPH solution.
-
Incubation: Mix the solutions and allow them to stand in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer or microplate reader. The reduction of the DPPH radical by an antioxidant is observed as a change in color from deep violet to light yellow.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula:
-
Scavenging Activity (%) = [ (A_control - A_sample) / A_control ] × 100
-
Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
-
IC50 Determination: Plot the percentage of scavenging activity against the compound concentrations to determine the IC50 value.
References
- 1. This compound for Research [benchchem.com]
- 2. Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
- 6. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Evaluation of the Biological Activity of Naturally Occurring 5,8-Dihydroxycoumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Antioxidant Potential of Hydroxylated Coumarins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the significant antioxidant potential of hydroxylated coumarins, a class of phenolic compounds widely distributed in nature. Renowned for their broad spectrum of biological activities, these molecules have garnered increasing interest for their ability to counteract oxidative stress, a key factor in the pathogenesis of numerous diseases. This document provides a comprehensive overview of their mechanisms of action, structure-activity relationships, detailed experimental protocols for evaluating their antioxidant efficacy, and their influence on cellular signaling pathways.
Introduction to Coumarins and Oxidative Stress
Coumarins are a diverse family of benzopyrone derivatives found in many plants, fungi, and bacteria.[1] Their basic structure, consisting of a benzene ring fused to an α-pyrone ring, serves as a scaffold for various substitutions, with hydroxylation being a key determinant of their antioxidant properties.[2][3] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer.[4] Hydroxylated coumarins, by virtue of their chemical structure, can effectively scavenge free radicals and modulate cellular antioxidant defense systems, making them promising candidates for the development of novel therapeutic agents.[2][5]
Mechanisms of Antioxidant Action
The antioxidant activity of hydroxylated coumarins is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The main mechanisms include:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby quenching its reactivity. This process is favored in non-polar solvents.[6]
-
Single Electron Transfer followed by Proton Transfer (SET-PT): An electron is first transferred from the coumarin to the free radical, forming a radical cation. This is followed by the transfer of a proton. This mechanism is more prevalent in polar solvents.
-
Sequential Proton Loss Electron Transfer (SPLET): The coumarin first deprotonates to form an anion, which then donates an electron to the free radical. This mechanism is also significant in polar environments.[6][7]
The efficiency of these mechanisms is largely dictated by the number and position of hydroxyl groups on the coumarin scaffold.
Caption: Primary antioxidant mechanisms of hydroxylated coumarins.
Structure-Activity Relationship
The antioxidant capacity of hydroxylated coumarins is intricately linked to their molecular structure. Key determinants include:
-
Number and Position of Hydroxyl Groups: An increase in the number of hydroxyl groups generally enhances antioxidant activity.[8] The presence of ortho-dihydroxy (catechol) moieties, such as in esculetin (6,7-dihydroxycoumarin) and daphnetin (7,8-dihydroxycoumarin), is particularly effective due to the formation of stable ortho-semiquinone radicals and the potential for metal chelation.[6]
-
Electron-Donating Groups: The presence of electron-donating groups, such as methoxy (-OCH3), can increase the stability of the resulting phenoxyl radical, thereby enhancing antioxidant activity.[9]
-
Intramolecular Hydrogen Bonding: In some cases, intramolecular hydrogen bonding can decrease the hydrogen-donating ability of a hydroxyl group, thus reducing its antioxidant potential.[6]
The following tables summarize the quantitative antioxidant activity of various hydroxylated coumarins from different in vitro assays.
Table 1: DPPH Radical Scavenging Activity of Hydroxylated Coumarins
| Compound | IC50 (µM) | Reference |
| Esculetin | 25.18 | [6] |
| 7,8-Dihydroxy-4-methylcoumarin | 33.46 | [6] |
| 5-Carboxy-7,8-dihydroxy-4-methylcoumarin | 17.49 | [6] |
| 7-Hydroxy-4-methylcoumarin | Inactive | [6] |
| 4-Hydroxycoumarin | >100 | [6] |
| Quercetin (Standard) | 29.41 | [6] |
| Ascorbic Acid (Standard) | ~20-50 | [6][10] |
Table 2: ABTS Radical Cation Scavenging Activity of Hydroxylated Coumarins
| Compound | IC50 (µM) | Reference |
| Coumarin-thiosemicarbazone with catechol motif (Compound 18) | 9.0 | [6] |
| Coumarin-thiosemicarbazone with catechol motif (Compound 19) | 8.8 | [6] |
| Trolox (Standard) | 13.0 | [6] |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Hydroxylated Coumarins
| Compound | FRAP Value (mM Fe(II)/g) | Reference |
| 7-Hydroxycoumarin | Higher than 4-hydroxycoumarin | [6] |
| 4-Hydroxycoumarin | Higher than unsubstituted coumarin | [6] |
| 7-Hydroxy-4-methylcoumarin | Lower than 7-hydroxycoumarin | [6] |
| Unsubstituted Coumarin | Lowest activity | [6] |
Detailed Experimental Protocols
Accurate evaluation of antioxidant potential requires standardized and reproducible experimental protocols. This section provides detailed methodologies for the most common in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.
Caption: Workflow for the DPPH radical scavenging assay.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.
-
Prepare a stock solution of the test coumarin and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the test compounds and the standard.
-
-
Assay Procedure:
-
To a 96-well plate or a cuvette, add a specific volume of the sample or standard solution (e.g., 100 µL).
-
Add a defined volume of the DPPH working solution (e.g., 100 µL).
-
For the blank, use the solvent instead of the sample. The control contains the solvent and the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % inhibition against the concentration of the sample to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+) by antioxidants, leading to a decrease in its characteristic blue-green color.
Caption: Workflow for the ABTS radical cation decolorization assay.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Prepare a stock solution and serial dilutions of the test coumarin and a standard (e.g., Trolox).
-
-
Assay Procedure:
-
Add a small volume of the sample or standard solution (e.g., 10 µL) to a 96-well plate or cuvette.
-
Add a larger volume of the diluted ABTS•+ solution (e.g., 190 µL).
-
Mix and incubate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as in the DPPH assay.
-
The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant activity of the sample to that of a Trolox standard curve.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Protocol:
-
Reagent Preparation:
-
Acetate Buffer: 300 mM, pH 3.6.
-
TPTZ Solution: 10 mM 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl.
-
Ferric Chloride Solution: 20 mM FeCl₃·6H₂O.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.
-
Prepare a standard curve using a known concentration of FeSO₄·7H₂O.
-
-
Assay Procedure:
-
Add a small volume of the sample or standard (e.g., 10 µL) to a 96-well plate or cuvette.
-
Add a larger volume of the pre-warmed FRAP reagent (e.g., 190 µL).
-
Mix and incubate at 37°C for a defined period (e.g., 4 minutes).
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
The FRAP value is determined by comparing the absorbance of the sample to the standard curve of Fe²⁺ and is expressed as µM Fe(II) equivalents.
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment. It often utilizes the probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by intracellular ROS.
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Protocol:
-
Cell Culture and Plating:
-
Culture a suitable cell line (e.g., HepG2 human liver cancer cells) under standard conditions.
-
Seed the cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere and reach confluency.
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Load the cells with a solution of DCFH-DA (e.g., 25 µM) in a suitable buffer and incubate at 37°C for 60 minutes.
-
Wash the cells again with PBS to remove the excess probe.
-
Treat the cells with various concentrations of the test coumarins and a standard antioxidant (e.g., quercetin) for 1 hour.
-
Induce oxidative stress by adding a free radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm, respectively) over a period of time using a microplate reader.
-
-
Data Analysis:
-
The antioxidant activity is determined by the ability of the compound to suppress the AAPH-induced fluorescence.
-
The CAA value is calculated by integrating the area under the fluorescence versus time curve.
-
Cellular Effects and Signaling Pathways: The Keap1/Nrf2/ARE Pathway
Beyond direct radical scavenging, hydroxylated coumarins can exert their antioxidant effects by modulating intracellular signaling pathways. A key pathway is the Keap1/Nrf2/ARE system, a central regulator of cellular defense against oxidative stress.[1][11][12]
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[13] Upon exposure to oxidative stress or certain electrophilic compounds, including some coumarins, Nrf2 is released from Keap1 and translocates to the nucleus.[1] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous genes encoding antioxidant and cytoprotective proteins, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[14] This leads to an enhanced cellular antioxidant capacity. Several coumarins, including esculetin, daphnetin, and urolithins (metabolites of ellagitannins), have been shown to activate the Nrf2 pathway.[1][15]
Caption: Activation of the Nrf2/ARE pathway by hydroxylated coumarins.
Conclusion
Hydroxylated coumarins represent a promising class of antioxidant compounds with significant potential for applications in the pharmaceutical and nutraceutical industries. Their multifaceted antioxidant activities, encompassing direct radical scavenging and modulation of cellular defense pathways, underscore their therapeutic relevance. The structure-activity relationships highlighted in this guide provide a rational basis for the design and synthesis of novel coumarin derivatives with enhanced antioxidant efficacy. The detailed experimental protocols presented herein offer a standardized framework for the accurate assessment of their antioxidant potential, facilitating further research and development in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. japer.in [japer.in]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. kamiyabiomedical.com [kamiyabiomedical.com]
- 6. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 15. cellbiolabs.com [cellbiolabs.com]
Initial Cytotoxicity Screening of 8-Hydroxycoumarin Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial cytotoxicity screening of 8-hydroxycoumarin analogues, a class of compounds with significant therapeutic potential, particularly in oncology. This document outlines common experimental protocols, presents cytotoxic activity data for various analogues, and visualizes key experimental workflows and cellular pathways involved in their mechanism of action.
Introduction to this compound Analogues and Cytotoxicity
Coumarins are a large class of naturally occurring and synthetic benzopyrone compounds that exhibit a wide range of pharmacological properties. Within this family, this compound and its derivatives have attracted considerable interest due to their potential as anticancer agents.[1][2] Initial cytotoxicity screening is a critical first step in the drug discovery process, providing essential information about a compound's potency and selectivity against various cancer cell lines. These in vitro assays measure the ability of a compound to induce cell death or inhibit cell proliferation, offering a preliminary assessment of its therapeutic potential.[3][4]
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound analogues have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or lethal dose (LD50) values, which represent the concentration of a compound required to inhibit cell growth or kill 50% of the cells, respectively, are presented below.
| Compound/Analogue | Cancer Cell Line | Assay | IC50 / LD50 (µM) | Reference |
| 8-nitro-7-hydroxycoumarin | K562 (Leukemia) | Not Specified | 475-880 | [5] |
| 8-nitro-7-hydroxycoumarin | HL-60 (Leukemia) | Not Specified | 475-880 | [5] |
| Compound 4a | MCF-7 (Breast) | MTT | 1.24 | [1] |
| Compound 3d | MCF-7 (Breast) | MTT | 1.65 | [1] |
| Compound (IX) | HepG2 (Liver) | MTT | Not Specified (Lowest) | [1] |
| 4-(2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetate (5) | A549 (Lung) | Crystal Violet | 89.3 | [3] |
| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (7) | A549 (Lung) | Crystal Violet | 48.1 | [3] |
| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (7) | CRL 1548 (Liver) | Crystal Violet | 45.1 | [3] |
| 7,8-dihydroxy-3-(4-nitrophenyl)coumarin (7b) | HepG2 (Liver) | Not Specified | Highest Cytotoxicity | [6] |
Note: This table summarizes selected data from the literature and is not exhaustive.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of cytotoxicity screening results. The following are standard protocols for key experiments cited in the literature for testing this compound analogues.
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines such as MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), A549 (lung carcinoma), and HL-60 (promyelocytic leukemia) are commonly used. Normal cell lines, like peripheral blood mononuclear cells (PBMC) or human skin fibroblasts, can be included to assess selectivity.[4][7]
-
Culture Medium: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cultures are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 to 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound analogues. A vehicle control (e.g., DMSO) and an untreated control are included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.[3][7]
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Crystal Violet Dye-Binding Assay
This assay is another method to determine cell viability by staining the DNA of adherent cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 48 hours).[3]
-
Cell Fixation: The medium is removed, and cells are washed with PBS. Then, cells are fixed with 10% formalin for 10 minutes.
-
Staining: The fixative is removed, and the cells are stained with 0.5% crystal violet solution for 20 minutes.
-
Washing and Solubilization: The plates are washed with water to remove excess stain and then air-dried. The stain is solubilized with a solution like 33% glacial acetic acid.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 590 nm.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful technique to analyze the effects of compounds on the cell cycle and to detect apoptosis.
For Cell Cycle Analysis:
-
Cell Treatment and Harvesting: Cells are treated with the test compounds for a specific duration. Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI) to stain the DNA.
-
Analysis: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.[1][3]
For Apoptosis Detection (Annexin V/PI Staining):
-
Cell Treatment and Harvesting: Cells are treated and harvested as described above.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analysis: The stained cells are immediately analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.[8]
Visualizations: Workflows and Signaling Pathways
Visual diagrams help in understanding complex processes. The following diagrams, created using Graphviz (DOT language), illustrate a typical cytotoxicity screening workflow and a key signaling pathway affected by this compound analogues.
Caption: A typical workflow for the initial cytotoxicity screening of novel compounds.
Caption: Intrinsic apoptosis pathway often induced by this compound analogues.
Mechanism of Action
The cytotoxic effects of this compound analogues are often attributed to their ability to induce programmed cell death, or apoptosis.[1][5] Studies have shown that these compounds can trigger the intrinsic mitochondrial pathway of apoptosis. This is characterized by an increase in the levels of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, along with a decrease in the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspases, which are the executioners of apoptosis.
Furthermore, some this compound derivatives have been found to cause cell cycle arrest, halting cell proliferation at specific phases like G2/M or S phase.[1][3] Other proposed mechanisms include the inhibition of crucial enzymes for cancer cell survival, such as topoisomerase II, and the modulation of key signaling pathways like the PI3K/AKT pathway, which is often hyperactivated in cancer.[1][9] The generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death, has also been reported as a potential mechanism of action.[9]
Conclusion
The initial cytotoxicity screening of this compound analogues reveals a promising class of compounds with potent anti-proliferative effects against various cancer cell lines. The data and protocols presented in this guide provide a framework for researchers to effectively evaluate novel derivatives. Future work should focus on optimizing the structure of these analogues to enhance their potency and selectivity, as well as further elucidating their precise mechanisms of action to identify the most promising candidates for further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound for Research [benchchem.com]
- 3. Cytotoxic Activity of New Acetoxycoumarin Derivatives in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of the in vitro cytotoxic potential of natural and synthetic coumarin derivatives using human normal and neoplastic skin cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the cytostatic and cytotoxic effects and mode of action of 8-nitro-7-hydroxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7,8‐Dihydroxy‐3‐(4‐nitrophenyl)coumarin induces cell death via reactive oxygen species–independent S‐phase cell arrest [ouci.dntb.gov.ua]
- 7. Evaluation of in vitro cytotoxic and genotoxic effects of the 3-(3,4-dihydroxyphenyl)-8-hydroxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic and apoptosis-inducing effects of novel 8-amido isocoumarin derivatives against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 8-Hydroxycoumarin: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
8-Hydroxycoumarin, a key heterocyclic compound, serves as a valuable scaffold in medicinal chemistry and a crucial intermediate in organic synthesis. Its biological and chemical functionalities are intrinsically linked to its electronic and structural properties. A thorough spectroscopic characterization is therefore paramount for its identification, purity assessment, and the elucidation of its behavior in various chemical and biological systems. This technical guide provides an in-depth overview of the core spectroscopic techniques used to characterize this compound, including Ultraviolet-Visible (UV-Vis), Fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. Detailed experimental protocols, tabulated quantitative data, and workflow diagrams are presented to facilitate its practical application in a research and development setting.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for probing the electronic transitions within the conjugated π-system of the coumarin nucleus. The absorption of UV or visible light excites electrons from the ground state to higher energy orbitals, primarily through π → π* transitions. The position of the hydroxyl group and the polarity of the solvent can significantly influence the absorption maxima (λmax), a phenomenon known as solvatochromism.[1][2]
Quantitative Data: UV-Vis Absorption
While extensive data exists for 7-hydroxy and 4-hydroxy isomers, specific absorption maxima for this compound are less commonly reported. However, based on the behavior of related hydroxycoumarins, the principal absorption bands are expected in the UVA range.[3][4] The absorption spectrum is sensitive to solvent polarity and pH, with bathochromic (red) shifts often observed in more polar solvents or under basic conditions due to the ionization of the phenolic hydroxyl group.[1]
| Parameter | Expected Range (in Ethanol/Methanol) | Reference Compound Behavior |
| λmax (Primary π → π)* | ~310 - 340 nm | 7-Hydroxy-4-methylcoumarin: ~321 nm[3] |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile). From the stock, prepare a dilute working solution (e.g., 5-10 µM).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Fill a quartz cuvette with the pure solvent to serve as a blank reference.
-
Record a baseline correction with the blank in both the sample and reference beams.
-
Replace the blank cuvette in the sample path with a cuvette containing the this compound solution.
-
Scan a spectrum across a relevant wavelength range, typically 200-450 nm.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The absorbance value should ideally be within the linear range of the instrument (typically 0.1 - 1.0).
Fluorescence Spectroscopy
Hydroxycoumarins are well-known for their fluorescent properties, making them valuable as fluorescent probes and labels. Upon excitation with light of a specific wavelength, the molecule is promoted to an excited singlet state. It then relaxes back to the ground state, emitting a photon of lower energy (longer wavelength). The difference between the excitation and emission maxima is known as the Stokes shift.
Quantitative Data: Fluorescence Emission
Specific photophysical data for this compound is not widely documented. The data presented below is based on the typical characteristics of related hydroxycoumarin isomers, which are known to be blue-green emitters.
| Parameter | Expected Range (in Ethanol) | Reference Compound Behavior |
| Excitation Maximum (λex) | ~330 - 380 nm | 6-Hydroxycoumarin derivatives: 370-384 nm[5] |
| Emission Maximum (λem) | ~420 - 480 nm | 6-Hydroxycoumarin derivatives: 456-474 nm[5] |
| Stokes Shift | ~90 - 110 nm | Varies based on structure and solvent |
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100-500 nM) in a spectroscopic grade solvent. High concentrations can lead to inner filter effects and self-quenching.
-
Instrumentation: Use a spectrofluorometer equipped with excitation and emission monochromators.
-
Measurement:
-
First, determine the optimal excitation wavelength by recording an excitation spectrum while monitoring at an estimated emission wavelength (e.g., 450 nm).
-
Set the excitation monochromator to the determined λex.
-
Scan the emission monochromator over a suitable range (e.g., 380-600 nm) to record the fluorescence emission spectrum.
-
-
Data Analysis: Identify the excitation (λex) and emission (λem) maxima. For quantitative studies, ensure that the fluorescence intensity is within the linear range of the detector.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR probes the carbon skeleton.
Quantitative Data: ¹³C and ¹H NMR
The following chemical shift data is based on spectra recorded in dimethyl sulfoxide-d6 (DMSO-d6), with tetramethylsilane (TMS) as the internal standard.[6][7]
Table 1: ¹³C NMR Chemical Shifts for this compound in DMSO-d6
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-2 (C=O) | 160.5 |
| C-3 | 113.1 |
| C-4 | 144.3 |
| C-4a | 114.0 |
| C-5 | 119.5 |
| C-6 | 125.0 |
| C-7 | 115.8 |
| C-8 | 146.1 |
| C-8a | 133.0 |
Table 2: Expected ¹H NMR Chemical Shifts for this compound in DMSO-d6
| Proton | Expected Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~6.4 | Doublet (d) | J ≈ 9.5 |
| H-4 | ~8.0 | Doublet (d) | J ≈ 9.5 |
| H-5 | ~7.3 | Triplet (t) or dd | J ≈ 7-8 |
| H-6 | ~7.2 | Triplet (t) or dd | J ≈ 7-8 |
| H-7 | ~7.1 | Doublet (d) or dd | J ≈ 7-8 |
| 8-OH | ~9.5 - 10.5 | Broad Singlet (br s) | - |
Note: Expected ¹H NMR values are estimated based on general coumarin spectra and substituent effects. Actual values may vary.[8][9]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard like TMS (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a ¹H NMR spectrum, typically requiring a small number of scans.
-
Acquire a ¹³C NMR spectrum, which may require a larger number of scans and broadband proton decoupling.
-
Additional experiments like COSY, HSQC, and HMBC can be run to confirm assignments.
-
-
Data Processing: Process the raw data (Free Induction Decay) using Fourier transformation. Phase and baseline correct the resulting spectrum and integrate the ¹H signals.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Quantitative Data: Key IR Absorption Bands
The following table lists the characteristic vibrational frequencies for this compound.
Table 3: Characteristic IR Bands for this compound [10][11]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 - 3500 (broad) | O-H stretch | Phenolic Hydroxyl |
| ~3000 - 3100 | C-H stretch | Aromatic & Vinylic |
| ~1680 - 1720 (strong) | C=O stretch | α,β-Unsaturated Lactone |
| ~1580 - 1620 | C=C stretch | Aromatic Ring |
| ~1450 - 1550 | C=C stretch | Aromatic Ring |
| ~1100 - 1300 | C-O stretch | Lactone & Phenol |
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle.
-
Place the resulting fine powder into a pellet press.
-
-
Pellet Formation: Apply high pressure (several tons) to the press to form a thin, transparent or translucent KBr pellet.
-
Measurement:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
-
Data Analysis: Identify the key absorption bands and assign them to the corresponding molecular vibrations and functional groups.
Experimental and Logical Workflows
Visualizing the workflow for characterization and the potential biological mechanism of action provides a clear framework for research planning and data interpretation.
Caption: General workflow for the spectroscopic characterization of this compound.
Biological Context: Potential Signaling Pathway
Hydroxycoumarins are known to possess a range of biological activities, including anticancer properties. Several derivatives induce programmed cell death (apoptosis) in cancer cells. One common mechanism involves the intrinsic or mitochondrial pathway, which can be triggered by cellular stress and is regulated by the Bcl-2 family of proteins.[12][13]
Caption: A potential intrinsic apoptosis pathway modulated by hydroxycoumarin derivatives.[14][15]
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. This compound | C9H6O3 | CID 122783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. compoundchem.com [compoundchem.com]
- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Structural insights into hydroxycoumarin-induced apoptosis in U-937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apoptosis Induction by New Coumarin Derivatives in a Mice Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Derivatives containing both coumarin and benzimidazole potently induce caspase-dependent apoptosis of cancer cells through inhibition of PI3K-AKT-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis Pathways of Coumarins in Nature
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: Coumarins are a large class of specialized metabolites derived from the phenylpropanoid pathway, playing crucial roles in plant defense, stress response, and exhibiting a wide range of pharmacological activities.[1][2] Understanding their biosynthesis is critical for metabolic engineering, drug discovery, and agricultural applications. This guide provides a detailed exploration of the core biosynthetic pathways leading to simple coumarins, the diversification into complex structures like furanocoumarins and pyranocoumarins, and the subsequent modifications that enhance their structural and functional diversity. It includes summaries of key enzymes, quantitative data, detailed experimental protocols for pathway elucidation, and visual diagrams of the core biochemical routes.
The Core Biosynthetic Pathway: From Phenylalanine to Simple Coumarins
The journey to the core coumarin scaffold begins with the aromatic amino acid L-phenylalanine, a product of the shikimate pathway.[3][4] The initial steps are shared with the general phenylpropanoid pathway, which serves as a metabolic hub for a vast array of plant secondary metabolites, including flavonoids and lignin.[1][5]
The General Phenylpropanoid Pathway
The conversion of L-phenylalanine to the central intermediate, 4-coumaroyl-CoA, involves three key enzymatic reactions:
-
Deamination of L-Phenylalanine: The enzyme Phenylalanine Ammonia-Lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.[2][3] This is a critical entry point from primary metabolism into the phenylpropanoid network.[3]
-
Para-Hydroxylation of Cinnamic Acid: The resulting cinnamic acid is hydroxylated at the C4 position by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase (CYP73A family), to form 4-coumaric acid (p-coumaric acid).[3][6][7] This reaction requires NADPH and a cytochrome P450 reductase (CPR) as an electron donor.[6]
-
Activation to a Thioester: Finally, 4-Coumarate:CoA Ligase (4CL) activates 4-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester 4-coumaroyl-CoA in an ATP-dependent reaction.[1][3] This activated intermediate is the precursor for numerous downstream pathways.[5]
The Branch Point: ortho-Hydroxylation and Lactonization
The defining step in coumarin biosynthesis is the ortho-hydroxylation (at the C2 position) of a cinnamic acid derivative, which facilitates the subsequent intramolecular cyclization to form the characteristic lactone ring of the coumarin scaffold.[2][8][9]
The primary route to the simplest 7-hydroxycoumarin, umbelliferone , involves the hydroxylation of 4-coumaroyl-CoA at the 2'-position by p-Coumaroyl-CoA 2'-Hydroxylase (C2'H) , also known as Feruloyl-CoA 6'-hydroxylase (F6'H) in some contexts, to yield 2',4'-dihydroxycinnamoyl-CoA.[4][10] This product then undergoes a trans-cis isomerization of the side chain, followed by spontaneous or enzyme-assisted lactonization to form umbelliferone.[11][12] The enzyme Coumarin Synthase (COSY) , an acyltransferase, has been identified as a key player that enhances the efficiency of this isomerization and lactonization process.[10][12]
Diversification of the Coumarin Scaffold
Umbelliferone is a crucial precursor for a vast array of more complex coumarins.[1][4] Further diversification occurs through hydroxylation, methylation, prenylation, and glycosylation, leading to compounds with distinct biological activities.
Biosynthesis of Scopoletin and Aesculetin
Scopoletin (7-hydroxy-6-methoxycoumarin) and aesculetin (6,7-dihydroxycoumarin) are two of the most common and well-studied simple coumarins, known for their roles in plant defense against pathogens.[1]
Their biosynthesis branches from the main phenylpropanoid pathway at feruloyl-CoA.
-
Formation of Feruloyl-CoA: Caffeoyl-CoA, derived from 4-coumaroyl-CoA via the action of Coumarate 3'-Hydroxylase (C3'H), is methylated by Caffeoyl-CoA O-methyltransferase (CCoAOMT) to produce feruloyl-CoA.[10]
-
ortho-Hydroxylation and Cyclization: Similar to the umbelliferone pathway, the critical ortho-hydroxylation is catalyzed by Feruloyl-CoA 6'-Hydroxylase (F6'H) .[10][12] The resulting 6'-hydroxyferuloyl-CoA undergoes isomerization and lactonization, often assisted by Coumarin Synthase (COSY) , to form scopoletin.[10][12]
Aesculetin biosynthesis is closely related. In many plant species, it is formed via the hydroxylation of umbelliferone at the C6 position.[13] Alternatively, it can be derived from caffeic acid precursors. Aesculetin itself can be methylated by O-methyltransferases (OMT) to yield scopoletin.[14]
Biosynthesis of Furanocoumarins and Pyranocoumarins
Furanocoumarins and pyranocoumarins are complex coumarins characterized by an additional five- or six-membered heterocyclic ring, respectively. Their biosynthesis begins with the prenylation of umbelliferone.[4]
-
Prenylation: The key gate-keeping step is the attachment of a prenyl group (from dimethylallyl pyrophosphate, DMAPP) to the umbelliferone core.[4] This reaction is catalyzed by prenyltransferases (PTs) . The position of attachment determines the final structure:
-
Cyclization: The prenyl side chain is then modified and cyclized by specific cytochrome P450 enzymes (CYPs) to form the furan or pyran ring. For example, psoralen synthase (a CYP71 family member) catalyzes the formation of the furan ring from the linear precursor, leading to psoralen.[1][15]
References
- 1. The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. biotrans2023.livescience.io [biotrans2023.livescience.io]
- 8. Coumarin - Wikipedia [en.wikipedia.org]
- 9. Biosynthesis of coumarins in plants: a major pathway still to be unravelled for cytochrome P450 enzymes - ProQuest [proquest.com]
- 10. Advances in biosynthesis of scopoletin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Umbelliferone - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Aesculetin - Wikipedia [en.wikipedia.org]
- 15. Two types of coumarins-specific enzymes complete the last missing steps in pyran- and furanocoumarins biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Genotoxic activity of dihydroxycoumarin derivatives
An In-Depth Technical Guide on the Genotoxic Activity of Dihydroxycoumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins are a vast class of naturally occurring phenolic compounds found extensively in plants, fungi, and bacteria.[1] Within this class, dihydroxycoumarin derivatives are of significant scientific interest due to their potent pharmacological properties, including antioxidant, anti-inflammatory, and anti-cancer activities.[2][3] Key examples include esculetin (6,7-dihydroxycoumarin), daphnetin (7,8-dihydroxycoumarin), and fraxetin. Given their potential therapeutic applications, a thorough evaluation of their safety profile, particularly their genotoxicity—the potential to damage DNA and chromosomes—is imperative for drug development.
This technical guide provides a comprehensive overview of the genotoxic activity of select dihydroxycoumarin derivatives. It summarizes quantitative data from key genotoxicity assays, details the experimental protocols for these assessments, and visualizes the underlying cellular pathways and experimental workflows.
Assessment of Genotoxicity: Key Assays
The genotoxic potential of chemical compounds is typically evaluated using a battery of tests that assess different endpoints, including gene mutations, chromosomal damage, and primary DNA damage.
-
Ames Test (Bacterial Reverse Mutation Assay): This widely used method employs specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[4] The test assesses the ability of a substance to cause mutations that restore the gene function, allowing the bacteria to grow on a histidine-free medium. A positive result indicates the chemical is a mutagen.[4][5]
-
Comet Assay (Single-Cell Gel Electrophoresis): The comet assay is a sensitive technique for detecting DNA damage, including single and double-strand breaks, in individual eukaryotic cells.[6][7] After cell lysis, the nuclear DNA is subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail." The length and intensity of this tail are proportional to the amount of DNA damage.[6][8]
-
Micronucleus Test: This assay detects chromosomal damage. Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei.[9] An increase in the frequency of cells containing micronuclei after exposure to a test substance indicates it has clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) activity.[9]
Quantitative Data on Genotoxicity
The following tables summarize the results from various studies investigating the genotoxic potential of specific dihydroxycoumarin derivatives.
Table 1: Genotoxicity Data for 6,7-Dihydroxycoumarin (Esculetin)
| Assay | System | Concentrations Tested | Results | Reference |
| Ames Test | S. typhimurium (strains not specified) | 62.5, 125, 250, 500, 750 µ g/plate | Not mutagenic | [1][10] |
| Comet Assay | Human Peripheral Blood Lymphocytes (in vitro) | 2, 8, 32 µg/mL | Not genotoxic | [10][11] |
| Micronucleus Test | Human Peripheral Blood Lymphocytes (in vitro) | 2, 8, 32 µg/mL | Not clastogenic/aneugenic | [10][11] |
| Comet Assay | Mouse Peripheral Blood, Liver, Bone Marrow, Testicular Cells (in vivo) | 25, 50, 500 mg/kg | Not genotoxic; showed antigenotoxic effects against Doxorubicin at the lowest dose | [2] |
| Micronucleus Test | Mouse Bone Marrow Cells (in vivo) | 25, 50, 500 mg/kg | Not clastogenic/aneugenic; no cytotoxicity observed | [2] |
Table 2: Genotoxicity Data for 4-Methylesculetin
| Assay | System | Concentrations Tested | Results | Reference |
| Ames Test | S. typhimurium (strains not specified) | 62.5, 125, 250, 500, 750 µ g/plate | Not mutagenic | [1][10] |
| Comet Assay | Human Peripheral Blood Lymphocytes (in vitro) | 2, 8, 32 µg/mL | Not genotoxic | [10][11] |
| Micronucleus Test | Human Peripheral Blood Lymphocytes (in vitro) | 2, 8, 32 µg/mL | Not clastogenic/aneugenic | [10][11] |
| Comet Assay | Mouse Peripheral Blood, Liver, Bone Marrow, Brain, Testicle Cells (in vivo) | 500, 1000, 2000 mg/kg | Not genotoxic; demonstrated protective effects against Doxorubicin-induced damage | [12] |
| Micronucleus Test | Mouse Bone Marrow Cells (in vivo) | 500, 1000, 2000 mg/kg | Not genotoxic; demonstrated protective effects against Doxorubicin-induced damage | [12] |
Table 3: Genotoxicity Data for Daphnetin (7,8-Dihydroxycoumarin)
| Assay | System | Concentrations Tested | Results | Reference |
| Ames Test | S. typhimurium (strains TA97, TA98, TA100, TA102) with/without S9 activation | Not specified, but revertant colonies were <2x negative control | Negative; no genetic toxicity or dose-response relationship observed | [13] |
| Micronucleus Test | Mouse Bone Marrow Cells (in vivo) | Not specified, but compared to negative and positive (Cyclophosphamide) controls | Negative; no significant difference from the negative control | [13] |
Summary of Findings: The available data consistently indicate that dihydroxycoumarin derivatives such as esculetin, 4-methylesculetin, and daphnetin do not exhibit mutagenic, genotoxic, or clastogenic activity in the tested systems.[2][10][13] In several cases, these compounds have demonstrated antigenotoxic or chemopreventive effects, likely stemming from their potent antioxidant properties.[2][12]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline standardized protocols for the key genotoxicity assays discussed.
Ames Test (Plate Incorporation Method)
This protocol is a generalized procedure based on established methods.[5][14]
-
Strain Preparation: Use several histidine-auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100, TA102) to detect different types of mutations.[4][13] Grow overnight cultures of each strain.
-
Metabolic Activation (Optional): To mimic mammalian metabolism, a rat liver homogenate (S9 fraction) can be included. Prepare an S9 mix containing the S9 fraction, buffer, and cofactors.
-
Exposure: In a test tube, add 0.1 mL of the bacterial culture, the test compound at various concentrations, and 0.5 mL of phosphate buffer or S9 mix.[11]
-
Incubation: Incubate the mixture at 37°C for 20-30 minutes.[1]
-
Plating: Add 2.0 mL of molten top agar (containing a trace amount of histidine to allow for a few initial cell divisions) to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.[1]
-
Incubation: Incubate the plates at 37°C for 48 hours.[5]
-
Scoring: Count the number of visible revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control (vehicle-treated) indicates a mutagenic effect.[13]
Alkaline Comet Assay
This protocol is adapted from standard procedures for assessing DNA strand breaks in eukaryotic cells.[6][15]
-
Cell Preparation: Prepare a single-cell suspension from the desired tissue or cell culture at a concentration of approximately 1-2 x 10⁵ cells/mL.
-
Embedding: Mix ~2 x 10⁴ cells with 70-80 µL of low melting point agarose (at 37°C) and immediately pipette onto a pre-coated microscope slide.[15] Cover with a coverslip and allow to solidify at 4°C for at least 10 minutes.
-
Lysis: Remove the coverslip and immerse the slides in a cold (4°C) lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour to lyse the cells and unfold the DNA.[15]
-
Alkaline Unwinding: Immerse the slides in a freshly prepared alkaline electrophoresis solution (pH > 13) for 20-40 minutes at 4°C. This step unwinds the DNA and reveals single-strand breaks and alkali-labile sites.[16]
-
Electrophoresis: Perform electrophoresis in the same alkaline buffer at a low voltage (e.g., 25V) for 20-30 minutes at 4°C.[15]
-
Neutralization: Gently wash the slides with a neutralization buffer (e.g., Tris-HCl, pH 7.5) three times for 5 minutes each.[15]
-
Staining: Stain the DNA with an intercalating dye (e.g., SYBR Green, propidium iodide, or DAPI).[15]
-
Visualization and Scoring: Analyze the slides using a fluorescence microscope. Quantify the DNA damage by measuring the tail length, tail intensity, and tail moment using specialized image analysis software. Score at least 50-100 cells per sample.
In Vivo Micronucleus Test
This protocol describes the standard method using mouse bone marrow.[2][9]
-
Animal Dosing: Treat animals (typically mice) with the test compound, usually via oral gavage or intraperitoneal injection, at three different dose levels. Include negative (vehicle) and positive (known genotoxin, e.g., doxorubicin) control groups.[2]
-
Sample Collection: At appropriate time points (e.g., 24 and 48 hours after treatment), humanely euthanize the animals.[2]
-
Bone Marrow Extraction: Isolate the femurs and flush the bone marrow from the femoral cavity using fetal bovine serum.
-
Cell Preparation: Create a cell suspension by gently aspirating the marrow. Centrifuge the suspension to pellet the cells.
-
Slide Preparation: Resuspend the cell pellet, create a smear on a clean microscope slide, and allow it to air dry.
-
Staining: Fix the slides in methanol and stain with a suitable dye, such as Giemsa or acridine orange, which differentiates between polychromatic erythrocytes (PCEs, immature) and normochromatic erythrocytes (NCEs, mature).
-
Scoring: Under a microscope, score at least 2000 PCEs per animal for the presence of micronuclei. A significant increase in the frequency of micronucleated PCEs (MNPCEs) in the treated groups compared to the negative control indicates genotoxicity.[2]
-
Cytotoxicity Assessment: Determine the ratio of PCEs to NCEs (PCE/NCE ratio). A significant decrease in this ratio indicates bone marrow toxicity.[2]
Visualizations: Workflows and Pathways
Experimental Workflows
The following diagrams illustrate the generalized workflows for the key genotoxicity assays.
Caption: Generalized workflow for the Ames Test (Bacterial Reverse Mutation Assay).
Caption: Generalized workflow for the Alkaline Comet Assay.
Relevant Cellular Pathways
While dihydroxycoumarins largely appear non-genotoxic, it is crucial to understand the DNA Damage Response (DDR) pathways they are being tested against. Their antioxidant activity may prevent the initial damage that triggers these pathways.
Caption: Simplified DNA Damage Response (DDR) pathway and the role of antioxidants.
This diagram illustrates how reactive oxygen species (ROS) can cause DNA damage, initiating a signaling cascade involving sensor proteins and transducer kinases like ATM/ATR.[17][18] This leads to the activation of effector proteins like p53, resulting in cell cycle arrest, DNA repair, or apoptosis.[18] Dihydroxycoumarins, acting as antioxidants, can scavenge ROS, thereby preventing the initial DNA damage and the subsequent activation of the DDR pathway.[2][19]
Conclusion
Based on a comprehensive review of the available literature, dihydroxycoumarin derivatives, including esculetin, daphnetin, and their analogs, are largely considered non-genotoxic. Standardized assays such as the Ames test, comet assay, and micronucleus test have consistently yielded negative results across both in vitro and in vivo models.[2][10][13] Furthermore, compelling evidence suggests that these compounds may possess antigenotoxic and chemopreventive properties, primarily attributed to their potent antioxidant and free-radical scavenging capabilities.[2][12] This safety profile, combined with their diverse pharmacological activities, positions dihydroxycoumarins as promising candidates for further therapeutic development. However, continued evaluation of new derivatives and a deeper understanding of their interaction with DNA repair mechanisms are warranted to ensure their safe application in clinical settings.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Assessment of the genotoxic/clastogenic potential of coumarin derivative 6,7-dihydroxycoumarin (aesculetin) in multiple mouse organs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ames test - Wikipedia [en.wikipedia.org]
- 5. microbiologyinfo.com [microbiologyinfo.com]
- 6. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 7. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Micronucleus test - Wikipedia [en.wikipedia.org]
- 10. In vitro assessment of mutagenic and genotoxic effects of coumarin derivatives 6,7-dihydroxycoumarin and 4-methylesculetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Absence of genotoxic effects of the coumarin derivative 4-methylesculetin in vivo and its potential chemoprevention against doxorubicin-induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. phcog.com [phcog.com]
- 14. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. neb.com [neb.com]
- 16. interchim.fr [interchim.fr]
- 17. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 18. mdpi.com [mdpi.com]
- 19. research.rug.nl [research.rug.nl]
8-Hydroxycoumarin as a Fungal Secondary Metabolite: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxycoumarin, a phenolic secondary metabolite belonging to the benzopyrone family, has garnered significant interest in the scientific community due to its diverse biological activities. While extensively studied in plants, the production of this compound and its derivatives by fungi, particularly endophytic species, represents a promising and less-explored avenue for the discovery of novel bioactive compounds. This technical guide provides an in-depth overview of this compound as a fungal secondary metabolite, focusing on its biosynthesis, producing organisms, biological activities, and relevant experimental protocols.
Biosynthesis of this compound in Fungi
The biosynthesis of coumarins in fungi is believed to follow the phenylpropanoid pathway, a metabolic route also well-established in plants.[1][2] While the complete pathway for this compound in fungi has not been fully elucidated, genomic evidence from fungi such as Aspergillus oryzae reveals the presence of genes encoding the core enzymes of this pathway.[1][3][4] The proposed pathway initiates with the amino acid L-phenylalanine.
The key steps likely involve:
-
Deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid.
-
Hydroxylation of cinnamic acid at the C4 position by cinnamate 4-hydroxylase (C4H), a cytochrome P450 monooxygenase, to produce p-coumaric acid.
-
Ortho-hydroxylation of p-coumaric acid at the C2 position, a critical step in coumarin formation.
-
Trans/cis isomerization of the side chain, followed by lactonization to yield 7-hydroxycoumarin (umbelliferone).
-
Finally, ortho-hydroxylation of 7-hydroxycoumarin at the C8 position would yield this compound. This step is likely catalyzed by a specific hydroxylase, potentially a cytochrome P450 enzyme.[5][6] In plants, a similar enzyme, scopoletin 8-hydroxylase (S8H), is known to hydroxylate scopoletin at the C8 position.[7]
dot digraph "this compound Biosynthesis Pathway" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#34A853"];
} dot Proposed biosynthetic pathway of this compound in fungi.
Fungal Producers of this compound and its Derivatives
Several fungal species, particularly those living as endophytes within plant tissues, have been reported to produce hydroxycoumarins.
-
Phanerochaete chrysosporium , a white-rot fungus, has been shown to biotransform coumarin into various hydroxylated derivatives, including this compound.
-
Aspergillus caespitosus is known to produce 3-methyl-6-methoxy-8-hydroxy-3,4-dihydroisocoumarin, a derivative of this compound.
-
Endophytic fungi isolated from various plants have been identified as producers of a range of coumarins, suggesting a widespread capability for their synthesis within the fungal kingdom.
Biological Activities of this compound
This compound and its derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug development.
Antimicrobial Activity
This compound has demonstrated inhibitory effects against a range of pathogenic bacteria and fungi. The mechanism of its antimicrobial action is thought to involve the disruption of cell membrane integrity and the inhibition of biofilm formation.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Related Compounds against Pathogenic Microorganisms
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 8-Hydroxyquinoline derivative (PH176) | Staphylococcus aureus (MRSA) | 16-32 | [8] |
| Coumarin | Escherichia coli O157:H7 | >100 (biofilm inhibition) | [9] |
| Coumarin | Candida albicans SC5314 | 2000 | [10] |
| 7-hydroxy-6-nitro-2H-1-benzopyran-2-one | Aspergillus fumigatus ATCC 46913 | 16 | [11] |
| 4-Hydroxycoumarin derivatives | Staphylococcus aureus ATCC 29213 | 4-8 | [7] |
Note: Data for this compound against some of these specific strains is limited; values for related hydroxycoumarins and derivatives are provided for comparison.
Antioxidant Activity
The phenolic hydroxyl group at the C8 position confers significant antioxidant properties to this compound, enabling it to scavenge free radicals.
Table 2: Antioxidant Activity of Hydroxycoumarins
| Compound | Assay | IC50 (µM) | Reference |
| 7,8-Dihydroxy-4-methylcoumarin | DPPH | ~48 | [12] |
| 7,8-Dihydroxy-4-methylcoumarin | ABTS | ~53 | [12] |
| Coumarin-thiosemicarbazones (catecholic) | DPPH | 7.1 | [13] |
| Coumarin-thiosemicarbazones (catecholic) | ABTS | 9.0 | [13] |
Experimental Protocols
Fungal Culture and Extraction of this compound (Solid-State Fermentation)
This protocol is a general guideline and may require optimization for specific fungal strains.
-
Substrate Preparation: Mix a solid substrate (e.g., rice bran and wheat, 1:1 w/w) with a nutrient solution (e.g., Czapek-Dox broth) to achieve a moisture content of 60-80%. Sterilize by autoclaving.[14][15]
-
Inoculation: Inoculate the sterilized substrate with a spore suspension or mycelial plugs of the desired fungal strain (e.g., Aspergillus tamarii).[15]
-
Incubation: Incubate the culture in a controlled environment (e.g., 25-30°C) for a predetermined period (e.g., 7-14 days) to allow for fungal growth and secondary metabolite production.[15][16]
-
Extraction: Macerate the fermented solid substrate with a suitable organic solvent (e.g., methanol or ethyl acetate) for 24-48 hours.[15] Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude extract.
dot digraph "Extraction_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} dot General workflow for extraction and purification.
Quantification of this compound by HPLC-DAD
-
Chromatographic System: A standard HPLC system equipped with a Diode Array Detector (DAD) is suitable.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for coumarin analysis.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. A starting gradient of 20% organic solvent, increasing to 90-100% over 20-30 minutes, can be effective.[17]
-
Detection: Monitor the elution profile at the maximum absorbance wavelength of this compound (approximately 320-340 nm).
-
Quantification: Prepare a calibration curve using a certified standard of this compound at various concentrations. The concentration of this compound in the fungal extract can be determined by comparing its peak area to the calibration curve.
Antioxidant Activity Assays
DPPH Radical Scavenging Assay [3][4]
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Assay Procedure: Add various concentrations of the fungal extract or purified this compound to the DPPH solution. Incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm. The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
IC50 Determination: The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the sample.
ABTS Radical Cation Decolorization Assay [3]
-
Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Assay Procedure: Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm. Add various concentrations of the fungal extract or purified this compound to the diluted ABTS•+ solution.
-
Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Signaling Pathways and Regulation
The production of secondary metabolites in fungi, including coumarins, is tightly regulated by complex signaling networks. While specific pathways controlling this compound biosynthesis are not yet fully understood, global regulators of secondary metabolism in fungi, such as LaeA and the Velvet complex (VeA, VelB) , are likely involved.[2][6][13][18][19] These proteins are known to control the expression of biosynthetic gene clusters in response to environmental cues such as light and nutrient availability. Further research is needed to elucidate the specific transcription factors and signaling cascades that directly govern the expression of the this compound biosynthetic genes in fungi.
dot digraph "Fungal_SM_Regulation" { rankdir=TB; node [shape=box, style=filled, fontname="Arial"]; edge [fontname="Arial"];
} dot Regulation of secondary metabolism in fungi.
Conclusion
This compound produced by fungi represents a valuable natural product with significant potential for applications in medicine and agriculture. Understanding its biosynthesis, identifying new fungal producers, and elucidating its full range of biological activities are key areas for future research. The protocols and data presented in this guide provide a solid foundation for scientists and researchers to further explore the fascinating world of fungal-derived coumarins.
References
- 1. researchgate.net [researchgate.net]
- 2. Involvement of LaeA and Velvet Proteins in Regulating the Production of Mycotoxins and Other Fungal Secondary Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genomic evidences for the existence of a phenylpropanoid metabolic pathway in Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genomics reveals traces of fungal phenylpropanoid-flavonoid metabolic pathway in the f ilamentous fungus Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Requirement of LaeA, VeA, and VelB on Asexual Development, Ochratoxin A Biosynthesis, and Fungal Virulence in Aspergillus ochraceus [frontiersin.org]
- 7. Synthesis and pharmacological evaluations of 4-hydroxycoumarin derivatives as a new class of anti-Staphylococcus aureus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Coumarin: a novel player in microbial quorum sensing and biofilm formation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Activity of Coumarin Against Candida albicans Is Related to Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense [mdpi.com]
- 13. Unraveling the Gene Regulatory Networks of the Global Regulators VeA and LaeA in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. jabonline.in [jabonline.in]
- 16. WO2002020727A2 - Method for propagating fungi using solid state fermentation - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Involvement of LaeA and Velvet Proteins in Regulating the Production of Mycotoxins and Other Fungal Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 8-Hydroxycoumarin Derivatives via Pechmann Condensation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 8-hydroxycoumarin derivatives using the Pechmann condensation. This method is a robust and widely used acid-catalyzed reaction for the formation of coumarins from phenols and β-ketoesters.[1] this compound derivatives are of significant interest due to their diverse biological activities, including anticancer, anti-inflammatory, and anticoagulant properties, as well as their applications as fluorescent probes.[2][3][]
Introduction to Pechmann Condensation
The Pechmann condensation is a cyclization reaction that forms a coumarin scaffold by reacting a phenol with a β-ketoester in the presence of an acid catalyst. The mechanism involves an initial transesterification followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring of the phenol.[5] The final step is a dehydration to form the stable coumarin ring system.[5] The reaction is versatile, allowing for the synthesis of a wide range of substituted coumarins by varying the phenol and β-ketoester starting materials.
Data Presentation: Comparative Performance of Catalysts
The choice of acid catalyst significantly impacts the yield and reaction conditions of the Pechmann condensation. While traditional methods often employ strong mineral acids like concentrated sulfuric acid, modern approaches have introduced a variety of solid acid catalysts and milder conditions to improve efficiency and environmental friendliness.[6][7]
Table 1: Comparison of Catalysts for the Synthesis of 7-Hydroxy-4-methylcoumarin from Resorcinol and Ethyl Acetoacetate
| Catalyst | Reaction Conditions | Time | Yield (%) | Reference(s) |
| Homogeneous Catalysts | ||||
| Conc. H₂SO₄ | 5 °C to room temperature | 18 h | 80-88 | [7] |
| Methanesulfonic acid | Ambient temperature (ball milling) | - | High | [8] |
| Heterogeneous Catalysts | ||||
| Amberlyst-15 | 110 °C, solvent-free | - | 97 | [9] |
| Zn₀.₉₂₅Ti₀.₀₇₅O NPs | 110 °C, solvent-free | 3 h | 88 | [10] |
| ZrP, TiP, SnP, ZrW, TiW, SnW | 130 °C, solvent-free | 6-8 h | >90 | |
| PVP-supported phosphotungstic acid | 110 °C, reflux | 2 h | 96.73 | [11] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
General Protocol for Pechmann Condensation using a Solid Acid Catalyst (Solvent-Free)
This protocol describes a general method for the synthesis of a hydroxycoumarin derivative using a solid acid catalyst under solvent-free conditions, adapted from procedures using catalysts like Zn₀.₉₂₅Ti₀.₀₇₅O NPs.[10]
Materials:
-
Phenol derivative (e.g., phloroglucinol, pyrogallol) (2 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (2 mmol)
-
Solid acid catalyst (e.g., Zn₀.₉₂₅Ti₀.₀₇₅O NPs) (10 mol%)
-
Round-bottom flask
-
Stirring apparatus and heating mantle
-
Ethyl acetate
-
Ethanol
-
Centrifuge (optional)
-
Rotary evaporator
Procedure:
-
Combine the phenol (2 mmol), β-ketoester (2 mmol), and the solid acid catalyst (10 mol%) in a round-bottom flask.
-
Heat the mixture with constant stirring at the optimized temperature (e.g., 110-130 °C) for the required time (e.g., 3-8 hours).
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dissolve the mixture in ethyl acetate.
-
Separate the catalyst by filtration or centrifugation. The catalyst can often be washed, dried, and reused.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by recrystallization from a suitable solvent, such as ethanol.
Specific Protocol: Synthesis of 7,8-Dihydroxy-4-methylcoumarin
This protocol details the synthesis of an this compound derivative, 7,8-dihydroxy-4-methylcoumarin, from pyrogallol and ethyl acetoacetate.
Materials:
-
Pyrogallol (1,2,3-trihydroxybenzene) (1.26 g, 10 mmol)
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Concentrated Sulfuric Acid (H₂SO₄) (10 mL)
-
Beaker (250 mL)
-
Ice bath
-
Stirring apparatus
-
Crushed ice
-
Buchner funnel and filter paper
-
Ethanol (for recrystallization)
Procedure:
-
In a beaker, slowly add concentrated sulfuric acid (10 mL) to a mixture of pyrogallol (10 mmol) and ethyl acetoacetate (10 mmol) while cooling in an ice bath to maintain a temperature below 10 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for 1 hour.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for an additional 18-24 hours.
-
Pour the reaction mixture slowly into a beaker containing crushed ice with vigorous stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold water to remove any residual acid.
-
Dry the crude product.
-
Purify the 7,8-dihydroxy-4-methylcoumarin by recrystallization from aqueous ethanol.
Mandatory Visualizations
Pechmann Condensation Mechanism
Caption: General mechanism of the Pechmann condensation.
Experimental Workflow for Synthesis and Purification
Caption: Experimental workflow for synthesis and purification.
PI3K/Akt/mTOR Signaling Pathway
Caption: PI3K/Akt/mTOR pathway, a target for coumarins.
Workflow for Anticancer Activity Evaluation
Caption: Workflow for anticancer activity evaluation.
Applications in Drug Development and Research
Anticancer Agents
Derivatives of this compound have demonstrated significant potential as anticancer agents.[2] Their mechanisms of action are often multifactorial, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[12] For instance, some derivatives have been shown to induce apoptosis through the intrinsic mitochondrial pathway, characterized by an increase in pro-apoptotic proteins like p53 and Bax, and a decrease in anti-apoptotic proteins like Bcl-2.[2] Furthermore, coumarins can modulate key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival.[13][14]
Fluorescent Probes
The inherent fluorescence of the coumarin scaffold makes its derivatives valuable as fluorescent probes in biological research.[] 7-Hydroxycoumarins, in particular, are widely used for this purpose. The photophysical properties of these molecules, such as their absorption and emission wavelengths, can be tuned by altering the substitution pattern on the coumarin ring. These probes are employed in a variety of applications, including enzyme activity assays, bioimaging, and competitive binding studies to investigate protein-ligand interactions.[][15][16] The development of novel this compound-based probes could offer new tools for studying biological systems.
References
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. This compound for Research [benchchem.com]
- 3. 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization [article.sapub.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jetir.org [jetir.org]
- 8. Mechanochemical synthesis of coumarins via Pechmann condensation under solvent-free conditions: an easy access to coumarins and annulated pyrano[2,3-f] and [3,2-f]indoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Anticancer mechanism of coumarin-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of 8-Substituted Coumarins via the Mannich Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 8-substituted coumarins utilizing the Mannich reaction. This class of compounds holds significant promise in drug discovery due to its wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Introduction
Coumarins are a class of benzopyrone-containing heterocyclic compounds widely distributed in nature and recognized for their diverse pharmacological properties.[1] The modification of the basic coumarin scaffold, particularly at the 8-position, has been a key strategy for developing novel therapeutic agents with enhanced potency and selectivity. The Mannich reaction, a three-component condensation, offers a versatile and efficient method for introducing aminomethyl groups at the C-8 position of a hydroxycoumarin core, leading to the formation of potent Mannich bases.[2][3] This aminomethylation can enhance the pharmacological activity and bioavailability of the parent coumarin.[4]
Applications in Drug Development
8-Substituted coumarins have emerged as a promising class of compounds in medicinal chemistry with a broad spectrum of biological activities:
-
Anticancer Activity: Many 8-substituted coumarin derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[5] Their mechanisms of action often involve the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways implicated in cancer progression.[1][6]
-
Anti-inflammatory Properties: These compounds can exhibit potent anti-inflammatory effects, primarily by inhibiting the production of pro-inflammatory mediators.[4][7]
-
Antimicrobial and Antifungal Activity: The introduction of an aminomethyl group at the 8-position has been shown to impart or enhance antimicrobial and antifungal activities in the coumarin scaffold.[8]
-
Neuroprotective Effects: A growing body of evidence suggests that substituted coumarins possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases.[4]
General Reaction Mechanism
The Mannich reaction for the synthesis of 8-substituted coumarins typically involves the reaction of a 7-hydroxycoumarin with formaldehyde and a primary or secondary amine. The reaction proceeds via an electrophilic substitution mechanism.
References
- 1. jocpr.com [jocpr.com]
- 2. Mannich bases of hydroxycoumarins: synthesis, DFT/QTAIM computational study and assessment of biological activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04611J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of a novel coumarin via the Mannich reaction: in vitro and in silico evaluation of anti-cancer, antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Biologically Active Coumarins from Marine Sources: Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
Application Notes and Protocols for the Synthesis of 8-Hydroxycoumarin-Triazole Hybrids
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 8-hydroxycoumarin-triazole hybrids, a class of compounds with significant potential in drug discovery due to their observed anticancer and anti-diabetic properties. The synthetic strategy is based on the robust and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".
Introduction
Molecular hybridization is a promising strategy in drug design, aiming to combine two or more pharmacophores to create a new hybrid molecule with enhanced biological activity, improved pharmacokinetic properties, or a novel mechanism of action. Coumarins, a well-known class of benzopyrone derivatives, exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and anticoagulant effects. The 1,2,3-triazole moiety, readily accessible through click chemistry, is another important pharmacophore known for its diverse biological activities and its ability to form stable linkages between different molecular fragments. The combination of these two scaffolds into this compound-triazole hybrids has generated significant interest in the scientific community. These hybrids have demonstrated potent inhibitory activity against key biological targets, such as protein kinases in cancer signaling pathways and enzymes like α-glucosidase involved in carbohydrate metabolism.
Synthetic Workflow
The synthesis of this compound-triazole hybrids is typically achieved through a two-step process. The first step involves the propargylation of this compound to introduce a terminal alkyne functionality. The resulting 8-(prop-2-yn-1-yloxy)-2H-chromen-2-one then undergoes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a desired organic azide to yield the final 1,2,3-triazole hybrid.
Caption: General synthetic workflow for this compound-triazole hybrids.
Experimental Protocols
Protocol 1: Synthesis of 8-(prop-2-yn-1-yloxy)-2H-chromen-2-one (Alkyne Intermediate)
This protocol describes the propargylation of this compound.
Materials:
-
This compound
-
Propargyl bromide (80% solution in toluene)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure 8-(prop-2-yn-1-yloxy)-2H-chromen-2-one.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of this compound-Triazole Hybrids via CuAAC
This protocol describes the "click chemistry" reaction between the alkyne intermediate and an organic azide.
Materials:
-
8-(prop-2-yn-1-yloxy)-2H-chromen-2-one
-
Appropriate organic azide (e.g., benzyl azide) (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
tert-Butanol
-
Water
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve 8-(prop-2-yn-1-yloxy)-2H-chromen-2-one (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 8-12 hours. The formation of a precipitate may be observed.
-
Monitor the reaction progress by TLC.
-
Upon completion, add water to the reaction mixture and extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired this compound-triazole hybrid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis and biological activity of coumarin-triazole hybrids. The data is based on published literature for analogous compounds and serves as a reference.
| Compound Type | Step | Reagents | Reaction Time (h) | Yield (%) | Biological Activity | IC₅₀ (µM) |
| 7-(prop-2-yn-1-yloxy)-4-methyl-2H-chromen-2-one | Propargylation | 7-hydroxy-4-methylcoumarin, Propargyl bromide, K₂CO₃, DMF | 5 | 92 | - | - |
| Coumarin-Triazole Hybrid | CuAAC | Alkyne-coumarin, Benzyl azide, CuSO₄/Na-Ascorbate | 12 | 85-95 | α-Glucosidase Inhibition | 0.50 ± 0.04[1] |
| Coumarin-Triazole Hybrid | CuAAC | Alkyne-coumarin, Substituted aryl azide, CuSO₄/Na-Ascorbate | 10 | 88 | EGFR Kinase Inhibition | 0.12 ± 0.50[2] |
| Coumarin-Triazole Hybrid | CuAAC | Alkyne-coumarin, Substituted aryl azide, CuSO₄/Na-Ascorbate | 10 | 88 | VEGFR-2 Kinase Inhibition | 0.79 ± 0.14[2] |
Biological Signaling Pathways
This compound-triazole hybrids have shown promise as inhibitors of key enzymes in major signaling pathways implicated in cancer and diabetes.
Inhibition of Receptor Tyrosine Kinase (RTK) Signaling in Cancer
Several coumarin-triazole hybrids have been identified as potent inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] These receptors play a crucial role in cancer cell proliferation, survival, and angiogenesis. Inhibition of these pathways can lead to the suppression of tumor growth.
Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by hybrids.
Inhibition of α-Glucosidase in Diabetes Management
Certain coumarin-triazole hybrids act as potent inhibitors of α-glucosidase, an enzyme located in the brush border of the small intestine.[1] This enzyme is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting α-glucosidase, these hybrids can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a key therapeutic strategy in the management of type 2 diabetes.
Caption: Mechanism of α-glucosidase inhibition by hybrids.
References
- 1. New coumarin–chalcone–triazole hybrids as promising anti-diabetic agents: from molecular design to in vivo validation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. New 1,2,3-Triazole-Coumarin-Glycoside Hybrids and Their 1,2,4-Triazolyl Thioglycoside Analogs Targeting Mitochondria Apoptotic Pathway: Synthesis, Anticancer Activity and Docking Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 1,2,3-Triazole-Coumarin Hybrid Glycosides and Their Tetrazolyl Analogues: Design, Anticancer Evaluation and Molecular Docking Targeting EGFR, VEGFR-2 and CDK-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 8-Hydroxycoumarin Derivatives as Fluorescent Probes for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin derivatives, particularly those containing the 8-hydroxycoumarin scaffold, have emerged as a versatile class of fluorescent probes for the detection of various metal ions. Their utility stems from their favorable photophysical properties, including high quantum yields and sensitivity to the local environment. The core principle behind their function as metal ion sensors lies in the ability of the 8-hydroxy and adjacent functionalities on the coumarin ring to act as a chelating unit. Upon binding to a metal ion, the electronic properties of the fluorophore are altered, leading to a discernible change in its fluorescence signal. This change can manifest as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity, or a shift in the emission wavelength (ratiometric sensing).
The primary signaling mechanisms involved include Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT). In the unbound state, the fluorescence of the probe is often quenched through non-radiative decay pathways. The coordination with a metal ion can restrict these pathways, leading to a significant enhancement of fluorescence (CHEF). Alternatively, the metal ion can interact with electron-donating or -withdrawing groups, modulating PET processes and thus affecting the fluorescence output.
These probes offer high sensitivity and selectivity for a range of metal ions, including biologically and environmentally significant species such as Al³⁺, Zn²⁺, Fe³⁺, and Cu²⁺. Their applications are widespread, from environmental monitoring to cellular imaging and tracking of metal ions in biological systems. This document provides detailed application notes and protocols for the use of this compound-based fluorescent probes for the detection of specific metal ions.
Signaling Pathways and Mechanisms
The detection of metal ions by this compound-based probes is governed by specific photophysical processes. Understanding these mechanisms is crucial for the design and interpretation of experiments.
Caption: Chelation-Enhanced Fluorescence (CHEF) Signaling Pathway.
Caption: Photoinduced Electron Transfer (PET) Signaling Pathway.
Data Presentation: Performance of this compound Derivatives
The efficacy of a fluorescent probe is determined by several key parameters. The following tables summarize the quantitative data for various this compound derivatives in the detection of specific metal ions.
Table 1: Performance Characteristics of 8-Acetyl-7-hydroxy-4-methylcoumarin (AHMC) for Al³⁺ Detection [1]
| Parameter | Value |
| Analyte | Al³⁺ |
| Emission Maximum (λem) | 495 nm |
| Fluorescence Enhancement | ~100-fold |
| Limit of Detection (LOD) | 2.1 x 10⁻⁷ M |
| Binding Constant (Kₐ) | 1.86 x 10¹⁴ M⁻³ |
| Stoichiometry (AHMC:Al³⁺) | 3:1 |
Table 2: Performance of a Coumarin Derivative (CND) for Al³⁺ Detection [2]
| Parameter | Value |
| Analyte | Al³⁺ |
| Limit of Detection (LOD) | 2.51 x 10⁻⁷ M |
| Association Constant (Kₐ) | 9.64 x 10⁴ M⁻¹ |
| Stoichiometry (CND:Al³⁺) | 1:1 |
Table 3: Performance of a Pyrazolyl-hydroxy-coumarin Probe (H2L) for Zn²⁺ Detection [3]
| Parameter | Value |
| Analyte | Zn²⁺ |
| Emission Maximum (λem) | 499 nm |
| Excitation Maximum (λex) | 390 nm |
| Limit of Detection (LOD) | 34.76 nM |
| Stoichiometry (H2L:Zn²⁺) | 1:1 |
Table 4: Performance of a Furocoumarin Derivative (FH) for Fe³⁺ Detection [4]
| Parameter | Value |
| Analyte | Fe³⁺ |
| Response | Turn-off |
| Limit of Detection (LOD) | 1.93 µM |
| Binding Constant (Kₐ) | 5.25 x 10³ M⁻¹ |
| Stoichiometry (FH:Fe³⁺) | 1:2 |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound-based fluorescent probes.
Protocol 1: General Procedure for Metal Ion Sensing using a Fluorescent Probe
This protocol outlines a general workflow for assessing the response of a fluorescent probe to a target metal ion.
Caption: General Experimental Workflow for Metal Ion Sensing.
Materials:
-
This compound derivative probe
-
High-purity metal salts (e.g., nitrates or chlorides)
-
Spectroscopic grade organic solvent (e.g., DMSO, Ethanol)
-
Aqueous buffer solution (e.g., HEPES, Tris-HCl)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the this compound derivative probe (e.g., 1 mM) in a suitable organic solvent like DMSO or ethanol.
-
Prepare stock solutions of the metal ions of interest (e.g., 10 mM) in the chosen aqueous buffer.
-
-
Fluorescence Titration:
-
In a quartz cuvette, place a specific volume of the aqueous buffer.
-
Add a small aliquot of the probe stock solution to achieve the desired final concentration (e.g., 10 µM).
-
Record the fluorescence emission spectrum of the probe alone by exciting at its maximum absorption wavelength.
-
Incrementally add small aliquots of the target metal ion stock solution to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes before recording the fluorescence emission spectrum.
-
Continue the additions until the fluorescence intensity reaches a plateau.
-
-
Selectivity Test:
-
Prepare a series of solutions containing the probe at a fixed concentration.
-
To each solution, add a specific concentration (e.g., 5-10 equivalents) of a different metal ion.
-
Record the fluorescence emission spectrum for each solution and compare the intensity changes to that of the target metal ion.
-
-
Data Analysis:
-
Limit of Detection (LOD): Calculate the LOD using the formula LOD = 3σ/k, where σ is the standard deviation of the blank (probe without metal ion) and k is the slope of the linear portion of the fluorescence intensity versus low concentrations of the metal ion plot.
-
Binding Constant (Kₐ): The binding constant can be determined by fitting the titration data to a suitable binding model, such as the Benesi-Hildebrand equation for a 1:1 complex.
-
Stoichiometry: The binding stoichiometry can be determined using a Job's plot, where the total molar concentration of the probe and metal ion is kept constant while their mole fractions are varied.
-
Protocol 2: Synthesis of an 8-Formyl-7-hydroxycoumarin Derivative for Al³⁺ Sensing[2]
This protocol describes the synthesis of a coumarin derivative (CND) through the condensation of 8-formyl-7-hydroxycoumarin with niacin hydrazide.
Materials:
-
8-formyl-7-hydroxycoumarin
-
Niacin hydrazide
-
Ethanol
-
Reflux apparatus
-
Filtration apparatus
Procedure:
-
Dissolve 8-formyl-7-hydroxycoumarin in ethanol.
-
Add an equimolar amount of niacin hydrazide to the solution.
-
Reflux the mixture for a specified period (e.g., 4-6 hours).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the final product (CND).
-
Characterize the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: Application in Live Cell Imaging[2][5]
This protocol outlines the use of a coumarin-based probe for detecting intracellular metal ions.
Materials:
-
Live cells (e.g., HeLa cells)
-
Cell culture medium
-
Coumarin-based fluorescent probe
-
Metal ion solution (e.g., AlCl₃)
-
Phosphate-buffered saline (PBS)
-
Confocal fluorescence microscope
Procedure:
-
Cell Culture: Culture the cells on a suitable imaging dish (e.g., glass-bottom dish) until they reach the desired confluency.
-
Probe Loading:
-
Wash the cells with PBS.
-
Incubate the cells with a solution of the fluorescent probe in cell culture medium (e.g., 10 µM) for a specific duration (e.g., 30 minutes) at 37°C.
-
-
Washing: Wash the cells with PBS to remove any excess probe.
-
Metal Ion Treatment:
-
Incubate the probe-loaded cells with a solution of the metal ion in cell culture medium for a specific time (e.g., 30 minutes).
-
-
Imaging:
-
Wash the cells again with PBS.
-
Acquire fluorescence images of the cells using a confocal microscope with the appropriate excitation and emission wavelengths for the probe.
-
A control group of cells (probe-loaded but not treated with the metal ion) should be imaged under the same conditions for comparison.
-
Conclusion
This compound and its derivatives represent a powerful and versatile platform for the development of fluorescent probes for metal ion detection. Their tunable photophysical properties, high sensitivity, and selectivity make them invaluable tools for researchers in chemistry, biology, and environmental science. The protocols and data presented in these application notes provide a comprehensive guide for the successful implementation of these probes in various research settings, from in vitro quantification to live-cell imaging. Careful optimization of experimental conditions and thorough data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel coumarin-based fluorescence chemosensor for Al3+ and its application in cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Idiosyncatic recognition of Zn2+ and CN- using pyrazolyl-hydroxy-coumarin scaffold and live cell imaging: depiction of luminescent Zn(II)-metallocryptand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of 8-Hydroxycoumarin in Cell Imaging: A Detailed Guide for Researchers
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 8-hydroxycoumarin scaffold is a versatile and valuable fluorophore in the development of fluorescent probes for cell imaging. Its derivatives are widely utilized to visualize a variety of cellular components, ions, and reactive species, offering insights into cellular processes and signaling pathways. This document provides a comprehensive overview of the applications of this compound in cell imaging, including detailed experimental protocols and the underlying principles of probe function.
Introduction to this compound in Cell Imaging
This compound and its derivatives possess favorable photophysical properties, including good quantum yields and sensitivity to their microenvironment, making them excellent candidates for the design of fluorescent probes.[1] Modifications at various positions on the coumarin ring, particularly the hydroxyl group at position 8, allow for the development of probes that can selectively detect specific analytes through mechanisms such as chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), and intramolecular charge transfer (ICT).[2] These probes are instrumental in studying dynamic cellular events in real-time.[3]
Key Applications
The structural versatility of the this compound core enables the design of probes for a wide range of applications in cellular biology:
-
Ion Detection: Probes based on this compound have been developed for the sensitive and selective detection of various metal ions, including zinc (Zn²⁺), copper (Cu²⁺), and aluminum (Al³⁺).[4][5] These ions play crucial roles in numerous physiological and pathological processes.
-
Reactive Oxygen Species (ROS) Detection: Monitoring cellular oxidative stress is critical for understanding various diseases. This compound derivatives have been engineered to react specifically with ROS, such as hypochlorous acid (HOCl) and hydroxyl radicals (•OH), leading to a "turn-on" fluorescent signal.[6][7]
-
Organelle Imaging: Specific derivatives can be designed to accumulate in and visualize subcellular organelles, such as lipid droplets, providing insights into their dynamics and function.[8]
-
Enzyme Activity and Drug Screening: The fluorescence of this compound can be modulated by enzymatic activity, making its derivatives useful as substrates for enzyme assays and in high-throughput drug screening.[]
Quantitative Data of this compound-Based Probes
The following tables summarize the photophysical and performance characteristics of selected this compound derivatives and related 7-hydroxycoumarin analogs, which share similar core structures and properties.
Table 1: Photophysical Properties of Selected Coumarin Probes
| Probe/Derivative | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Target Analyte | Reference |
| 8-Acetyl-7-hydroxycoumarin | ~380 | ~450 | - | - | Metal Ions | [10] |
| 5-FC-hexanamide | 400 | 449 | 0.73 | 25,000 | General Imaging | [11] |
| 6-FC-hexanamide | 401 | 451 | 0.84 | 37,000 | General Imaging | [11] |
| 8-FC-hexanamide | 402 | 457 | 0.69 | 28,000 | General Imaging | [11] |
| 7-OHCCA-hexanamide | 401 | 447 | 0.62 (pH 10) | 22,000 (pH 10) | General Imaging | [11] |
| W-HOCl | 400 | 460 | - | - | HOCl | [7] |
Table 2: Performance Characteristics of this compound-Based Sensors
| Probe | Target Analyte | Detection Mechanism | Fluorescence Change | Limit of Detection (LOD) | Reference |
| 8-substituted-7-hydroxycoumarin derivatives | Zn²⁺, Cd²⁺ | Chelation | Enhancement | - | [5] |
| Hydroxyl coumarin-chalcone derivative | Cu²⁺ | Chelation | Quenching | 11.2 μM | [4] |
| W-HOCl | HOCl | Oxidation | 42-fold Enhancement | 6 nM | [7] |
Signaling Pathways and Detection Mechanisms
This compound probes are powerful tools for elucidating cellular signaling pathways by monitoring the flux of key second messengers and reactive species.
Metal Ion Sensing and Signaling
Zinc ions (Zn²⁺) are crucial signaling molecules involved in a myriad of cellular processes, including gene expression, enzymatic activity, and neurotransmission. Fluorescent probes based on this compound can visualize changes in intracellular Zn²⁺ concentrations, providing insights into these pathways. The sensing mechanism often involves the chelation of the metal ion by the probe, which restricts photoinduced electron transfer (PET) and leads to a "turn-on" fluorescence response.
Reactive Oxygen Species (ROS) Detection
ROS, such as hypochlorous acid (HOCl), are produced during cellular metabolism and inflammation. Aberrant ROS levels can lead to oxidative stress and cellular damage. This compound probes designed for ROS detection often employ a "turn-on" mechanism where the non-fluorescent probe is oxidized by the target ROS to yield a highly fluorescent product.
Experimental Protocols
General Protocol for Live-Cell Staining
This protocol provides a general workflow for staining live cells with this compound derivatives. Optimization of probe concentration and incubation time is recommended for each cell type and specific probe.[2][12]
Materials:
-
This compound-based fluorescent probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Appropriate cell culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed the cells of interest onto a glass-bottom dish or chamber slide suitable for microscopy and grow to the desired confluency.
-
Probe Stock Solution: Prepare a stock solution of the this compound probe (typically 1-10 mM) in anhydrous DMSO.
-
Working Solution Preparation: Dilute the probe stock solution to the desired final concentration (typically 1-10 µM) in pre-warmed serum-free or complete culture medium.
-
Cell Staining: Remove the culture medium from the cells and add the probe-containing medium. Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or imaging buffer to remove any unbound probe.[2]
-
Imaging: Add fresh imaging buffer to the cells and acquire fluorescent images using a fluorescence microscope equipped with a filter set appropriate for the specific coumarin derivative's excitation and emission wavelengths.
Protocol for Staining Fixed Cells
This compound-based probes can also be used for imaging fixed cells, which is useful for co-localization studies with immunofluorescence.[12]
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
0.1-0.5% Triton X-100 in PBS (for permeabilization, optional)
-
Mounting medium
Procedure:
-
Perform steps 1-4 from the "General Protocol for Live-Cell Staining."
-
Fixation: After washing, fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes. Wash the cells three times with PBS.
-
Staining: Incubate the fixed (and permeabilized) cells with the probe working solution for 20-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium and image using a fluorescence microscope.
Conclusion
This compound and its derivatives are a powerful and versatile class of fluorophores for a wide range of cell imaging applications. Their tunable photophysical properties and sensitivity to the cellular environment allow for the rational design of probes to visualize specific ions, molecules, and organelles. The protocols and data presented in this document provide a solid foundation for researchers to effectively utilize these probes to investigate the intricate workings of living cells. As research in this area continues, we can expect the development of even more sophisticated this compound-based probes with enhanced brightness, selectivity, and functionality for advanced cell imaging applications.
References
- 1. This compound for Research [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A hydroxyl coumarin-chalcone-based fluorescent probe for sensing copper ions in plant and living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Fluorescence switching by O-dearylation of 7-aryloxycoumarins. Development of novel fluorescence probes to detect reactive oxygen species with high selectivity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imaging of lipid droplets using coumarin fluorophores in live cells and C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Probing the binding of 8-Acetyl-7-hydroxycoumarin to human serum albumin by spectroscopic methods and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
8-Hydroxycoumarin Derivatives: A Promising Scaffold for Anticancer Drug Design
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The coumarin nucleus, a benzopyrone heterocyclic scaffold, has long been recognized for its diverse pharmacological properties. Among its many derivatives, 8-hydroxycoumarins have emerged as a particularly promising class of compounds in the field of oncology. Their structural versatility allows for modifications that can enhance their cytotoxic and targeted anticancer activities. These derivatives have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit key signaling pathways implicated in tumor growth and proliferation. This document provides detailed application notes, experimental protocols, and a summary of the anticancer activity of various 8-hydroxycoumarin derivatives to aid researchers in the design and development of novel anticancer therapeutics.
Mechanisms of Anticancer Activity
This compound derivatives exert their anticancer effects through multiple mechanisms, often targeting pathways that are dysregulated in cancer cells.
Induction of Apoptosis
A primary mechanism of action for many this compound derivatives is the induction of programmed cell death, or apoptosis. This is often achieved through the intrinsic mitochondrial pathway. These compounds can modulate the expression of key regulatory proteins, leading to an increased ratio of pro-apoptotic to anti-apoptotic proteins. Specifically, they have been observed to upregulate the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2.[1][2][3][4][5][6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, ultimately executing the apoptotic program.
Cell Cycle Arrest
In addition to inducing apoptosis, this compound derivatives can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints. This prevents the cells from progressing through the division cycle, thereby halting tumor growth. The specific phase of cell cycle arrest can vary depending on the derivative and the cancer cell type.
Inhibition of Key Signaling Pathways
Several signaling pathways that are crucial for cancer cell survival, proliferation, and angiogenesis are targeted by this compound derivatives.
-
PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth and survival and is often hyperactivated in cancer. Certain this compound derivatives have been shown to inhibit this pathway, leading to decreased cell proliferation and survival.[7][8][9][10]
-
VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. Inhibition of VEGFR-2 signaling by this compound derivatives can effectively block tumor angiogenesis, thereby limiting tumor growth and metastasis.[11][12][13][14][15]
Data Presentation: In Vitro Anticancer Activity
The following tables summarize the in vitro cytotoxic activity of various this compound derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to allow for a comparative analysis of their potency.
Table 1: Anticancer Activity of this compound Derivatives against Breast Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Compound 4a | MCF-7 | 1.24 | [11] |
| Compound 3d | MCF-7 | 1.65 | [11] |
| Compound 8 | MCF-7 | 5.8 | [16] |
| Compound 2 | MCF-7 | 6.0 | [16] |
| Compound 6 | MCF-7 | 6.621 | [17] |
| Compound 3 | MCF-7 | 9.165 | [17] |
| Thiazolyl coumarin 6d | MCF-7 | 10.5 | [13] |
| Thiazolyl coumarin 6b | MCF-7 | 11.2 | [13] |
| Compound 6 | MDA-MB-231 | 9.62 | [17] |
| Compound 3 | MDA-MB-231 | 12.65 | [17] |
| Compound 10 | MDA-MB-231 | 2.3 | [16] |
| Compound 12 | MDA-MB-231 | 3.5 | [16] |
| Compound 14 | MDA-MB-231 | 1.9 | [16] |
Table 2: Anticancer Activity of this compound Derivatives against Lung Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Compound 9f | A549 | 7.1 | [18] |
| Biscoumarin 12e | A549 | 35 (48h) | [19] |
| Biscoumarin 12d | A549 | 58 (48h) | [19] |
| Compound 9f | H2170 | 3.3 | [18] |
Table 3: Anticancer Activity of this compound Derivatives against Liver Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Compound (IX) | HepG2 | Not specified, but showed least IC50 | [20] |
| Compound (8b) | HepG2 | 13.14 | [7] |
| Taxifolin | HepG2 | 0.15 | [21] |
| Taxifolin | Huh7 | 0.22 | [21] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anticancer properties of this compound derivatives.
Synthesis of this compound Derivatives via Pechmann Condensation
The Pechmann condensation is a widely used method for the synthesis of coumarins from a phenol and a β-ketoester in the presence of an acid catalyst.[22][23]
Materials:
-
Substituted phenol (e.g., Resorcinol for 7-hydroxycoumarins)
-
β-ketoester (e.g., Ethyl acetoacetate)
-
Acid catalyst (e.g., Concentrated sulfuric acid, Amberlyst-15)
-
Ethanol
-
Ice-cold water
-
Round bottom flask
-
Magnetic stirrer
-
Stir bar
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round bottom flask equipped with a magnetic stir bar, dissolve the substituted phenol (1 equivalent) in the acid catalyst (e.g., concentrated H2SO4) under cooling in an ice bath.
-
Slowly add the β-ketoester (1 equivalent) to the reaction mixture with continuous stirring.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for the specified time (monitor by TLC).[22]
-
Upon completion of the reaction, pour the mixture into ice-cold water with vigorous stirring.
-
A solid precipitate will form. Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified coumarin derivative.
Caption: Workflow for the synthesis of coumarin derivatives via Pechmann condensation.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the this compound derivatives for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of PI by cells with compromised membranes.
Materials:
-
Cancer cell lines
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed and treat cells with the this compound derivative as described for the MTT assay.
-
Harvest the cells (including floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses the DNA-intercalating dye propidium iodide to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
This compound derivatives
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells with the this compound derivative.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis of Signaling Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Caption: Overview of the experimental workflow for evaluating the anticancer effects of this compound derivatives.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways targeted by this compound derivatives.
References
- 1. Tumor suppressor p53 is a regulator of bcl-2 and bax gene expression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of p53-, Bcl-2- and caspase-dependent signaling pathway in xanthorrhizol-induced apoptosis of HepG2 hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijper.org [ijper.org]
- 5. Differential regulation of P53, c-Myc, Bcl-2, Bax and AFP protein expression, and caspase activity during 10-hydroxycamptothecin-induced apoptosis in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of Coumarin Derivatives as Novel PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. VEGFR-2 inhibiting effect and molecular modeling of newly synthesized coumarin derivatives as anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Facile Synthesis of Some Coumarin Derivatives and Their Cytotoxicity through VEGFR2 and Topoisomerase II Inhibition [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. New pyrazolylindolin-2-one based coumarin derivatives as anti-melanoma agents: design, synthesis, dual BRAFV600E/VEGFR-2 inhibition, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Developing multitarget coumarin based anti-breast cancer agents: synthesis and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel 3-Substituted 8-Methoxycoumarin Derivatives as Anti-Breast Cancer Drugs [mdpi.com]
- 17. Coumarin Derivatives Exert Anti-Lung Cancer Activity by Inhibition of Epithelial–Mesenchymal Transition and Migration in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Evaluation of pro-apoptotic potential of taxifolin against liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. jetir.org [jetir.org]
Application Notes and Protocols: ¹H and ¹³C NMR Analysis of 8-Hydroxycoumarin Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coumarins are a significant class of benzopyrone compounds found in many natural products.[1] Derivatives of 8-hydroxycoumarin are of particular interest in medicinal chemistry and drug development due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and characterization of these derivatives.[2] This document provides detailed protocols for ¹H and ¹³C NMR analysis and presents a compilation of spectral data for select this compound derivatives to aid researchers in their structural characterization efforts.
Experimental Protocols
Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible NMR data. The following protocols provide a standardized methodology for the analysis of this compound derivatives.
General Sample Preparation
Proper sample preparation is the first step toward acquiring a high-resolution NMR spectrum.
-
Compound Purity: Ensure the sample is of high purity. Purification can be achieved by methods such as recrystallization or column chromatography.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common solvents for coumarin derivatives include Deuterated Dimethyl Sulfoxide (DMSO-d₆) and Chloroform-d (CDCl₃).[1] The choice of solvent can slightly influence chemical shifts.
-
Sample Concentration: Weigh approximately 5-10 mg of the this compound derivative and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent directly in a 5 mm NMR tube.
-
Internal Standard: Add Tetramethylsilane (TMS) as an internal reference (0 ppm) for calibrating the chemical shifts.[1]
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or brief sonication. A clear, homogeneous solution is required.
NMR Data Acquisition
The following are general acquisition parameters. These may be optimized based on the specific instrument and sample concentration.
Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms.
-
Instrument: Bruker AVANCE Spectrometer (or equivalent) operating at a frequency of 300-600 MHz.[1][3]
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Number of Scans: 16-64 (adjust based on sample concentration)
-
Relaxation Delay (d1): 1.0 - 2.0 seconds.[4]
-
Acquisition Time (aq): ~3-4 seconds
-
Temperature: 298 K
-
Carbon NMR provides detailed information about the carbon skeleton of the molecule.
-
Instrument: Same as for ¹H NMR, with the corresponding ¹³C frequency (e.g., 75-150 MHz).[3]
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Acquisition Parameters:
-
Spectral Width: ~220-240 ppm
-
Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance)
-
Relaxation Delay (d1): 2.0 seconds
-
Acquisition Time (aq): ~1-2 seconds
-
Temperature: 298 K
-
For complex derivatives, 2D NMR experiments are crucial for unambiguous assignment of all proton and carbon signals.[5][6]
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, essential for identifying quaternary carbons and piecing together molecular fragments.[4]
Data Interpretation and Workflow
General Spectral Features
The this compound scaffold has characteristic NMR signals:
-
¹H NMR: Aromatic protons typically resonate in the δ 6.5-8.0 ppm region. The protons on the α-pyrone ring (H-3 and H-4) have distinct chemical shifts. The phenolic hydroxyl proton (8-OH) is often a broad singlet and its chemical shift is highly dependent on solvent and concentration.[7][8]
-
¹³C NMR: The carbonyl carbon (C-2) of the lactone ring is characteristically downfield (δ > 160 ppm). Aromatic carbons resonate in the δ 100-150 ppm range. The carbon bearing the hydroxyl group (C-8) also has a distinct chemical shift.[8][9]
Experimental and Analytical Workflow
The process from sample to final structure involves several key stages, as illustrated in the following workflow diagram.
Caption: Workflow for NMR-based structural elucidation of coumarin derivatives.
NMR Data Tables for this compound and Derivatives
The following tables summarize ¹H and ¹³C NMR data for the parent this compound and some of its derivatives reported in the literature. Chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Data for Selected this compound Derivatives
| Derivative | Solvent | Proton | δ (ppm) | Multiplicity / J (Hz) | Reference |
| 7,8-dihydroxy-4-methylcoumarin | DMSO-d₆ | -CH₃ | 2.41 | s | [10] |
| H-3 | 5.76 | s | [10] | ||
| H-5 | 6.18 | s | [10] | ||
| H-6 | 6.09 | s | [10] | ||
| 7-OH | 10.41 | s | [10] | ||
| 8-OH | 10.18 | s | [10] | ||
| 7-Hydroxy-4-methyl-8-nitrocoumarin | DMSO-d₆ | -CH₃ | 2.5 (approx) | s | [11] |
| H-3 | 6.4 (approx) | s | [11] | ||
| Aromatic H | 7.0-8.0 | m | [11] | ||
| -OH | 11.5 (approx) | br s | [11] |
Note: Specific assignments for all protons were not available in all cited literature. "s" denotes singlet, "d" doublet, "t" triplet, "q" quartet, "m" multiplet, "br s" broad singlet.
Table 2: ¹³C NMR Data for Selected this compound Derivatives
| Derivative | Solvent | Carbon | δ (ppm) | Reference |
| This compound | N/A | C-2 | 161.0 | [12] |
| C-3 | 112.9 | [12] | ||
| C-4 | 144.1 | [12] | ||
| C-4a | 119.5 | [12] | ||
| C-5 | 119.5 | [12] | ||
| C-6 | 124.9 | [12] | ||
| C-7 | 114.5 | [12] | ||
| C-8 | 147.2 | [12] | ||
| C-8a | 139.8 | [12] | ||
| 8-Acetyl-7-hydroxy-4-methylcoumarin | N/A | C-2 | 160.3 | [13] |
| C-3 | 112.5 | [13] | ||
| C-4 | 153.8 | [13] | ||
| C-4a | 112.0 | [13] | ||
| C-5 | 126.5 | [13] | ||
| C-6 | 113.6 | [13] | ||
| C-7 | 161.9 | [13] | ||
| C-8 | 111.0 | [13] | ||
| C-8a | 154.5 | [13] | ||
| C-9 (-CH₃) | 18.5 | [13] | ||
| C-10 (C=O) | 203.8 | [13] | ||
| C-11 (-CH₃) | 32.1 | [13] |
Note: Data for this compound was sourced from a database referencing an original publication (H. Duddeck, M. Kaiser Org. Magn. Resonance 20, 55 (1982)).[12] The solvent was not specified in the database summary. Data for 8-Acetyl-7-hydroxy-4-methylcoumarin was also from a spectral database.[13]
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. scribd.com [scribd.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 6. scispace.com [scispace.com]
- 7. ias.ac.in [ias.ac.in]
- 8. fulir.irb.hr [fulir.irb.hr]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. spectrabase.com [spectrabase.com]
- 12. This compound | C9H6O3 | CID 122783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. spectrabase.com [spectrabase.com]
Application Notes and Protocols: Evaluating 8-Hydroxycoumarin Cytotoxicity using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxycoumarin, a derivative of coumarin, belongs to a class of naturally occurring phenolic compounds that have garnered significant interest in biomedical research.[1] Coumarins and their derivatives are known to exhibit a wide range of pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities.[2] In oncology, various coumarin derivatives have demonstrated cytotoxic effects against a spectrum of cancer cell lines.[3] The evaluation of the cytotoxic potential of compounds like this compound is a critical first step in the drug discovery process.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and cytotoxicity.[4] The assay's principle lies in the ability of mitochondrial dehydrogenases in viable, metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[5] The amount of formazan produced, which is quantified spectrophotometrically, is directly proportional to the number of living cells.[3] This application note provides a detailed protocol for utilizing the MTT assay to determine the cytotoxic effects of this compound on a selected cell line.
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the MTT tetrazolium salt. In living cells, mitochondrial reductases, such as succinate dehydrogenase, cleave the tetrazolium ring, resulting in the formation of insoluble, dark purple formazan crystals. These crystals are then solubilized using a suitable solvent, and the absorbance of the resulting solution is measured at a specific wavelength (typically between 550 and 600 nm).[6] A decrease in the number of viable cells results in a decrease in the overall metabolic activity, leading to a lower formazan production and thus a reduced absorbance.
Experimental Workflow
The following diagram outlines the general workflow for assessing the cytotoxicity of this compound using the MTT assay.
Detailed Experimental Protocol
This protocol is designed for adherent cells cultured in 96-well plates. Modifications may be necessary for suspension cells.
Materials and Reagents:
-
This compound
-
Cell line of interest (e.g., A549, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture cells to approximately 80% confluency. b. Aspirate the culture medium, wash the cells with sterile PBS, and detach them using Trypsin-EDTA. c. Neutralize the trypsin with complete culture medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh complete medium and perform a cell count. e. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[3] The optimal seeding density should be determined empirically for each cell line. f. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. d. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only). e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well, resulting in a final concentration of 0.45-0.5 mg/mL.[7] b. Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. c. After the incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals. d. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance. b. Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 c. Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis. d. From the dose-response curve, determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Data Presentation
The cytotoxicity of this compound can be summarized in a table format for clear comparison of its effects at different concentrations and exposure times.
| This compound Concentration (µM) | Absorbance at 570 nm (Mean ± SD) | Cell Viability (%) |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 10 | 1.12 ± 0.06 | 89.6 |
| 25 | 0.95 ± 0.05 | 76.0 |
| 50 | 0.68 ± 0.04 | 54.4 |
| 100 | 0.35 ± 0.03 | 28.0 |
| 200 | 0.15 ± 0.02 | 12.0 |
Table 1. Example of MTT assay results for a cancer cell line treated with varying concentrations of this compound for 48 hours. Data are presented as the mean ± standard deviation of triplicate wells.
Potential Signaling Pathway of this compound Cytotoxicity
Derivatives of this compound have been reported to induce apoptosis through the intrinsic mitochondrial pathway.[1] This can involve the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. The following diagram illustrates a potential signaling pathway for this compound-induced cytotoxicity.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance | Contamination of medium or reagents. | Use sterile technique and fresh, filtered reagents.[6] |
| Phenol red in the medium can interfere. | Use phenol red-free medium or subtract the background from a cell-free well. | |
| Low absorbance values | Insufficient cell number. | Optimize cell seeding density. |
| Low metabolic activity of cells. | Ensure cells are in the logarithmic growth phase. | |
| Incomplete solubilization of formazan. | Ensure complete mixing and adequate incubation time with the solubilization solution. | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous cell suspension and careful pipetting. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate. |
Conclusion
The MTT assay is a robust and straightforward method for assessing the cytotoxic effects of this compound. By following this detailed protocol, researchers can obtain reliable and reproducible data on the dose-dependent effects of this compound on cell viability. This information is crucial for the preliminary screening of potential anticancer agents and for guiding further mechanistic studies into their mode of action. Careful optimization of experimental conditions, particularly cell seeding density and incubation times, is essential for accurate and meaningful results.
References
- 1. This compound for Research [benchchem.com]
- 2. Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. atcc.org [atcc.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing 8-Hydroxycoumarin-Based Chemosensors for Zinc Ions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development and application of 8-hydroxycoumarin-based chemosensors for the selective detection of zinc ions (Zn²⁺). This document includes detailed experimental protocols for the synthesis of a representative chemosensor and its application in zinc ion quantification, alongside structured data for performance comparison and visualizations of the underlying mechanisms and workflows.
Introduction
Zinc is an essential trace element involved in a myriad of physiological and pathological processes. Consequently, the development of sensitive and selective methods for the detection of zinc ions in biological and environmental systems is of significant interest. Fluorescent chemosensors have emerged as powerful tools for this purpose due to their high sensitivity, operational simplicity, and potential for real-time imaging. Coumarin derivatives, particularly those with a 7- or 8-hydroxy substitution, are excellent fluorophores for developing such sensors. Their photophysical properties can be modulated through the introduction of a specific metal ion binding site (receptor). Upon coordination with a target ion like Zn²⁺, these chemosensors often exhibit a "turn-on" fluorescence response due to mechanisms such as Chelation-Enhanced Fluorescence (CHEF), providing a clear signal for detection and quantification.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of an this compound-based zinc chemosensor and the typical experimental workflow for its synthesis and application.
Caption: General mechanism of a "turn-on" this compound-based zinc chemosensor.
Caption: Workflow for the development and application of a zinc chemosensor.
Quantitative Data of Representative this compound-Based Zinc Chemosensors
The following table summarizes the performance characteristics of several reported this compound derivatives for the detection of zinc ions.
| Probe | Receptor Moiety | Limit of Detection (LOD) | Association Constant (Kₐ) | Solvent System | Reference |
| 1 | Iminodiacetic acid diethyl ester at C8 | Not Reported | Not Reported | DMSO-HEPES buffer | [1] |
| 2 | Iminodiacetic acid diethyl ester at C8 | Not Reported | Not Reported | DMSO-HEPES buffer | [1] |
| 3 | N,N-dipicolylethylenediamine at C8 | Not Reported | Not Reported | DMSO-HEPES buffer | [1] |
| 4 | Bis(2-(ethylthio)ethyl)amine at C8 | Not Reported | Not Reported | DMSO-HEPES buffer | [1] |
| 5 | Dipicolylamine (DPA) at C4 | Not Reported | 1.4 x 10⁵ M⁻¹ | DMSO-HEPES buffer | [1] |
| Chemosensor 1 | Benzothiazole moiety | 3.58 x 10⁻⁸ M | Not Reported | Solution | [2][3] |
Experimental Protocols
I. Synthesis of a Representative Chemosensor: 8-[(Diethyl iminodiacetate)methyl]-7-hydroxycoumarin (Probe 2)[1]
This protocol describes the synthesis of an 8-substituted 7-hydroxycoumarin derivative via a Mannich-type reaction.[1]
Materials:
-
7-hydroxycoumarin
-
Iminodiacetic acid diethyl ester
-
Aqueous formaldehyde (37%)
-
Acetonitrile
-
Silica gel for column chromatography
-
Methylene chloride (for elution)
Procedure:
-
To a solution of iminodiacetic acid diethyl ester (0.58 g, 3.1 mmol) in 30 mL of acetonitrile, add aqueous formaldehyde (37%) (0.27 mL, 3.1 mmol).[1]
-
Gently reflux the mixture at 60°C for 30 minutes.[1]
-
Add a solution of 7-hydroxycoumarin (0.5 g, 3.1 mmol) in 30 mL of acetonitrile to the reaction mixture.[1]
-
Reflux the reaction mixture for 12 hours.[1]
-
After cooling to room temperature, remove the solvent under reduced pressure.[1]
-
Purify the residue by silica gel column chromatography using methylene chloride as the eluent to obtain the final product as a white solid.[1]
Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Protocol for Fluorometric Detection of Zinc Ions
This protocol outlines the general procedure for evaluating the performance of the synthesized chemosensor for zinc ion detection.
Materials and Equipment:
-
Synthesized this compound-based chemosensor
-
Stock solutions of various metal ions (e.g., Zn²⁺, Cd²⁺, Cu²⁺, Hg²⁺, Ni²⁺, Co²⁺, Ca²⁺, Mg²⁺, K⁺, Na⁺)
-
HEPES buffer (e.g., 20 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the chemosensor (e.g., 1 mM) in DMSO.
-
Prepare stock solutions of the metal ions (e.g., 10 mM) in deionized water.
-
-
Fluorescence Titration:
-
In a quartz cuvette, place a solution of the chemosensor at a fixed concentration (e.g., 6 µM) in a buffered aqueous solution (e.g., HEPES buffer containing 1% DMSO).[1]
-
Record the fluorescence emission spectrum of the chemosensor solution.
-
Incrementally add small aliquots of the Zn²⁺ stock solution to the cuvette.
-
After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
Continue the additions until the fluorescence intensity reaches a plateau.
-
-
Selectivity Study:
-
Prepare solutions of the chemosensor (e.g., 6 µM) containing a high concentration (e.g., 10 equivalents) of various interfering metal ions.
-
Record the fluorescence emission spectrum for each solution.
-
Compare the fluorescence response in the presence of different metal ions to that observed with Zn²⁺.
-
Data Analysis:
-
Limit of Detection (LOD): The LOD can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank signal and k is the slope of the linear calibration curve of fluorescence intensity versus [Zn²⁺] at low concentrations.
-
Association Constant (Kₐ): The binding constant can be determined from the fluorescence titration data using the Benesi-Hildebrand equation.
-
Stoichiometry: The binding stoichiometry between the chemosensor and Zn²⁺ can be determined using a Job's plot.
References
Application Notes and Protocols for the Synthesis of 8-Formyl-7-Hydroxycoumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins are a prominent class of benzopyrone compounds widely distributed in nature and renowned for their diverse pharmacological properties, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer activities.[1] Among the vast array of coumarin derivatives, 8-formyl-7-hydroxycoumarins serve as versatile scaffolds in medicinal chemistry due to the reactive formyl group at the C8 position, which allows for a variety of chemical modifications to generate novel compounds with enhanced biological activities. This document provides detailed protocols for the synthesis of 8-formyl-7-hydroxycoumarin derivatives, focusing on the widely used 4-methyl substituted analog as a primary example.
General Synthetic Workflow
The synthesis of 8-formyl-7-hydroxycoumarin derivatives typically follows a two-step pathway, beginning with the formation of the 7-hydroxycoumarin core, followed by formylation at the C8 position. The resulting 8-formyl-7-hydroxycoumarin can then be further derivatized to yield a library of compounds for structure-activity relationship (SAR) studies.
Caption: General workflow for the synthesis of 8-formyl-7-hydroxycoumarin derivatives.
Experimental Protocols
Protocol 1: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation
The Pechmann condensation is a classic and efficient method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.[2]
Materials:
-
Resorcinol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄) or other acid catalysts (e.g., Amberlyst-15)[3]
-
Ice-cold water
-
Ethanol (for recrystallization)
-
Round-bottom flask, magnetic stirrer, ice bath
-
In a round-bottom flask equipped with a magnetic stirrer, place concentrated sulfuric acid and cool it to below 10°C in an ice bath.
-
Slowly add a pre-mixed solution of resorcinol and ethyl acetoacetate to the chilled sulfuric acid with constant stirring, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 18-24 hours.
-
Pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring.
-
A solid precipitate of 7-hydroxy-4-methylcoumarin will form.
-
Filter the crude product, wash it thoroughly with cold water, and dry it.
-
Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.
Protocol 2: Synthesis of 8-Formyl-7-hydroxy-4-methylcoumarin via Duff Reaction
The Duff reaction is a formylation method that utilizes hexamine as the formyl source, typically in an acidic medium.[5][6]
Materials:
-
7-Hydroxy-4-methylcoumarin
-
Hexamine (Hexamethylenetetramine)
-
Glacial acetic acid
-
Hydrochloric acid (HCl, 20%)
-
Diethyl ether (for extraction)
-
Ethanol (for recrystallization)
-
Round-bottom flask, reflux condenser, heating mantle
Procedure: [6]
-
In a round-bottom flask, dissolve 7-hydroxy-4-methylcoumarin and hexamine in glacial acetic acid.
-
Heat the mixture to reflux for 6-8 hours.
-
After reflux, add 20% hydrochloric acid to the reaction mixture and continue heating for another 30-40 minutes.
-
Cool the mixture to room temperature and extract the product with diethyl ether.
-
Combine the organic layers and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude 8-formyl-7-hydroxy-4-methylcoumarin from ethanol to yield a pale yellow solid.
Protocol 3: Synthesis of Schiff Base Derivatives
The 8-formyl group can be readily converted into an imine (Schiff base) by condensation with a primary amine.[5][7]
Materials:
-
8-Formyl-7-hydroxy-4-methylcoumarin
-
Substituted primary amine (e.g., o-aminophenol, 6-amino-1,4-benzodioxane)[5][6]
-
Ethanol or a mixture of THF and ethanol
-
Round-bottom flask, magnetic stirrer
Procedure: [6]
-
Dissolve 8-formyl-7-hydroxy-4-methylcoumarin in a suitable solvent such as ethanol or a mixture of tetrahydrofuran (THF) and ethanol in a round-bottom flask.
-
Add the substituted primary amine to the solution.
-
Stir the reaction mixture at room temperature or under reflux for a specified time (typically 2-5 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a solid precipitate of the Schiff base derivative will form.
-
Collect the product by filtration and wash it with cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent.
Quantitative Data
The following tables summarize the reaction conditions and yields for the synthesis of 7-hydroxy-4-methylcoumarin, its formylation, and subsequent derivatization.
Table 1: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Conc. H₂SO₄ | 5 to RT | 18 | 88 | [2] |
| Amberlyst-15 (Microwave) | 100 | 0.33 | 97 | [3] |
| Polyphosphoric acid | 75-80 | 0.33 | - | [8] |
Table 2: Synthesis of 8-Formyl-7-hydroxy-4-methylcoumarin via Duff Reaction
| Starting Material | Reagents | Solvent | Time (h) | Yield (%) | Reference |
| 7-Hydroxy-4-methylcoumarin | Hexamine, HCl | Acetic Acid | 6 | 15 | [6] |
| 7-Hydroxy-4-methylcoumarin | Hexamine, HCl | Acetic Acid | 6 | 22 | [9] |
Table 3: Synthesis of 8-Formyl-7-hydroxy-4-methylcoumarin Derivatives
| Derivative Type | Amine Reactant | Solvent | Time (h) | Yield (%) | Reference |
| Schiff Base | o-Aminophenol | THF/Ethanol | 5 | 86 | [6] |
| Schiff Base | 6-Amino-1,4-benzodioxane | Ethanol | - | - | [5] |
| Quinazoline | 2-Aminobenzamide | - | - | - | [5] |
| Triazole Schiff Base | Substituted Triazoles | Alcohol | - | - | [7] |
Characterization Data of 8-Formyl-7-hydroxy-4-methylcoumarin
-
Appearance: Pale yellow solid[6]
-
Melting Point: 176-178 °C[9]
-
¹H NMR (300 MHz, CDCl₃) δ (ppm): 12.24 (s, 1H, -OH), 10.64 (s, 1H, -CHO), 7.76-7.73 (d, 1H), 6.94-6.91 (d, 1H), 6.23 (s, 1H), 2.45 (s, 3H, -CH₃).[6]
-
¹³C NMR (75 MHz, CDCl₃) δ (ppm): 191.7, 164.0, 160.2, 155.6, 154.0, 133.7, 114.0, 112.2, 111.5, 109.3, 18.8.[6]
-
IR (KBr, cm⁻¹): 3050 (aromatic C-H), 1720 (C=O, lactone), 1610 (C=O, aldehyde).[6]
Biological Applications and Signaling Pathways
Derivatives of 8-formyl-7-hydroxycoumarin have shown promise in various therapeutic areas, including as antioxidant, antimicrobial, and anticancer agents.
Antioxidant Activity and the Nrf2 Signaling Pathway
Many coumarin derivatives exert their antioxidant effects by modulating the Nrf2 signaling pathway.[10][11] Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and upregulates the expression of antioxidant enzymes.
Caption: Nrf2 signaling pathway modulation by coumarin derivatives.
Anticancer Activity and the PI3K/AKT Signaling Pathway
Certain coumarin derivatives have been shown to induce apoptosis in cancer cells by inhibiting the PI3K/AKT signaling pathway, which is a critical pathway for cell survival and proliferation.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. jetir.org [jetir.org]
- 3. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. scribd.com [scribd.com]
- 8. youtube.com [youtube.com]
- 9. Synthesis of New 8-Formyl-4-methyl-7-hydroxy Coumarin Derivatives -Journal of the Korean Chemical Society [koreascience.kr]
- 10. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of Cells Treated with Fluorescent Coumarins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins are a class of naturally occurring and synthetic compounds known for their diverse pharmacological activities, including anticancer properties.[1] Their intrinsic fluorescence, which can be modulated through chemical modifications, makes them valuable tools in cell biology.[2] Fluorescent coumarin derivatives serve as powerful probes for flow cytometry, a high-throughput technique for single-cell analysis. This allows for the quantitative assessment of various cellular processes, including apoptosis, cell cycle progression, and cellular uptake of therapeutic agents.[3][4][5] These application notes provide detailed protocols and data presentation guidelines for the analysis of cells treated with fluorescent coumarins by flow cytometry.
Key Applications
Apoptosis Detection using Caspase Substrates
Fluorescently quenched coumarin-based substrates are widely used to detect caspase activity, a hallmark of apoptosis.[3] For instance, 7-Amino-4-(trifluoromethyl)coumarin (AFC) can be conjugated to a specific peptide sequence recognized by caspases, such as DEVD for caspase-3/7. In non-apoptotic cells, the fluorescence of AFC is quenched. Upon cleavage by active caspases in apoptotic cells, free AFC is released, resulting in a measurable fluorescent signal.[3]
Cell Cycle Analysis
Coumarin treatment can induce cell cycle arrest in various cancer cell lines.[6] Propidium iodide (PI) is a common fluorescent dye used to stain DNA and analyze cell cycle distribution by flow cytometry. By quantifying the DNA content, the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined, revealing the impact of coumarin treatment on cell proliferation.[4][7]
Cellular Uptake Studies
The intrinsic fluorescence of some coumarin derivatives, like Coumarin-6, allows for the direct measurement of their uptake into cells.[5][8] This is particularly valuable in drug development to assess the delivery efficiency of coumarin-based drugs or drug-loaded nanoparticles. Flow cytometry can quantify the mean fluorescence intensity (MFI) of a cell population, which correlates with the amount of internalized coumarin.[5]
Data Presentation
Quantitative data from flow cytometry experiments should be presented in a clear and structured format to facilitate comparison between different treatment conditions.
Table 1: Apoptosis Induction by a Fluorescent Coumarin Derivative
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Vehicle Control | - | 2.5 ± 0.5 | 1.2 ± 0.3 | 3.7 ± 0.8 |
| Coumarin X | 10 | 15.8 ± 1.2 | 5.4 ± 0.7 | 21.2 ± 1.9 |
| Coumarin X | 25 | 35.2 ± 2.5 | 12.1 ± 1.1 | 47.3 ± 3.6 |
| Staurosporine (Positive Control) | 1 | 45.6 ± 3.1 | 18.9 ± 2.0 | 64.5 ± 5.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Cell Cycle Distribution in Response to Coumarin Treatment
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | - | 65.4 ± 3.2 | 20.1 ± 1.8 | 14.5 ± 1.5 |
| Coumarin Y | 5 | 75.1 ± 4.1 | 15.3 ± 1.5 | 9.6 ± 1.1 |
| Coumarin Y | 10 | 82.3 ± 3.8 | 10.2 ± 1.2 | 7.5 ± 0.9 |
| Nocodazole (Positive Control) | 0.1 | 10.2 ± 1.5 | 15.8 ± 2.1 | 74.0 ± 3.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Cellular Uptake of Fluorescent Coumarin-6
| Treatment | Concentration (µg/mL) | Incubation Time (h) | Mean Fluorescence Intensity (MFI) |
| Untreated Control | - | 1 | 50 ± 8 |
| Coumarin-6 Solution | 10 | 1 | 850 ± 75 |
| Coumarin-6 NPs | 10 | 1 | 2500 ± 210 |
| Coumarin-6 Solution | 10 | 4 | 1200 ± 110 |
| Coumarin-6 NPs | 10 | 4 | 4800 ± 350 |
Data are presented as mean ± standard deviation from three independent experiments. NPs: Nanoparticles.[5]
Experimental Protocols
Protocol 1: Apoptosis Detection with a Caspase-3/7 Substrate (e.g., Ac-DEVD-AFC)
Materials:
-
Cells of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., Staurosporine) and vehicle control (e.g., DMSO)
-
Ac-DEVD-AFC substrate (or similar coumarin-based caspase substrate)[3]
-
Phosphate-buffered saline (PBS)
-
1X Binding Buffer
-
Flow cytometry tubes
-
Flow cytometer with a UV or violet laser
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere (for adherent cells) or grow in suspension. Treat cells with the desired concentrations of the fluorescent coumarin or a positive control for the appropriate duration.
-
Cell Harvesting:
-
Suspension cells: Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Adherent cells: Collect the culture medium (containing detached apoptotic cells). Wash the adherent cells with PBS and detach them using a gentle cell dissociation solution. Combine with the collected medium.
-
-
Washing: Wash the cells once with 1 mL of cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add the coumarin-based caspase substrate to the recommended final concentration.
-
Incubation: Incubate for 30-60 minutes at 37°C, protected from light.[3]
-
Flow Cytometry Analysis: Wash the cells once with 1 mL of 1X Binding Buffer. Resuspend the cells in 300-500 µL of 1X Binding Buffer. Analyze the samples on a flow cytometer. Excite the coumarin fluorophore with a UV or violet laser (e.g., ~400 nm) and detect the emission in the blue channel (e.g., ~460-505 nm).[3]
Protocol 2: Cell Cycle Analysis with Propidium Iodide (PI)
Materials:
-
Cells treated with fluorescent coumarins
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)[9]
-
Flow cytometry tubes
-
Flow cytometer with a blue or green laser
Procedure:
-
Cell Harvesting and Fixation: Harvest treated cells as described in Protocol 1. Wash the cells with cold PBS and resuspend the pellet in a small volume of PBS. While vortexing gently, add cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[9]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Use a blue or green laser for excitation and detect the PI fluorescence in the red channel.
Protocol 3: Cellular Uptake of a Fluorescent Coumarin
Materials:
-
Cells of interest
-
Fluorescent coumarin (e.g., Coumarin-6) or coumarin-loaded nanoparticles[5]
-
Complete cell culture medium
-
PBS
-
Flow cytometry tubes
-
Flow cytometer with a blue laser
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with the fluorescent coumarin solution or nanoparticle suspension at various concentrations and for different time points.
-
Cell Harvesting: After incubation, wash the cells twice with cold PBS to remove any unbound coumarin. Harvest the cells as described in Protocol 1.
-
Resuspension: Resuspend the cell pellet in an appropriate volume of PBS or flow cytometry staining buffer.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer using a blue laser for excitation (e.g., 488 nm) and a green emission filter (e.g., 525 nm).[10] Quantify the mean fluorescence intensity (MFI) of the cell population.
Visualizations
References
- 1. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 2. soc.chim.it [soc.chim.it]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of Apoptosis-Inducing Coumarins Isolated from Peucedanum japonicum Roots: The Potential for Leukemia Treatment via the Mitochondria-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. Photophysical and biological assessment of coumarin-6 loaded polymeric nanoparticles as a cancer imaging agent - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00065F [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Topoisomerase IIβ Inhibition Assays Using 8-Hydroxycoumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topoisomerase IIβ (Topo IIβ) is a crucial nuclear enzyme that plays a vital role in managing DNA topology, including processes like replication, transcription, and chromosome segregation. Its mechanism involves creating transient double-strand breaks in the DNA to allow for the passage of another DNA segment, a process that is critical for relieving torsional stress. This essential function has made Topo IIβ a significant target for the development of novel anticancer therapeutics. Among the various classes of compounds investigated, 8-hydroxycoumarin derivatives have emerged as a promising scaffold for the design of potent and selective Topo IIβ inhibitors.[1] These compounds are believed to exert their inhibitory effects through various mechanisms, including interference with the enzyme's ATPase activity, which is essential for its catalytic cycle. This document provides detailed application notes and protocols for the assessment of this compound derivatives as inhibitors of Topo IIβ.
Data Presentation: Inhibitory Activity of Coumarin Derivatives
The following table summarizes the inhibitory activities of various coumarin derivatives. It is important to note that specific enzymatic IC50 values for this compound derivatives against Topoisomerase IIβ are not widely available in the public literature. The presented data includes enzymatic inhibition of Topoisomerase II (isoform not always specified) and cytotoxic effects in cancer cell lines where Topoisomerase II inhibition is a proposed mechanism.
| Compound Class | Derivative | Target | Assay Type | IC50 (µM) | Reference |
| Coumarin-Dipeptide | 6c (β-Ala-L-Met) | Topoisomerase-II | Enzymatic | 8.6 | [2][3] |
| Coumarin-Amino Acid | 4k (Tyr) | Topoisomerase-II | Enzymatic | 4.1 | [2][3] |
| Tacrine-Coumarin Hybrid | 1c | A549 cells | Cytotoxicity (MTT) | 27.04 | [4] |
| Tacrine-Coumarin Hybrid | 1d | A549 cells | Cytotoxicity (MTT) | 21.22 | [4] |
Note: The IC50 values for tacrine-coumarin hybrids represent cytotoxicity and not direct enzymatic inhibition of Topoisomerase IIβ. The study indicated these compounds did not significantly inhibit Topoisomerase IIα.[4] The coumarin-dipeptide and -amino acid derivatives showed potent inhibition of "Topoisomerase-II," with the specific isoform not being detailed in the referenced abstract.[2][3]
Experimental Protocols
Topoisomerase IIβ Relaxation Assay
This assay measures the ability of Topoisomerase IIβ to relax supercoiled plasmid DNA. Inhibitors will prevent this relaxation.
Materials:
-
Enzyme: Human Topoisomerase IIβ
-
Substrate: Supercoiled plasmid DNA (e.g., pBR322)
-
This compound Derivatives: Stock solutions in DMSO
-
Assay Buffer (10x): 500 mM Tris-HCl (pH 7.5), 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL BSA.
-
ATP Solution: 10 mM ATP in sterile water.
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.5 mM EDTA, 50% (v/v) glycerol, and 50 µg/ml albumin.
-
Stop Buffer/Loading Dye (6x): 30% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol, 60 mM EDTA, 1% SDS.
-
Agarose
-
TAE Buffer (50x): 2 M Tris base, 1 M glacial acetic acid, 50 mM EDTA (pH 8.0).
-
Ethidium Bromide or other DNA stain
-
Chloroform:Isoamyl Alcohol (24:1)
Procedure:
-
Reaction Setup:
-
On ice, prepare a reaction mixture for the desired number of assays. For a single 20 µL reaction, combine:
-
2 µL of 10x Assay Buffer
-
2 µL of 10 mM ATP
-
1 µL of supercoiled pBR322 DNA (e.g., 0.5 µg/µL)
-
12 µL of sterile deionized water
-
1 µL of the this compound derivative at various concentrations (or DMSO for control).
-
-
Mix gently by pipetting.
-
-
Enzyme Addition:
-
Dilute the Topoisomerase IIβ enzyme in the Dilution Buffer to the working concentration. The optimal amount of enzyme required to fully relax the supercoiled DNA should be determined empirically in a preliminary experiment.
-
Add 2 µL of the diluted enzyme to each reaction tube. For the negative control (no enzyme), add 2 µL of Dilution Buffer.
-
-
Incubation:
-
Incubate the reaction tubes at 37°C for 30-60 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 4 µL of 6x Stop Buffer/Loading Dye.
-
Alternatively, for cleaner results, add 20 µL of Chloroform:Isoamyl Alcohol (24:1), vortex briefly, and centrifuge at high speed for 2 minutes. The aqueous top layer contains the DNA.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1x TAE buffer.
-
Load the samples into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the dye fronts have migrated an adequate distance to resolve the supercoiled and relaxed DNA bands.
-
Stain the gel with ethidium bromide (or a safer alternative) and visualize the DNA bands under UV light.
-
Expected Results:
-
Negative Control (No Enzyme): A single, fast-migrating band corresponding to supercoiled DNA.
-
Positive Control (Enzyme, No Inhibitor): A slower-migrating band (or series of bands) corresponding to relaxed DNA.
-
Inhibitor Samples: The presence of a band corresponding to supercoiled DNA indicates inhibition of Topoisomerase IIβ activity. The intensity of this band will be proportional to the concentration of the inhibitor.
Visualizations
Signaling Pathway: Inhibition of Topoisomerase IIβ Catalytic Cycle
The following diagram illustrates the catalytic cycle of Topoisomerase IIβ and the point of intervention for catalytic inhibitors like certain this compound derivatives. These inhibitors often act by preventing ATP binding or hydrolysis, which is a critical step for the enzyme's conformational changes and strand passage activity.
References
- 1. This compound for Research [benchchem.com]
- 2. Facile Synthesis of Some Coumarin Derivatives and Their Cytotoxicity through VEGFR2 and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tacrine-Coumarin Derivatives as Topoisomerase Inhibitors with Antitumor Effects on A549 Human Lung Carcinoma Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Hydroxycoumarin
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to improve the synthetic yield of 8-Hydroxycoumarin and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound? A1: The Pechmann condensation is one of the most widely applied methods for synthesizing coumarins, including this compound.[1] This reaction involves the acid-catalyzed condensation of a phenol with a β-keto ester.[1][2] For this compound, a common starting phenol would be pyrogallol (1,2,3-trihydroxybenzene) or a related precursor, which is reacted with a suitable β-keto ester.
Q2: Which catalysts are typically used for the Pechmann condensation? A2: A variety of acid catalysts can be used. Strong mineral acids like sulfuric acid (H₂SO₄) are traditionally employed, often acting as both catalyst and solvent. Lewis acids such as aluminum chloride (AlCl₃) and trifluoroacetic acid are also effective condensing agents.[3] For greener and more manageable reactions, solid acid catalysts like Amberlyst-15, montmorillonite clay, and various metal phosphates are increasingly used, offering advantages like easier product work-up and catalyst reusability.[4]
Q3: What are the main causes of low yields in this compound synthesis? A3: Low yields are frequently attributed to the formation of isomeric side products, incomplete reaction, catalyst deactivation (especially by moisture), and product decomposition under harsh reaction conditions.[5] The regioselectivity of the condensation on a substituted phenol can be difficult to control, leading to a mixture of products that are challenging to separate.[3][5]
Q4: How can I monitor the progress of the reaction? A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[2][6] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the consumption of reactants and the formation of the product. A suitable eluent system, such as a mixture of n-hexane and ethyl acetate, is typically used.[2]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | For Lewis acids like AlCl₃, ensure the catalyst is fresh and anhydrous, as moisture can cause deactivation.[5] For solid acid catalysts, ensure they have been properly activated and stored. |
| Incorrect Reaction Temperature | Reaction temperature is a critical parameter. Temperatures that are too low may result in a slow or incomplete reaction. Conversely, temperatures that are too high can cause decomposition of the starting materials or the final product.[5] Optimize the temperature systematically (e.g., in 10°C increments). |
| Poor Quality Starting Materials | Verify the purity of the starting phenol and β-keto ester. Impurities can inhibit the reaction or lead to unwanted side products.[6] |
| Insufficient Reaction Time | Monitor the reaction using TLC to ensure it has gone to completion. Some reactions may require extended periods, especially under milder conditions.[6] |
Issue 2: Formation of Multiple Products (Isomers/Byproducts)
| Potential Cause | Troubleshooting Step |
| Poor Regioselectivity | The formation of isomers (e.g., 6-hydroxy or other positional isomers) is a common challenge.[5] The choice of catalyst can significantly influence the reaction's regioselectivity. Experiment with different catalysts (e.g., compare H₂SO₄ with a solid acid catalyst like Amberlyst-15). |
| Side Reactions | Harsh conditions (high temperature, strong acid concentration) can promote side reactions or decomposition.[5] Consider using milder reaction conditions or a more selective catalyst. Solvent-free conditions have also been shown to be effective and can sometimes reduce byproduct formation. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Similar Polarity of Product and Byproducts | Isomeric byproducts often have very similar physical properties to the desired product, making separation difficult.[5] Fractional crystallization, involving multiple recrystallizations from a suitable solvent system, can be effective for separating isomers.[5] |
| Product is an Oil or Gummy Solid | The crude product may not crystallize easily if impurities are present. Attempt to purify a small sample via column chromatography on silica gel to isolate the pure compound, which should then crystallize more readily. |
| Residual Catalyst | If using a homogeneous catalyst like H₂SO₄, ensure it is completely neutralized and removed during the work-up. For solid catalysts, ensure they are thoroughly filtered from the reaction mixture.[2][6] |
Data Presentation: Optimizing Reaction Conditions
The following table summarizes various catalytic systems and conditions reported for the Pechmann condensation to produce substituted hydroxycoumarins, providing a basis for optimizing the synthesis of this compound.
| Phenol Substrate | β-Keto Ester | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) |
| Resorcinol | Ethyl Acetoacetate | Amberlyst-15 | Solvent-free | 110 | 100 min | ~95% |
| Resorcinol | Ethyl Acetoacetate | H₂SO₄ | - | < 20 | 10 min | - |
| Resorcinol | Ethyl Acetoacetate | Oxalic Acid | Ethanol | 70 | 6 h | - |
| Phenols | Ethyl Acetoacetate | SbCl₃–Al₂O₃ | Solvent-free (MW) | - | - | 86-95% |
| Pyrogallol | Methyl Acetoacetate | ZrP, TiP, SnP (solid acids) | Solvent-free | 130 | 6 h | >90% |
| 7-Hydroxycoumarin | Acetic Anhydride | - | Reflux | 5 h | - | |
| Resorcinol | Malic Acid | H₂SO₄ (conc.) | - | 120 | - | - |
Experimental Protocols
Protocol: Pechmann Condensation using a Solid Acid Catalyst (Amberlyst-15)
This protocol is a general method for the synthesis of a hydroxycoumarin and can be adapted for this compound precursors.
1. Reagent Preparation:
-
Ensure the phenol substrate (e.g., pyrogallol, 1.0 mmol) and the β-keto ester (e.g., ethyl acetoacetate, 1.1 mmol) are pure.
-
Use a solid acid catalyst such as Amberlyst-15 (e.g., 10 mol%). Ensure the catalyst is dry.[7]
2. Reaction Setup:
-
In a round-bottom flask, combine the phenol, the β-keto ester, and the catalyst.[7]
-
The reaction can often be run under solvent-free conditions.[7]
-
Place a condenser on the flask and stir the mixture in an oil bath preheated to the desired temperature (e.g., 110-130°C).[7]
3. Reaction Monitoring:
-
Monitor the reaction progress by TLC using an appropriate eluent system (e.g., ethyl acetate:n-hexane, 2:3).[7] The reaction is complete when the starting phenol spot has disappeared.
4. Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add a solvent in which the product is soluble but the catalyst is not (e.g., warm methanol or ethanol) to dissolve the crude product.[2][7]
-
Pour the filtrate into ice-cold water with stirring to precipitate the crude product.[8][9]
5. Purification:
-
Collect the crude solid by vacuum filtration and wash it with cold water.[8][9]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure hydroxycoumarin.[7]
Visualizations
Caption: The reaction mechanism for the acid-catalyzed Pechmann condensation.
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A logical guide for troubleshooting low synthetic yields.
References
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. youtube.com [youtube.com]
- 9. old.rrjournals.com [old.rrjournals.com]
Optimizing reaction conditions for Knoevenagel condensation of coumarins
Welcome to the technical support center for the Knoevenagel condensation of coumarins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of coumarins via Knoevenagel condensation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The catalyst may have degraded due to improper storage or age. 2. Suboptimal Temperature: The reaction temperature may be too low for the specific catalyst and reactants. 3. Impure Reactants: Salicylaldehyde or the active methylene compound may contain impurities that inhibit the reaction. 4. Incorrect Stoichiometry: The molar ratio of reactants may not be optimal.[1] 5. Presence of Moisture: Water can interfere with the reaction, especially with certain catalysts.[2] | 1. Use Fresh Catalyst: Ensure the catalyst is fresh and has been stored under the recommended conditions.[1] 2. Optimize Temperature: Gradually increase the reaction temperature. For microwave-assisted synthesis, temperatures around 80°C are often effective.[1][3] For conventional heating, refluxing in a suitable solvent may be necessary.[1] 3. Purify Reactants: Use freshly distilled salicylaldehyde and high-purity active methylene compounds.[1] 4. Adjust Stoichiometry: A common starting point is a 1:1 or 1:1.2 molar ratio of salicylaldehyde to the active methylene compound.[1] 5. Ensure Anhydrous Conditions: Use dry solvents and reagents, and consider running the reaction under an inert atmosphere.[1][2] |
| Formation of Oily or Tarry By-products | 1. High Reaction Temperature: Excessive heat can lead to the formation of polymeric or tarry materials.[1] 2. Prolonged Reaction Time: Leaving the reaction to proceed for too long can result in side reactions and decomposition. 3. Inappropriate Catalyst: Some catalysts may promote the formation of side products. | 1. Control Temperature: Maintain a consistent and optimal reaction temperature. Avoid localized overheating.[1] 2. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction and stop it once the starting material is consumed.[4] 3. Screen Catalysts: Experiment with different catalysts to find one that is more selective for the desired coumarin product.[1] |
| Product Purification Difficulties | 1. Oily Crude Product: The product may not solidify, making isolation by filtration challenging.[1] 2. Contamination with Starting Materials: Unreacted starting materials can co-precipitate with the product.[1] | 1. Recrystallization: Use a suitable solvent system, such as ethanol or an ethanol/water mixture, to induce crystallization.[1] Cooling the concentrated solution can also aid crystallization.[4] 2. Column Chromatography: If recrystallization is not effective, purify the product using silica gel column chromatography with an appropriate eluent system (e.g., n-hexane and ethyl acetate).[1] |
| Inconsistent Results | 1. Variability in Microwave Power: Fluctuations in microwave power can lead to inconsistent heating and reaction outcomes.[1] 2. Non-homogeneous Mixing: In solvent-free reactions, poor mixing can cause localized overheating and variable product formation.[1] | 1. Consistent Microwave Settings: Ensure uniform power and time settings for all microwave-assisted reactions.[1] 2. Effective Stirring: Ensure vigorous and uniform stirring throughout the reaction, especially in solvent-free conditions.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the Knoevenagel condensation of coumarins?
A1: Weak bases are the most common catalysts. Piperidine is a classic choice.[5][6] More recently, greener and more efficient catalysts such as L-proline,[3][4] diethylamine,[1] and various heterogeneous catalysts like nano-ZnO and nano-MgFe₂O₄ have been successfully employed.[4][6]
Q2: What is the role of the catalyst in this reaction?
A2: The basic catalyst deprotonates the active methylene compound to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the salicylaldehyde, which is the initial and crucial step of the condensation.[4]
Q3: Can this reaction be performed without a solvent?
A3: Yes, solvent-free conditions are a key feature of many modern and green protocols for this reaction.[7][8] These reactions are often facilitated by microwave irradiation or ultrasound, which can lead to shorter reaction times and higher yields.[4][7]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction's progress.[4] By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.
Q5: What are the advantages of using microwave irradiation for this synthesis?
A5: Microwave-assisted synthesis offers several advantages, including significantly reduced reaction times (often from hours to minutes), improved yields, and often cleaner reactions with fewer by-products.[7][9] It is also considered a more environmentally friendly method due to its energy efficiency.[4]
Comparative Data on Reaction Conditions
The choice of catalyst, solvent, and energy source significantly impacts the efficiency of coumarin synthesis. The following tables summarize quantitative data from various studies.
Table 1: Comparison of Different Catalysts and Conditions
| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Reference |
| Piperidine | Salicylaldehyde, Ethyl acetoacetate | Ethanol | Reflux, 78°C | High (not specified) | [1] |
| Piperidine | Hydroxyaldehyde, Carbonyl compound | None | MW, 1-10 min | 55-94 | [7] |
| L-proline | Salicylaldehyde, Diethyl malonate | Ethanol | 80°C, 18 h | 94 | [3] |
| Diethylamine | Salicylaldehyde, Ethyl acetoacetate | None | MW | High (not specified) | [1] |
| Nano MgFe₂O₄ | Salicylaldehyde, Ethyl acetoacetate | None | Ultrasound, 45°C | 73 | [4] |
| Choline chloride:urea | Salicylaldehyde, Dimethyl malonate | DES | 80°C | 85-98 | [10][11] |
Table 2: Effect of Microwave Power and Time on Yield (Catalyst: Piperidine)
| Compound | Power (%) | Time (s) | Final Temp. (°C) | Yield (%) |
| 3a | 10 | 10 | 129 | 89 |
| 3b | 20 | 1 | 90 | 94 |
| 3c | 20 | 4 | 201 | 76 |
| 3d | 40 | 5 | 220 | 85 |
| 3j | 20 | 6 | 136 | 88 |
Data adapted from Villemin et al.[7]
Experimental Protocols
Protocol 1: Microwave-Assisted, Solvent-Free Synthesis of 3-Substituted Coumarins
This protocol is adapted from a procedure using piperidine as a catalyst under microwave irradiation.[7]
Materials:
-
Hydroxyaldehyde (e.g., salicylaldehyde, 100 mmol)
-
Active methylene compound (e.g., diethyl malonate, 110 mmol)
-
Piperidine (2.4 mmol)
-
Microwave reactor
-
Appropriate solvent for recrystallization (e.g., ethanol)
Procedure:
-
In a microwave-safe open vessel, mix the hydroxyaldehyde, active methylene compound, and piperidine.
-
Place the vessel in the microwave reactor and irradiate at a specified power for a short duration (typically 1-10 minutes).[7]
-
Monitor the reaction temperature, as it will increase due to dielectric heating.
-
After irradiation, allow the reaction mixture to cool to room temperature, which may cause the crude product to solidify.
-
Purify the crude product by recrystallization from a suitable solvent to obtain the pure coumarin derivative.[7]
Protocol 2: L-Proline-Catalyzed Green Synthesis in Ethanol
This method provides an environmentally friendly approach using L-proline as a catalyst.[3]
Materials:
-
Salicylaldehyde
-
Diethyl malonate
-
L-proline (10 mol%)
-
Ethanol
-
Reaction vial
Procedure:
-
In a reaction vial, combine salicylaldehyde, diethyl malonate, and L-proline in ethanol.
-
Seal the vial and stir the mixture at 80°C for 18 hours.[4]
-
Monitor the reaction progress using TLC.
-
Upon completion, if the product crystallizes from the reaction mixture, it can be isolated by filtration.[3]
-
If the product does not crystallize directly, reduce the solvent volume using a rotary evaporator and cool the concentrated solution to induce crystallization.[4]
Visualizations
Caption: Mechanism of coumarin synthesis via Knoevenagel condensation.
Caption: Troubleshooting workflow for Knoevenagel condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. brainly.com [brainly.com]
- 3. biomedres.us [biomedres.us]
- 4. benchchem.com [benchchem.com]
- 5. studylib.net [studylib.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 8. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. eurekaselect.com [eurekaselect.com]
- 11. An Extensive Study of Coumarin Synthesis via Knoevenagel Condensa...: Ingenta Connect [ingentaconnect.com]
Technical Support Center: Enhancing Aqueous Solubility of Coumarin Derivatives for Bioassays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of coumarin derivatives for reliable and reproducible bioassays.
Frequently Asked Questions (FAQs)
Q1: My coumarin derivative is poorly soluble in aqueous buffer. What is the first step I should take?
A1: The initial and most common approach is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous assay buffer. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its high solubilizing power for a broad range of compounds.[1]
Q2: I'm observing precipitation when I dilute my DMSO stock solution into the aqueous buffer. What should I do?
A2: This is a common issue indicating that the compound's solubility limit in the final aqueous solution has been exceeded. Here are several troubleshooting steps:
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible, ideally below 0.5%, and almost always under 1%.[2] Higher concentrations can be toxic to cells and may affect assay results.
-
Use Co-solvents: In addition to DMSO, other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can be used.[3] Sometimes a combination of co-solvents can be more effective.
-
pH Adjustment: For coumarin derivatives with ionizable groups (e.g., hydroxyl or amino groups), adjusting the pH of the buffer can significantly increase solubility.[4]
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.[5]
-
Gentle Heating and Sonication: After dilution, gentle heating or sonicating the solution can help dissolve small amounts of precipitate.[6] However, be cautious about the thermal stability of your compound.
Q3: How much DMSO is acceptable in a cell-based assay?
A3: The tolerance to DMSO is cell-line dependent. A general guideline is to keep the final concentration at or below 0.1% to minimize effects on cell viability and function.[7] Some robust cell lines may tolerate up to 0.5%, but concentrations of 1% and higher are often cytotoxic or can induce unintended biological effects.[7][8] It is crucial to always include a vehicle control (the same final concentration of DMSO without the compound) in your experiments.
Q4: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my bioassay?
A4:
-
Kinetic Solubility is determined by adding a concentrated organic stock solution (e.g., in DMSO) to an aqueous buffer and measuring the concentration at which the compound precipitates. This is a rapid measurement that mimics the conditions of most biological assays, making it highly relevant for initial screening.
-
Thermodynamic Solubility is the true equilibrium solubility of a compound in a solvent. It's measured by equilibrating an excess of the solid compound in the solvent over a longer period. This value is more critical for formulation and later-stage drug development.
For most in vitro bioassays, kinetic solubility is the more pertinent measure as it reflects the compound's behavior under typical experimental conditions.[4]
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution
If your coumarin derivative precipitates out of solution when diluting your DMSO stock into the aqueous assay buffer, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for addressing compound precipitation.
Issue 2: Choosing the Right Solubilization Strategy
The choice of solubilization method depends on the properties of your coumarin derivative and the requirements of your bioassay.
Caption: Decision tree for selecting a solubilization strategy.
Data Presentation: Solubility of Coumarin Derivatives
Table 1: Aqueous Solubility of Selected Coumarin Derivatives
| Compound | Molecular Weight ( g/mol ) | Aqueous Solubility (mg/L) | Aqueous Solubility (mM) | Reference(s) |
| Coumarin | 146.14 | 1900 | 13.0 | [9] |
| 7-Hydroxycoumarin (Umbelliferone) | 162.14 | Insoluble in water | - | [10] |
| 4-Hydroxycoumarin | 162.14 | Sparingly soluble | ~0.99 (in 1:5 Ethanol:PBS) | [11][12] |
| 4-Methylumbelliferone | 176.17 | Insoluble in water | - | [10] |
Note: "Insoluble" and "sparingly soluble" are qualitative terms. Quantitative values can be highly dependent on experimental conditions.
Table 2: Solubility of Coumarin Derivatives in Organic Solvents
| Compound | Solvent | Solubility | Reference(s) |
| Coumarin | DMSO | ≥ 5.75 mg/mL (~39.3 mM) | [13] |
| Coumarin | Ethanol | ≥ 8.2 mg/mL (~56.1 mM) | [13] |
| 7-Hydroxycoumarin (Umbelliferone) | DMSO | ~10 mg/mL (~61.7 mM) | [14] |
| 7-Hydroxycoumarin (Umbelliferone) | Ethanol | ~5 mg/mL (~30.8 mM) | [14] |
| 4-Hydroxycoumarin | DMSO, Ethanol | ~30 mg/mL | [11] |
Table 3: Enhancement of Aqueous Solubility with Cyclodextrins
| Coumarin Derivative | Cyclodextrin | Fold Increase in Solubility | Reference(s) |
| Coumestrol | β-Cyclodextrin | ~4-fold | [12] |
| Anandamide (related structure) | Hydroxypropyl-β-cyclodextrin | 1,000 to 30,000-fold | [5] |
| Curcumin (for comparison) | Hydroxypropyl-β-cyclodextrin | up to 489-fold | [15] |
Table 4: Cytotoxicity of Common Co-solvents on Selected Cell Lines
| Co-solvent | Cell Line | IC50 Value | Exposure Time | Reference(s) |
| Ethanol | HeLa | 88.997 µg/mL | - | [16] |
| Ethanol | HepG2 | > 10% | 24h | [6][17] |
| Ethanol | HEK293 | 117.2 µg/mL | 72h | [18] |
| Polyethylene Glycol (PEG) 400 | HeLa | Almost non-cytotoxic at 5 mg/mL | - | [3] |
| Polyethylene Glycol (PEG) 400 | HepG2 | - | - | [17] |
Note: IC50 values can vary significantly based on the specific experimental conditions and assay used.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many bioassays.[1]
Materials:
-
Test compound (solid form)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Mass: Determine the molecular weight (MW) of your coumarin derivative. Use the following formula to calculate the mass required for your desired volume of 10 mM stock solution: Mass (mg) = Desired Volume (mL) x 10 mM x MW ( g/mol ) / 1000
-
Weigh Compound: Place a sterile microcentrifuge tube on the analytical balance and tare it. Carefully weigh the calculated mass of the compound into the tube.
-
Add DMSO: Using a calibrated micropipette, add the desired volume of anhydrous DMSO to the tube containing the compound.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. Visually inspect the solution to ensure it is clear and free of particulates. If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) may also aid dissolution, but be mindful of your compound's stability.[6]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short- to medium-term storage (1-6 months) or at -80°C for long-term storage.[1]
Caption: Workflow for preparing a DMSO stock solution.
Protocol 2: pH-Dependent Solubility Determination
This protocol helps determine the optimal pH for solubilizing a coumarin derivative with ionizable functional groups.[19][20]
Materials:
-
Test compound (solid form)
-
A series of buffers with different pH values (e.g., citrate, phosphate, borate buffers covering a range from pH 3 to 9)
-
Incubator shaker
-
Filtration apparatus (e.g., 0.22 µm syringe filters)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Prepare Saturated Solutions: Add an excess amount of the solid compound to separate vials, each containing a buffer of a specific pH. Ensure there is undissolved solid remaining in each vial.
-
Equilibration: Seal the vials and place them in an incubator shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solutions to reach equilibrium.
-
Sample Collection and Filtration: After equilibration, carefully withdraw a sample from the supernatant of each vial without disturbing the solid material. Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Quantify the concentration of the dissolved compound in each filtered sample using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC with a standard curve).
-
Data Analysis: Plot the measured solubility (concentration) against the pH of the buffer. The pH at which the highest solubility is observed is the optimal pH for your compound.
Protocol 3: Preparation of a Coumarin-Cyclodextrin Inclusion Complex (Co-evaporation Method)
This is one of several methods to prepare cyclodextrin inclusion complexes to enhance aqueous solubility.[15][21]
Materials:
-
Coumarin derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Organic solvent (e.g., ethanol)
-
Deionized water
-
Rotary evaporator
-
Lyophilizer (freeze-dryer)
Procedure:
-
Dissolve Compound: Dissolve the coumarin derivative in a suitable organic solvent, such as ethanol.
-
Dissolve Cyclodextrin: In a separate container, dissolve the HP-β-CD in deionized water. A 1:1 or 1:2 molar ratio of coumarin to cyclodextrin is a common starting point.
-
Mixing: Slowly add the coumarin solution to the aqueous HP-β-CD solution while stirring continuously.
-
Incubation: Allow the mixture to stir at room temperature for an extended period (e.g., 24 hours) to facilitate complex formation.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator.
-
Lyophilization: Freeze the remaining aqueous solution and then lyophilize (freeze-dry) it to obtain a solid powder of the inclusion complex.
-
Characterization (Optional): The formation of the inclusion complex can be confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), or nuclear magnetic resonance (NMR) spectroscopy.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Polyethylene Glycol 400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Hydroxypropyl-beta-cyclodextrin increases aqueous solubility and stability of anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Coumarin | C9H6O2 | CID 323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Hydroxypropyl-beta-cyclodextrin increases the aqueous solubility and stability of pilocarpine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. apexbt.com [apexbt.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. mdpi.com [mdpi.com]
- 16. sphinxsai.com [sphinxsai.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Preparation of curcumin-hydroxypropyl-β-cyclodextrin inclusion complex by cosolvency-lyophilization procedure to enhance oral bioavailability of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. EP3201618A1 - Method for predicting the solubility of a buffer - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Fluorescence Quantum Yield of Coumarin Dyes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues encountered during experiments with coumarin dyes, with a focus on enhancing their fluorescence quantum yield for more sensitive and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the fluorescence quantum yield of coumarin dyes?
The fluorescence quantum yield (Φf) of coumarin derivatives is highly sensitive to a combination of structural and environmental factors. Key influences include:
-
Molecular Structure: The type and position of substituents on the coumarin core are critical. Electron-donating groups (e.g., amino, hydroxyl) at the 7-position generally enhance fluorescence.[1][2] Electron-withdrawing groups at the 3-position can also increase fluorescence intensity through an intramolecular charge transfer (ICT) process.[1]
-
Solvent Environment: The polarity, viscosity, and hydrogen-bonding capability of the solvent significantly impact quantum yield. For many coumarins, especially those with flexible amino groups, increasing solvent polarity can lead to a sharp decrease in quantum yield.[1][3]
-
Concentration: At high concentrations, planar coumarin molecules can form aggregates, leading to self-quenching and a substantial drop in fluorescence. This phenomenon is known as Aggregation-Caused Quenching (ACQ).[1][4]
-
pH of the Solution: The fluorescence of many coumarin derivatives is pH-sensitive, particularly those containing hydroxyl or amino groups. Changes in pH can alter the protonation state and electronic structure of the molecule, affecting its quantum yield.[1][5] Some derivatives exhibit a significant color change from blue to yellow-green as the pH shifts from acidic to alkaline.[6][7][8][9]
-
Presence of Quenchers: External agents, such as dissolved molecular oxygen or heavy metal ions, can deactivate the excited state of the fluorophore, leading to a decrease in fluorescence.[1][4]
Q2: Why is my coumarin dye's fluorescence so weak in polar or aqueous solutions?
This is a common issue for many coumarin derivatives, especially 7-aminocoumarins.[1][10] The primary reason is the formation of a non-emissive or weakly fluorescent Twisted Intramolecular Charge Transfer (TICT) state .[1][4][5][10]
In the excited state, the molecule can twist around the amino group's bond. Polar solvents, like water or methanol, stabilize this twisted, charge-separated TICT state. This provides a fast, non-radiative decay pathway for the molecule to return to the ground state without emitting a photon, thus quenching the fluorescence.[1][3][4][10][11] In non-polar solvents, the formation of the TICT state is less favorable, and the molecule is more likely to decay via fluorescence from its locally excited (LE) state.[4]
Q3: How can I strategically modify a coumarin's structure to increase its quantum yield?
Structural modification is a powerful strategy to enhance quantum yield by influencing the dye's electronic properties and conformational flexibility.
-
Introduce Electron-Donating Groups (EDGs): Adding strong EDGs, such as amino (-NH2) or hydroxyl (-OH), at the 7-position generally increases the fluorescence quantum yield.[1][2]
-
Structural Rigidification: Incorporating the 7-amino group into a rigid ring system, as seen in derivatives like Coumarin 102 and 153, can prevent the twisting motion required to form the non-emissive TICT state.[11] These rigidified structures often maintain high quantum yields even in polar solvents.[3][11]
-
Substituents at the 3-Position: Introducing electron-withdrawing groups at the 3-position can enhance fluorescence.[1][12] Conversely, substituting the coumarin with a benzene ring at this position has also been shown to enhance the emission yield.[12]
Q4: My fluorescence signal is unstable and decreases over time. What is happening?
This is likely due to photobleaching , which is the irreversible photochemical destruction of the fluorophore upon prolonged exposure to excitation light.[1]
-
Troubleshooting Steps:
-
Reduce Excitation Power: Use the lowest possible light intensity that provides a sufficient signal-to-noise ratio.[1]
-
Minimize Exposure Time: Use shutters to expose the sample to light only during data acquisition.[1]
-
Use Antifade Reagents: If compatible with your experiment, use a commercial or self-made antifade mounting medium.[1]
-
Deoxygenate the Solution: Removing dissolved oxygen can sometimes reduce the rate of photobleaching.[1]
-
Q5: My quantum yield measurements are inconsistent. What are some common experimental errors?
Inconsistent measurements can arise from several experimental factors:
-
Inner Filter Effect: If the sample's absorbance is too high (typically > 0.1 at the excitation wavelength), it can lead to an underestimation of the quantum yield due to non-uniform excitation and reabsorption of emitted light. Always work with dilute solutions.[4]
-
Mismatched Solvents: When using a comparative method, the sample and the standard should be dissolved in the same solvent. If different solvents are used, a correction for their refractive indices must be applied.[4][5]
-
Standard Degradation: Ensure your fluorescence standard (e.g., quinine sulfate) is pure and has not degraded.[4]
-
Instrumental Parameters: Keep settings like excitation and emission slit widths constant for both sample and standard measurements.[4]
Troubleshooting Guides
This section addresses specific issues in a problem-and-solution format.
Problem: My coumarin dye exhibits unexpectedly low fluorescence quantum yield.
A diminished quantum yield can stem from multiple sources. Use the following workflow to diagnose the issue.
Caption: A step-by-step workflow for troubleshooting low quantum yield.
Problem: How does solvent polarity cause fluorescence quenching?
For many coumarin derivatives, particularly those with flexible 7-amino groups, polar solvents enable an alternative, non-radiative decay pathway from the excited state.[3] After excitation, the molecule can relax into a non-fluorescent Twisted Intramolecular Charge Transfer (TICT) state, which is stabilized by polar solvents.[1][4][11] This process competes directly with fluorescence emission, thus lowering the quantum yield.[4][11]
References
- 1. benchchem.com [benchchem.com]
- 2. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. hrcak.srce.hr [hrcak.srce.hr]
Technical Support Center: Overcoming Poor Cell Permeability of Coumarin-Based Probes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with the cell permeability of coumarin-based probes.
Troubleshooting Guides
Issue 1: Weak or No Intracellular Fluorescence Signal
You've treated your cells with a coumarin-based probe, but the observed signal is much weaker than expected, or there is no signal at all. This may not necessarily be a permeability issue.
Troubleshooting Steps:
-
Confirm Probe Integrity: Before investigating cellular mechanisms, ensure your coumarin probe is fluorescently active. Prepare a dilute solution of the probe in a suitable solvent (e.g., DMSO, PBS) and measure its fluorescence with a fluorometer or plate reader. This will confirm that the probe has not degraded.[1]
-
Verify Imaging System Settings: Double-check the excitation and emission wavelength settings on your microscope or plate reader to ensure they are optimal for your specific coumarin probe. Also, confirm that the gain or exposure time is set appropriately.[1]
-
Optimize Staining Conditions:
-
Concentration: The probe concentration may be too low. Perform a concentration titration to find the optimal concentration that yields a strong signal without causing cytotoxicity.
-
Incubation Time: The incubation time might be insufficient for probe uptake. Try extending the incubation period.
-
Temperature and pH: Ensure the incubation is performed at an optimal temperature (usually 37°C) and that the pH of the medium is stable, as these factors can significantly impact probe uptake.[2]
-
-
Check for Probe Aggregation: Many fluorescent probes, including coumarins, can aggregate in aqueous solutions, especially at high concentrations.[2] These aggregates are often too large to cross the cell membrane efficiently.[2] Try preparing the staining solution in a low-serum or serum-free medium to minimize aggregation.
-
Assess for Cellular Efflux: Active removal of the probe by efflux pumps is a common cause of a weak signal.[1] To test for this, co-incubate your cells with the coumarin probe and a broad-spectrum efflux pump inhibitor. A significant increase in intracellular fluorescence in the presence of the inhibitor strongly suggests that cellular efflux is the primary issue.[1]
Issue 2: High Signal Variability or "Mosaic" Staining
You observe that within the same cell population, some cells are brightly stained while others are dim or completely negative.[1]
Troubleshooting Steps:
-
Use an Efflux Pump Inhibitor: This "mosaic" staining pattern is often a hallmark of differential efflux pump activity among cells.[1] Treat the cells with an efflux pump inhibitor. A significant increase in the uniformity of staining across the cell population points to efflux as the root cause.[1]
-
Sort Cell Populations (Optional): For in-depth analysis, you can use fluorescence-activated cell sorting (FACS) to separate the brightly stained ("low efflux") and dimly stained ("high efflux") populations. Subsequent analysis, such as qPCR for efflux pump gene expression, can confirm the underlying mechanism.[1]
-
Consider Probe Modification: If inhibitors are not a viable long-term solution for your experiments (e.g., due to toxicity or off-target effects), you may need to consider using a different coumarin derivative that is less susceptible to efflux.[1]
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor cell permeability of coumarin-based probes?
A1: Poor cell permeability of coumarin-based probes can stem from several factors related to the probe's physicochemical properties and the cellular environment:
-
High Polarity: The lipid bilayer of the cell membrane restricts the passage of highly polar molecules.[2]
-
Large Molecular Size: Larger molecules may face steric hindrance, making it difficult to pass through the membrane.[2]
-
Probe Aggregation: Coumarin probes can aggregate in aqueous solutions, forming particles too large to enter cells efficiently.[2]
-
Low Lipophilicity: Probes that are too hydrophilic will not readily partition into the hydrophobic lipid bilayer of the cell membrane.[2]
-
Binding to Serum Proteins: In media containing serum, your probe might bind to proteins like albumin, preventing its cellular uptake.[2]
-
Active Efflux: Cells possess efflux pumps that can actively transport foreign molecules, including fluorescent probes, out of the cell, leading to a weak intracellular signal.[1]
Q2: How can I chemically modify a coumarin probe to improve its cell permeability?
A2: Several chemical modification strategies can enhance the cell permeability of coumarin-based probes:
-
Increase Lipophilicity: Introducing lipophilic moieties, such as long alkyl chains, can improve partitioning into the cell membrane. For example, a tetradecyl alkyl chain was added to a coumarin chromophore to increase its lipophilicity.[3]
-
Balance Hydrophilicity and Lipophilicity: While lipophilicity is important, excessive hydrophobicity can lead to aggregation and poor solubility in aqueous media. A balance is crucial for effective cell permeability.
-
Reduce Polarity: Minimizing the number of highly polar functional groups can enhance membrane permeability.[2]
-
Introduce Steric Hindrance: Adding bulky chemical groups near potential recognition sites on the coumarin scaffold can physically prevent the probe from interacting with efflux pumps.[1]
-
Alter Charge: Modifying charged moieties can disrupt interactions with efflux pump binding sites.[1] Introducing a slight positive charge can sometimes facilitate membrane penetration.[4]
Q3: What are cell-penetrating peptides (CPPs) and how can they be used to deliver coumarin probes?
A3: Cell-penetrating peptides (CPPs) are short peptides that can traverse the cell membrane and can be used to deliver various cargo molecules, including fluorescent probes, into cells.[5][6][7] They can be conjugated to coumarin probes either covalently or non-covalently to facilitate their intracellular delivery.[5] This is an effective strategy for delivering probes that are otherwise cell-impermeable.[5]
Q4: Can nanoparticle-based systems be used to improve the delivery of coumarin probes?
A4: Yes, encapsulating or conjugating coumarin probes with nanoparticles is a promising strategy to enhance their cellular uptake.[8] Nanoparticles can protect the probe from degradation, improve its solubility, and facilitate its entry into cells through endocytic pathways.[8] Various nanomaterials, including solid lipid nanoparticles (SLNs), polymers, and liposomes, have been used for this purpose.[3][9]
Q5: Are there alternatives to using chemical inhibitors for efflux pumps?
A5: Yes. Besides chemically modifying the probe, you can sometimes use cell lines that have been genetically modified to lack specific efflux pumps (knockout cell lines). This is a "cleaner" approach for mechanistic studies but is not always practical for all experimental setups.[1]
Quantitative Data Summary
| Parameter | Description | Value/Range | Reference |
| Molecular Weight | Generally, smaller molecules exhibit better passive diffusion across the cell membrane. | 400-800 Da (macrocyclic compounds where increased size can lead to increased efflux) | [4] |
| logP (Lipophilicity) | A measure of a compound's lipophilicity. An optimal range is necessary for good permeability. | Not explicitly quantified for coumarins in the provided text, but a balance is emphasized. | [2] |
| Efflux Pump Inhibition | Reduction in the Minimum Inhibitory Concentration (MIC) of ethidium bromide (EtBr) by coumarin derivatives, indicating efflux pump inhibition. | 50% - 87.5% reduction in MIC | [10] |
| Fluorescence Enhancement with Efflux Inhibitor | Increase in EtBr fluorescence emission by a coumarin derivative (C1), confirming efflux inhibition. | 20% - 40% increase | [10] |
| Probe Cytotoxicity (IC50) | The half maximal inhibitory concentration, indicating the probe's toxicity to cells. | 205 to 252 μM for certain coumarin-based probes | [11] |
Key Experimental Protocols
Protocol 1: Evaluating Cell Permeability using a Fluorescence Plate Reader
Objective: To quantify the uptake of a coumarin-based probe into a cell population.
Methodology:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a suitable density and allow them to adhere overnight.
-
Probe Preparation: Prepare a stock solution of the coumarin probe in DMSO. Dilute the stock solution to the desired final concentrations in a serum-free or complete culture medium.
-
Cell Staining: Remove the culture medium from the wells and add the probe-containing medium.
-
Incubation: Incubate the plate at 37°C for the desired amount of time (e.g., 30 minutes to 2 hours).
-
Washing: Remove the probe-containing medium and wash the cells three times with phosphate-buffered saline (PBS) to remove extracellular probe.
-
Fluorescence Measurement: Add fresh PBS or culture medium to each well and measure the intracellular fluorescence using a fluorescence plate reader with the appropriate excitation and emission wavelengths for the coumarin probe.
Protocol 2: Assessing Efflux Pump Activity
Objective: To determine if a coumarin-based probe is a substrate for cellular efflux pumps.
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate or on coverslips suitable for microscopy.
-
Inhibitor Pre-incubation (Optional): Pre-incubate one set of cells with a broad-spectrum efflux pump inhibitor (e.g., verapamil, cyclosporin A) for 30-60 minutes.
-
Co-incubation: Add the coumarin probe to both the inhibitor-treated and untreated cells.
-
Incubation: Incubate for the standard staining time.
-
Washing: Wash the cells with PBS.
-
Analysis:
-
Microscopy: Acquire fluorescence images of both treated and untreated cells. A significantly brighter signal in the inhibitor-treated cells indicates efflux pump activity.
-
Flow Cytometry: Quantify the mean fluorescence intensity of the cell populations. A significant shift to higher fluorescence in the inhibitor-treated population confirms efflux.
-
Protocol 3: Fluorescence Leakage Assay for Membrane Permeability
Objective: To assess the ability of a substance (e.g., a cell-penetrating peptide) to induce membrane permeability using a fluorescent probe.
Methodology:
-
Liposome Preparation: Prepare large unilamellar vesicles (LUVs) encapsulating a fluorescent probe (e.g., ANTS) and a quencher (e.g., DPX).
-
Baseline Measurement: Dilute the LUVs in a buffer in a quartz cuvette and measure the baseline fluorescence for a set period (e.g., 100 seconds).[12]
-
Addition of Test Substance: Add the substance to be tested (e.g., a CPP-coumarin conjugate) to the cuvette.[12]
-
Fluorescence Monitoring: Continuously measure the fluorescence intensity over time (e.g., 900 seconds). An increase in fluorescence indicates leakage of the probe from the liposomes, signifying membrane destabilization.[12]
-
Positive Control: At the end of the experiment, add a detergent (e.g., Triton X-100) to completely solubilize the vesicles and measure the 100% leakage fluorescence.[12]
-
Calculation: Calculate the percentage of leakage at each time point relative to the positive control.[12]
Visualizations
Caption: Troubleshooting workflow for weak or no fluorescence signal.
Caption: Strategies to overcome poor cell permeability.
Caption: Mechanism of cellular efflux of coumarin probes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A novel fluorescent probe for more effective monitoring of nanosized drug delivery systems within the cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design strategies for organelle-selective fluorescent probes: where to start? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intelligent substance delivery into cells using cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 3-Substituted Coumarins Inhibit NorA and MepA Efflux Pumps of Staphylococcus aureus [mdpi.com]
- 11. Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Video: Fluorescent Leakage Assay to Investigate Membrane Destabilization by Cell-Penetrating Peptide [jove.com]
Technical Support Center: Microwave-Assisted Synthesis of Coumarin Derivatives
Welcome to the technical support center for the microwave-assisted synthesis of coumarin derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for obtaining higher yields and overcoming common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave irradiation for coumarin synthesis compared to conventional heating methods?
Microwave-assisted organic synthesis (MAOS) offers several significant advantages over traditional heating methods for coumarin synthesis.[1][2] These include:
-
Accelerated Reaction Rates: Reactions that typically take hours to complete under conventional heating can often be finished in a matter of minutes using microwave irradiation.[1][3]
-
Higher Product Yields: The rapid and uniform heating provided by microwaves often leads to improved reaction kinetics and the formation of fewer side products, resulting in higher isolated yields.[1][4]
-
Enhanced Purity: Shorter reaction times minimize the decomposition of reactants and products, leading to a cleaner reaction mixture and simpler purification.[1]
-
Energy Efficiency: Microwaves directly heat the reaction mixture, which is more energy-efficient than heating an entire oil bath or heating mantle.[1]
-
"Green" Chemistry: MAOS often allows for the use of smaller quantities of solvents or even solvent-free conditions, aligning with the principles of green chemistry.[1][5]
Q2: Which are the most common synthetic routes for coumarin synthesis using microwave assistance?
The most frequently employed methods for microwave-assisted coumarin synthesis are the Pechmann condensation and the Knoevenagel condensation.[3][6]
-
Pechmann Condensation: This method involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst.[7] It is a widely used and efficient method for producing a variety of coumarin derivatives.
-
Knoevenagel Condensation: This reaction involves the condensation of a salicylaldehyde derivative with an active methylene compound, typically in the presence of a basic catalyst like piperidine.[3][8]
Q3: How do I select the appropriate solvent for my microwave-assisted coumarin synthesis?
The choice of solvent can significantly impact the efficiency of a microwave-assisted reaction. Polar solvents are generally preferred as they absorb microwave irradiation more effectively, leading to rapid heating.[9] However, many successful microwave-assisted coumarin syntheses are performed under solvent-free conditions, which is considered a greener approach.[10] When a solvent is necessary, polar aprotic solvents like acetonitrile or polar protic solvents like ethanol have been used. It's important to note that solvent-free conditions often provide the best results by avoiding competition between the solvent and reactants for the catalyst's active sites.[9]
Q4: What is the role of the catalyst in microwave-assisted coumarin synthesis?
Catalysts play a crucial role in accelerating the reaction rate and improving the yield of coumarin derivatives. In Pechmann condensations, acid catalysts, both Brønsted and Lewis acids, are essential.[9][11] Examples of effective catalysts include fly ash, SnCl₂·2H₂O[9], AlCl₃[9], Amberlyst-15[10], and FeF₃.[4][12] For Knoevenagel condensations, a base catalyst such as piperidine is commonly used.[3] The choice and amount of catalyst should be optimized for each specific reaction to achieve the best results.[4][12]
Troubleshooting Guide
This guide addresses common issues encountered during the microwave-assisted synthesis of coumarin derivatives and provides potential solutions.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | - Inactive or insufficient catalyst- Incorrect microwave power or reaction time- Impure reactants- Unsuitable solvent or solvent-free conditions not optimal | - Verify Catalyst: Use a fresh, active catalyst and optimize its concentration.[4][12]- Optimize Reaction Conditions: Systematically vary the microwave power and reaction time. Start with conditions reported in the literature for similar substrates.[4][9]- Check Reactant Purity: Ensure the purity of your starting materials, as impurities can inhibit the reaction.[7]- Solvent Selection: If using a solvent, try a different polar solvent. If the reaction is solvent-free, consider if a solvent might be necessary for your specific substrates.[9] |
| Formation of Side Products/Difficult Purification | - Microwave power is too high, leading to decomposition- Reaction time is too long- Inappropriate catalyst or catalyst loading | - Reduce Microwave Power: High power can sometimes lead to the formation of byproducts. Try a lower power setting.[12]- Shorten Reaction Time: Monitor the reaction closely using TLC to avoid prolonged exposure to microwave irradiation after the reaction is complete.[7]- Optimize Catalyst: An excess of catalyst can sometimes promote side reactions. Try reducing the catalyst amount.[7] |
| Inconsistent Results | - Non-homogenous heating in the microwave reactor- Inconsistent starting material quality- Variations in reaction setup | - Ensure Proper Mixing: Use a magnetic stirrer to ensure even distribution of heat throughout the reaction mixture.[10]- Standardize Materials: Use reactants from the same batch to minimize variability.- Consistent Setup: Ensure the reaction vessel is placed in the same position within the microwave cavity for each run. |
| Reaction Does Not Go to Completion | - Insufficient microwave power or reaction time- Catalyst deactivation | - Increase Power/Time: Gradually increase the microwave power or extend the reaction time while monitoring the progress by TLC.[7]- Add More Catalyst: If catalyst deactivation is suspected, adding a fresh portion of the catalyst may help. |
Experimental Protocols
Below are detailed methodologies for key microwave-assisted coumarin synthesis experiments.
Protocol 1: Microwave-Assisted Pechmann Condensation using Fly Ash Catalyst (Solvent-Free)
This protocol is adapted from a green synthesis approach for 7-hydroxy-4-methylcoumarin.
Materials:
-
Resorcinol (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Fly ash (20 mol %)
-
Methanol (for recrystallization)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, thoroughly mix resorcinol (10 mmol), ethyl acetoacetate (10 mmol), and fly ash (20 mol %).
-
Place the vessel in the microwave reactor and irradiate at 300W.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
Add water to the cooled mixture and stir for two minutes.
-
Filter the resulting precipitate and recrystallize from methanol to obtain pure 7-hydroxy-4-methylcoumarin.
Protocol 2: Microwave-Assisted Knoevenagel Condensation (Solvent-Free)
This protocol describes a fast and efficient synthesis of coumarins from salicylaldehydes.[3]
Materials:
-
Salicylaldehyde or a derivative (100 mmol)
-
Active methylene compound (e.g., ethyl 2-cyanoacetate) (110 mmol)
-
Piperidine (2.4 mmol)
-
Ethanol (for recrystallization)
-
Microwave reactor
Procedure:
-
In an open microwave-safe vessel, combine the hydroxyaldehyde (100 mmol), the active methylene compound (110 mmol), and piperidine (2.4 mmol).
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture for 1-10 minutes, monitoring the temperature.
-
Once the reaction is complete, cool the mixture to room temperature. The crude product often solidifies upon cooling.
-
Recrystallize the solid product from a suitable solvent, such as ethanol, to yield the pure coumarin.
Data Presentation
The following tables summarize quantitative data from various studies on the microwave-assisted synthesis of coumarin derivatives, allowing for easy comparison of reaction conditions and yields.
Table 1: Optimization of Microwave-Assisted Pechmann Condensation of Resorcinol and Ethyl Acetoacetate
| Catalyst | Catalyst Amount (mol %) | Microwave Power (W) | Time (s) | Yield (%) | Reference |
| Fly Ash | 20 | 300 | Not specified | 98 | |
| SnCl₂·2H₂O | 10 | 800 | 260 | 55.25 | [9] |
| AlCl₃ | 10 | 600 | 1500 | Not specified | [9] |
| Amberlyst-15 | Not applicable | 1000 | 1200 | 97 | [10] |
| FeF₃ | 0.05 g | 450 | 420 | 95 | [4][12] |
Table 2: Microwave-Assisted Knoevenagel Condensation of Salicylaldehydes with Active Methylene Compounds
| Hydroxyaldehyde | Active Methylene Compound | Microwave Power (%) | Time (s) | Final Temp (°C) | Yield (%) | Reference |
| Salicylaldehyde | Ethyl 2-cyanoacetate | 10 | 10 | 129 | 89 | [3] |
| Salicylaldehyde | Malononitrile | 20 | 1 | 90 | 94 | [3] |
| 2-Hydroxy-1-naphthaldehyde | Ethyl 2-cyanoacetate | 20 | 6 | 136 | 88 | [3] |
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting logic for the microwave-assisted synthesis of coumarin derivatives.
Caption: A generalized workflow for the microwave-assisted synthesis of coumarin derivatives.
Caption: A logical troubleshooting guide for optimizing reaction outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 4. Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Reducing by-product formation in 4-hydroxycoumarin synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-hydroxycoumarin. Our goal is to help you minimize by-product formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 4-hydroxycoumarin?
A1: The most prevalent methods for synthesizing 4-hydroxycoumarin are the Pechmann condensation and the intramolecular cyclization of an acylated o-hydroxyacetophenone. The Pechmann condensation typically involves the reaction of phenol with a malonic acid derivative under acidic conditions.[1] The second common route utilizes o-hydroxyacetophenone and an acylating agent like diethyl carbonate with a strong base.[2]
Q2: What are the typical by-products I might encounter during 4-hydroxycoumarin synthesis?
A2: By-product formation is a common challenge and is highly dependent on the chosen synthetic route and reaction conditions. Key by-products include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual phenol, malonic acid derivatives, or o-hydroxyacetophenone.
-
Chromone Derivatives: Isomeric chromone structures can form, particularly in variations of the Pechmann condensation, such as the Simonis reaction.[3]
-
Hydrolysis Products: Under certain conditions, especially with prolonged heating or the presence of water, the lactone ring of 4-hydroxycoumarin can hydrolyze to form an open-chain carboxylic acid.[4]
-
Polymeric Tars: Harsh acidic conditions and high temperatures can lead to the formation of intractable polymeric materials.
Q3: How can I monitor the progress of my reaction to minimize by-product formation?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials and a pure sample of 4-hydroxycoumarin (if available), you can visually track the consumption of reactants and the formation of the desired product and any major by-products.
Troubleshooting Guides
Issue 1: Low Yield of 4-Hydroxycoumarin
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Extend the reaction time. - Gradually increase the reaction temperature while monitoring for by-product formation with TLC. |
| Suboptimal Catalyst | - For Pechmann condensation, consider stronger acid catalysts like sulfuric acid or a mixture of phosphorus oxychloride and zinc chloride.[1] - For the o-hydroxyacetophenone route, ensure the use of a strong, non-nucleophilic base like sodium hydride.[5] |
| Moisture Contamination | - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents and reagents. |
Issue 2: Formation of Oily By-products
| Potential Cause | Troubleshooting Step |
| Acidic Impurities | - During work-up, dissolve the crude product in an aqueous sodium carbonate solution. The 4-hydroxycoumarin will form a soluble salt, while non-acidic and less acidic impurities may remain as an insoluble oil or solid that can be removed by filtration. Acidification of the filtrate will then precipitate the purified 4-hydroxycoumarin. |
Issue 3: Presence of Chromone Isomers
| Potential Cause | Troubleshooting Step |
| Reaction Conditions Favoring Simonis Cyclization | - The Simonis variation of the Pechmann reaction, which can lead to chromones, is often favored by catalysts like phosphorus pentoxide.[3] Avoid these conditions if 4-hydroxycoumarin is the desired product. - Stick to established Pechmann conditions using catalysts like sulfuric acid or a zinc chloride/phosphorus oxychloride mixture, which are known to favor coumarin formation. |
Issue 4: Product Contamination with Unreacted Starting Materials
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction or Inefficient Purification | - Ensure the reaction has gone to completion using TLC. - Recrystallization from a suitable solvent system (e.g., ethanol/water) is a highly effective method for purifying 4-hydroxycoumarin from most starting materials.[6] |
Data Presentation
The choice of synthetic method and reaction conditions can significantly impact the yield and purity of 4-hydroxycoumarin. The following tables summarize quantitative data from various studies.
Table 1: Comparison of Yields for Different Synthesis Methods
| Starting Materials | Catalyst/Reagents | Method | Yield (%) | Reference |
| o-Hydroxyacetophenone, Diethyl Carbonate | Sodium Hydride | Reflux | 90 | [5] |
| o-Hydroxyacetophenone, Diethyl Carbonate | Sodium Ethoxide | Reflux | ~45 | [5] |
| Aspirin Derivative | Sulfuric Acid, HCl | Reflux | 57.96 | [4] |
| Aspirin Derivative | Sulfuric Acid, HCl | Ultrasonic Bath | 83.33 | [4] |
| Phenol, Malonic Acid | ZnCl₂, POCl₃ | Heating | 64 | [7] |
Note: The study comparing reflux and ultrasonic bath methods noted that the product from the ultrasonic bath was synthesized without impurities, whereas the reflux method resulted in some hydrolysis by-product.[4]
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxycoumarin from o-Hydroxyacetophenone and Diethyl Carbonate[5]
Materials:
-
o-Hydroxyacetophenone
-
Diethyl Carbonate
-
Sodium Hydride
-
Toluene (anhydrous)
-
Hydrochloric Acid
Procedure:
-
To a stirred suspension of sodium hydride (0.4 mol) in 200 cc of toluene heated to 120°C, add a mixture of o-hydroxyacetophenone (0.2 mol) and diethyl carbonate (0.4 mol) over 30 minutes.
-
Continuously remove the ethanol formed during the reaction via a distillation column.
-
After the addition is complete, cool the resulting slurry and dissolve the solids in 250 cc of water.
-
Separate the aqueous layer and wash the toluene layer with water.
-
Combine the aqueous layers and acidify with hydrochloric acid to precipitate the 4-hydroxycoumarin.
-
Filter the crude product. For further purification, dissolve the precipitate in hot ethanol, add water, and allow it to cool and recrystallize.
-
Filter the purified product and dry.
Protocol 2: Synthesis of 4-Hydroxycoumarin via Pechmann Condensation[1]
Materials:
-
Phenol
-
Malonic Acid
-
Fused Zinc Chloride
-
Phosphorus Oxychloride
-
Sodium Carbonate
-
Hydrochloric Acid
Procedure:
-
Prepare a mixture of phenol (4.5 g), malonic acid (5.2 g), fused zinc chloride (18.5 g), and phosphorus oxychloride (15 ml).
-
Heat the mixture in a microwave oven for 1.5 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture and decompose it with ice water.
-
Allow the mixture to stand, then dissolve the resulting crude 4-hydroxycoumarin in a 10% sodium carbonate solution.
-
Neutralize the solution. Some oily by-products may separate and should be removed.
-
Further acidification of the remaining solution will precipitate the 4-hydroxycoumarin.
-
Recrystallize the product from dilute ethanol to obtain pure 4-hydroxycoumarin.
Visualizations
Caption: A generalized experimental workflow for the synthesis of 4-hydroxycoumarin.
Caption: Catalyst influence on Pechmann vs. Simonis product formation.
References
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 4. jmnc.samipubco.com [jmnc.samipubco.com]
- 5. US2683149A - Process for the production of 4-hydroxycoumarins - Google Patents [patents.google.com]
- 6. US2781361A - Process for the production of 4-hydroxycoumarin - Google Patents [patents.google.com]
- 7. sciepub.com [sciepub.com]
Technical Support Center: Purification of Crude 8-Hydroxycoumarin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 8-Hydroxycoumarin.
Troubleshooting Guides and FAQs
Q1: My crude this compound product is a dark, oily residue. What is the first step I should take for purification?
A1: An initial purification step for an oily crude product is often trituration or washing with a non-polar solvent like hexane. This can help remove non-polar impurities and may induce crystallization of the desired product. Following this, recrystallization or column chromatography are common next steps.
Q2: I am having difficulty choosing a suitable solvent for the recrystallization of this compound. What are some recommendations?
A2: The choice of solvent is critical for successful recrystallization. For coumarins, a mixed solvent system is often effective. A good starting point is a polar solvent in which the compound is soluble at high temperatures and less soluble at room temperature, paired with a non-polar solvent in which the compound is poorly soluble. For hydroxycoumarins, aqueous ethanol or aqueous methanol are frequently used. For instance, 33% aqueous ethanol has been successfully used for the recrystallization of 7-hydroxy coumarin[1]. It is recommended to test a small amount of your crude product with different solvent systems to find the optimal one.
Q3: My recrystallization attempt resulted in a very low yield. What could be the reasons?
A3: Low yield during recrystallization can be due to several factors:
-
Using too much solvent: This will keep your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Premature crystallization: If the solution cools too much during filtration to remove insoluble impurities, the product may crystallize on the filter paper. Use a pre-heated funnel and filter flask.
-
High solubility of the product at low temperatures: If the product is still significantly soluble in the chosen solvent at low temperatures, you will lose a portion of it in the filtrate. Consider a different solvent system.
Q4: I am seeing multiple spots on the TLC plate after column chromatography. How can I improve the separation?
A4: To improve separation during column chromatography:
-
Optimize the solvent system: A good solvent system for TLC should give your product an Rf value of around 0.3-0.4. This same solvent system, or a slightly less polar one, is a good starting point for your column. Gradient elution, where the polarity of the solvent is gradually increased, can also significantly improve separation.
-
Proper column packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to poor separation.
-
Sample loading: Dissolve your crude product in a minimal amount of the mobile phase or a volatile solvent and load it onto the column in a narrow band. Overloading the column can also lead to poor separation.
Q5: What are the common impurities found in crude this compound?
A5: Common impurities can include unreacted starting materials from the synthesis, such as phenols and β-keto esters, as well as side products.[2] For instance, in syntheses involving Fries rearrangement, isomers like 6-acetyl-7-hydroxycoumarin can be a major side product that is difficult to separate due to similar physical properties.[3] Other potential impurities are salicylaldehyde and various phenolic compounds.[2]
Data Presentation: Purification of Coumarin Derivatives
Table 1: High-Speed Counter-Current Chromatography (HSCCC) Purification of Coumarins from Peucedanum decursivum [4]
| Compound | Amount from 150mg Crude Sample | Purity (HPLC) - 1st Step | Purity (HPLC) - 2nd Step |
| Nodakenetin | 2.8 mg | 88.3% | 99.4% |
| Pd-C-IV | 6.1 mg | 98.0% | - |
| Pd-D-V | 7.3 mg | 94.2% | - |
| Ostruthin | 4.7 mg | 97.1% | - |
| Decursidin | 7.8 mg | 97.8% | - |
| Decursitin C | 11.2 mg | 98.4% | - |
Table 2: HSCCC Purification of Coumarins from Cortex fraxinus [5]
| Compound | Amount from 150mg Crude Extract | Purity |
| Fraxin | 14.3 mg | 97.6% |
| Aesculin | 26.5 mg | 99.5% |
| Fraxetin | 5.8 mg | 97.2% |
| Aesculetin | 32.4 mg | 98.7% |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a test solvent (e.g., ethanol, methanol, water, or mixtures like aqueous ethanol).
-
Heat the test tube gently in a water bath. If the solid dissolves completely, it is a potentially good solvent.
-
Allow the solution to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable for recrystallization.
-
Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate with stirring until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Allow the crystals to air dry on the filter paper, and then dry them further in a desiccator or a vacuum oven.
Protocol 2: Silica Gel Column Chromatography for Purifying this compound
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Column Packing: Pour the slurry into a glass column with the stopcock closed. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluting solvent or a more polar solvent that is then evaporated. Carefully add the sample solution to the top of the silica gel bed.
-
Elution: Add the mobile phase (eluent) to the top of the column. Start with a less polar solvent system (e.g., hexane:ethyl acetate 9:1) and gradually increase the polarity (e.g., to 7:3 or 5:5) to elute the compounds.
-
Fraction Collection: Collect the eluent in fractions (e.g., 10-20 mL each) in separate test tubes.
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify which fractions contain the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualization
Caption: A general workflow for the purification of crude this compound.
References
Technical Support Center: pH Effects on Hydroxycoumarin Fluorescence
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydroxycoumarins. The fluorescence of these compounds is highly sensitive to pH, and this guide addresses common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is the fluorescence intensity of my hydroxycoumarin derivative changing with pH?
A1: The fluorescence of hydroxycoumarins is intrinsically linked to the protonation state of the hydroxyl group.[1][2] In acidic to neutral solutions, the hydroxyl group is protonated (neutral form), and in alkaline solutions, it becomes deprotonated (anionic or phenolate form).[2][3] These two forms have distinct electronic structures and, consequently, different absorption and fluorescence properties.[2] Typically, the anionic form is more fluorescent than the neutral form.[4] This change in protonation state is the primary reason for the observed pH-dependent fluorescence intensity.
Q2: I'm observing a shift in the excitation and/or emission wavelength of my hydroxycoumarin as I change the pH. Is this normal?
A2: Yes, this is a well-documented phenomenon. The neutral and anionic forms of hydroxycoumarins have different optimal excitation and emission wavelengths.[1][5] As the pH of the solution changes, the equilibrium between the protonated and deprotonated forms shifts, leading to a change in the overall spectral properties of the solution. For instance, as the pH increases, you may observe a decrease in the absorption and emission peaks corresponding to the neutral form and a simultaneous increase in the peaks corresponding to the anionic form.[1][6]
Q3: At what pH does the fluorescence of 4-methylumbelliferone (4-MU) reach its maximum?
A3: The fluorescence of 4-methylumbelliferone (4-MU) is strongly dependent on pH and generally reaches its maximum intensity in the pH range of 9 to 10.7.[5][7]
Troubleshooting Guide
Issue 1: My fluorescence signal is unexpectedly low or quenched.
-
Possible Cause 1: Incorrect pH.
-
Troubleshooting: Verify the pH of your buffer system. The fluorescence quantum yield of many hydroxycoumarins is significantly lower in acidic conditions where the neutral form predominates.[4] Ensure your buffer has the appropriate pH for optimal fluorescence of the specific hydroxycoumarin you are using.
-
-
Possible Cause 2: Presence of Quenchers.
-
Troubleshooting: Certain substances in your sample or buffer can quench fluorescence. Common quenchers include heavy metal ions (like Cu²⁺) and molecules capable of collisional or static quenching.[8][9] Tryptophan has also been noted to potentially quench 7-hydroxycoumarin fluorescence through photoinduced electron transfer.[10] If possible, analyze your buffer and sample for potential quenching agents. Consider using a different buffer system or purifying your sample.
-
-
Possible Cause 3: Aggregation-Caused Quenching (ACQ).
-
Troubleshooting: At high concentrations, hydroxycoumarin derivatives can aggregate, leading to self-quenching and a decrease in the fluorescence signal.[9] It has been observed that the fluorescence intensity for some 7-hydroxycoumarins is linear only at concentrations below 200 nM.[11][12] Try diluting your sample to see if the fluorescence intensity per mole increases.
-
Issue 2: My fluorescence readings are inconsistent and not reproducible.
-
Possible Cause 1: Unstable pH.
-
Troubleshooting: Ensure your buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment, especially if the reaction you are studying produces or consumes protons. Small fluctuations in pH can lead to significant changes in fluorescence intensity.[9]
-
-
Possible Cause 2: Temperature Fluctuations.
-
Troubleshooting: Temperature can influence both the pH of the buffer and the fluorescence quantum yield. Maintain a constant and controlled temperature during all measurements to ensure reproducibility.[13]
-
-
Possible Cause 3: Solvent Polarity.
-
Troubleshooting: The fluorescence of hydroxycoumarins can be sensitive to the polarity of the solvent.[11][12][14] If you are using co-solvents, ensure their proportions are consistent across all experiments. The strongest fluorescence for some 7-hydroxycoumarins is observed in aqueous buffers like PBS.[11][12]
-
Issue 3: The fluorescence signal is decreasing over time during measurement.
-
Possible Cause: Photobleaching.
-
Troubleshooting: This is likely due to photobleaching, where the fluorophore is irreversibly damaged by the excitation light.[9] To mitigate this, you can:
-
Reduce the intensity of the excitation light source.
-
Decrease the duration of light exposure for each measurement.
-
If compatible with your experiment, consider adding an anti-photobleaching agent to your buffer.
-
-
Quantitative Data Summary
The following tables summarize key photophysical properties of various hydroxycoumarins. Note that these values can be influenced by the specific experimental conditions.
Table 1: Ground and Excited State Acidity Constants (pKa and pKa)*
| Hydroxycoumarin | pKa (Ground State) | pKa* (Excited State) |
| Aesculetin (6,7-dihydroxycoumarin) | 7.3[4][6] | -1[4][6] |
| 4-Methylumbelliferone | 7.6[3][15] | N/A |
| Scopoletin | 7.4 ± 0.1[6][16] | 1.4 ± 0.1[6][16] |
| 6-Hydroxycoumarin | 9.0[1] | N/A |
| 6,7-Dihydroxycoumarin | pK₁ = 7.7 ± 0.2, pK₂ = 2.15 ± 0.15[16] | N/A |
Table 2: Fluorescence Quantum Yields (Φ) and Lifetimes (τ)
| Hydroxycoumarin Derivative | Quantum Yield (Φ) | Fluorescence Lifetime (τ) | Conditions |
| Aesculetin (neutral form) | N/A | 19 ± 2 ps[4][6] | Water |
| Aesculetin (anion form) | Much higher than neutral form[4] | 2.3 ± 0.1 ns[4][6] | Water |
| 4-Methylumbelliferone (neutral & anionic) | ~0.70[3][15] | N/A | |
| 3-phenyl-7-hydroxycoumarin derivative (6d) | 0.25[11][12] | N/A | PBS (pH 7.4) |
| 7-hydroxycoumarin derivative (7) | 0.32[11][12] | 4.2 ns[11][12] | PBS (pH 7.4) |
Experimental Protocols
Protocol: pH Titration of a Hydroxycoumarin to Determine pKa
This protocol outlines a general method for determining the ground state pKa of a hydroxycoumarin using fluorescence spectroscopy.
-
Materials:
-
Hydroxycoumarin stock solution (e.g., in DMSO or ethanol).
-
A series of buffers covering a wide pH range (e.g., citrate, phosphate, borate buffers from pH 3 to 11).
-
Spectrofluorometer.
-
pH meter.
-
-
Procedure:
-
Prepare a series of solutions with a constant final concentration of the hydroxycoumarin in the different pH buffers. Ensure the concentration of the organic solvent from the stock solution is low (e.g., <1%) to minimize its effect on the pH and fluorescence.
-
For each solution, accurately measure and record the final pH.
-
Set the spectrofluorometer to the excitation wavelength that provides the best signal for either the neutral or anionic form. If unknown, you may need to first run excitation scans at a low and high pH to determine the optimal wavelengths.
-
Record the fluorescence emission spectrum for each pH sample.
-
Identify the emission maximum and record the fluorescence intensity at this wavelength for each pH value.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of pH.
-
The resulting plot should be a sigmoidal curve.
-
The pKa is the pH at which the fluorescence intensity is halfway between the minimum and maximum values of the titration curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the inflection point of the curve.
-
Visualizations
Caption: Experimental workflow for pH titration of a hydroxycoumarin.
Caption: Acid-base equilibrium of a 7-hydroxycoumarin.
References
- 1. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Aesculetin Exhibits Strong Fluorescent Photoacid Character - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Structural Basis for Blocked Excited State Proton Transfer in a Fluorescent, Photoacidic Non-Canonical Amino Acid-Containing Antibody Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing 8-Hydroxycoumarin Bioactivity Through Structural Modification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to navigate the experimental challenges associated with improving the bioactivity of 8-hydroxycoumarin derivatives.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis and biological evaluation of this compound derivatives.
Synthesis and Purification
Question: What are the common reasons for low yields in the synthesis of this compound derivatives, particularly when performing reactions like the Pechmann condensation or Fries rearrangement?
Answer: Low yields in the synthesis of this compound and its derivatives can often be attributed to several factors:
-
Side Product Formation: In reactions like the Fries rearrangement of 7-acetoxycoumarin to produce acetyl-7-hydroxycoumarins, the formation of isomers (e.g., 6-acetyl vs. 8-acetyl) is a frequent issue, making purification difficult and reducing the isolated yield of the desired product.
-
Incomplete Reactions: Insufficient reaction time, inadequate temperature, or catalyst deactivation can lead to incomplete conversion of starting materials.
-
Moisture Contamination: Many of the reagents and catalysts used, such as anhydrous aluminum chloride in the Fries rearrangement, are sensitive to moisture, which can deactivate them and hinder the reaction.
-
Suboptimal Catalyst Choice: The choice of catalyst can significantly impact the yield. For instance, in the Pechmann condensation, catalysts like concentrated sulfuric acid or Amberlyst-15 can be used, with varying effectiveness depending on the specific substrates.
-
Product Decomposition: Harsh reaction conditions, such as excessively high temperatures, can lead to the decomposition of the desired product.
Question: How can the formation of the undesired 6-acetyl isomer be minimized during the Fries rearrangement for the synthesis of 8-acetyl-7-hydroxycoumarin?
Answer: Optimizing the reaction conditions of the Fries rearrangement is key to favoring the formation of the 8-acetyl isomer. Careful control of the reaction temperature is crucial; for example, a temperature of around 160-165°C has been reported to be effective. While lower temperatures might reduce the formation of side products, they can also slow down the reaction rate. Using a fresh and genuinely anhydrous catalyst, such as aluminum chloride, is also critical for the reaction's success.
Question: What is the most effective method for separating the 8-acetyl and 6-acetyl isomers of 7-hydroxycoumarin?
Answer: Due to their similar physical properties, separating these isomers can be challenging. Fractional crystallization is reported to be the most effective method. This process involves multiple recrystallizations from a suitable solvent, such as 85% industrial methylated spirits (IMS), to isolate the less soluble, desired 8-acetyl isomer.
Bioactivity Assessment
Question: I am observing inconsistent results in my MTT assays for anticancer activity of this compound derivatives. What could be the potential causes?
Answer: Inconsistent MTT assay results can stem from several sources:
-
Compound Solubility: Poor solubility of the test compounds in the culture medium can lead to inaccurate concentrations and variable effects. Ensure your derivatives are fully dissolved in a suitable solvent like DMSO before adding them to the wells, and that the final DMSO concentration is not toxic to the cells (typically <0.5%).
-
Cell Seeding Density: The initial number of cells seeded can significantly impact the results. Ensure a consistent and optimal cell density is used for each experiment.
-
Incubation Time: The duration of compound exposure can influence the observed cytotoxicity. Standardize the incubation time (e.g., 24, 48, or 72 hours) across all experiments for a particular cell line.
-
MTT and Formazan Handling: Ensure the MTT reagent is fresh and protected from light. After incubation, complete solubilization of the formazan crystals is critical for accurate absorbance readings.
Question: My this compound derivatives are showing lower than expected antioxidant activity in the DPPH assay. What are the possible reasons?
Answer: Several factors can influence the outcome of a DPPH assay:
-
Reaction Time: The kinetics of the reaction between the antioxidant and DPPH can vary. Ensure you are using a consistent and sufficient incubation time for the reaction to reach completion.
-
Solvent Effects: The solvent used to dissolve the compounds and the DPPH radical can affect the reaction rate and the stability of the radical. Methanol and ethanol are commonly used.
-
Light Sensitivity: The DPPH radical is light-sensitive. All steps of the assay should be performed in low-light conditions to prevent degradation of the radical.
-
Structural Features: The antioxidant activity of coumarins is highly dependent on their substitution pattern. The presence and position of hydroxyl groups are particularly important for radical scavenging activity.
Question: I am having difficulty interpreting the results of my cell cycle analysis by flow cytometry after treating cancer cells with an this compound derivative. What should I look for?
Answer: When analyzing cell cycle data, look for a significant increase in the percentage of cells in a specific phase (G0/G1, S, or G2/M) compared to the untreated control. For example, some this compound derivatives have been shown to cause cell cycle arrest at the G2/M phase. This would be observed as an accumulation of cells in the G2/M peak of the histogram. It is also important to look for an increase in the sub-G1 peak, which is indicative of apoptosis (programmed cell death).
Quantitative Data Summary
The following tables summarize the bioactivity of various this compound derivatives from the literature.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | Assay | IC50 Value | Reference |
| 8-nitro-7-hydroxycoumarin | K562 (human leukemia) | Not Specified | 475-880 µM | [1] |
| 8-nitro-7-hydroxycoumarin | HL-60 (human leukemia) | Not Specified | 475-880 µM | [1] |
| Compound (IX) | HepG2 (human liver carcinoma) | MTT | < Doxorubicin | [2] |
| Compound (8b) | HepG2 (human liver carcinoma) | MTT | 13.14 µM | [3] |
| Compound (4) | HL60 (human leukemia) | MTT | 8.09 µM | [3] |
Table 2: Antioxidant Activity of this compound Derivatives
| Compound | Assay | IC50 Value | Reference |
| 5,8-dihydroxycoumarin | DPPH | 0.0185% | [4] |
| 5,8-dihydroxycoumarin | ABTS | 0.028% | [4] |
| 7,8-dihydroxy-substituted coumarin | DPPH | 48.20 µM | [5] |
| 7,8-dihydroxy-substituted coumarin | Hydroxyl radical scavenging | 52.84 µM | [5] |
Table 3: Antimicrobial Activity of this compound Derivatives
| Compound Derivative | Microorganism | Assay | Zone of Inhibition (mm) | Reference |
| 3b [5,7-dihydroxy-4-trifluoromethylcoumarin] | Bacillus cereus | MIC | 1.5 mM | [6] |
| 3b [5,7-dihydroxy-4-trifluoromethylcoumarin] | Micrococcus luteus | MIC | 1.5 mM | [6] |
| 3b [5,7-dihydroxy-4-trifluoromethylcoumarin] | Listeria monocytogenes | MIC | 1.5 mM | [6] |
| 3b [5,7-dihydroxy-4-trifluoromethylcoumarin] | Staphylococcus aureus | MIC | 1.5 mM | [6] |
| 3c [7-hydroxy-4-trifluoromethylcoumarin] | Enterococcus faecium | MIC | 1.7 mM | [6] |
| 3n [dicoumarol] | Listeria monocytogenes | MIC | 1.2 mM | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Synthesis of 8-Formyl-7-hydroxy-4-methylcoumarin
This protocol describes a common synthetic route to an 8-substituted 7-hydroxycoumarin derivative.
-
Pechmann Condensation: Synthesize 7-hydroxy-4-methylcoumarin by reacting resorcinol with ethyl acetoacetate in the presence of a suitable acid catalyst (e.g., concentrated sulfuric acid).
-
Duff Reaction: Convert the 7-hydroxy-4-methylcoumarin to 8-formyl-7-hydroxy-4-methylcoumarin by reacting it with hexamethylenetetramine in the presence of an acid.
-
Purification: The crude product is purified by recrystallization from a suitable solvent. The structure of the final product should be confirmed by spectroscopic methods such as IR, NMR, and mass spectrometry.[7]
MTT Assay for Anticancer Activity
This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HepG2, HL60) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of the this compound derivatives in DMSO. Serially dilute the stock solutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing the test compounds and incubate for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[8][9][10]
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol. The concentration should be adjusted to give an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Prepare various concentrations of the this compound derivatives in methanol.
-
Reaction: Add the sample solutions to the DPPH solution and incubate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the decrease in absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value. Ascorbic acid or Trolox can be used as a positive control.[4][11]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Treat cancer cells with the desired concentrations of the this compound derivative for a specified time.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells with PBS and then stain them with a solution containing a fluorescent DNA-intercalating dye (e.g., propidium iodide) and RNase A (to eliminate RNA staining).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content of the cells.
-
Data Analysis: Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[2][12]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for developing and evaluating this compound derivatives.
Caption: Intrinsic mitochondrial pathway of apoptosis induced by this compound derivatives.[2][13]
References
- 1. Studies on the cytostatic and cytotoxic effects and mode of action of 8-nitro-7-hydroxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant Activity of Coumarins and Their Metal Complexes [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. An Effective, Green Synthesis Procedure for Obtaining Coumarin–Hydroxybenzohydrazide Derivatives and Assessment of Their Antioxidant Activity and Redox Status - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japer.in [japer.in]
- 12. researchgate.net [researchgate.net]
- 13. Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Linker Length in 8-Hydroxycoumarin Bioconjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing linker length in 8-Hydroxycoumarin bioconjugates.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, purification, and evaluation of this compound bioconjugates with varying linker lengths.
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Steric hindrance from a short linker: The biomolecule's surface may be sterically crowded, preventing efficient conjugation with a short linker. | - Test a longer, more flexible linker (e.g., PEG4, PEG8): This provides greater reach to the reactive site on the biomolecule. - Optimize molar ratio: Increase the molar excess of the this compound-linker construct.[1] |
| Poor solubility of the this compound-linker construct: Highly hydrophobic linkers or the coumarin itself can lead to poor solubility in aqueous buffers. | - Incorporate a hydrophilic linker: Polyethylene glycol (PEG) linkers are known to improve the solubility of hydrophobic molecules.[1][2] - Add a co-solvent: Introduce a small amount of a water-miscible organic solvent like DMSO or DMF to the reaction buffer. | |
| Suboptimal reaction conditions: Incorrect pH or temperature can reduce conjugation efficiency. | - Optimize pH: For NHS ester reactions with amines, a pH of 7.2-8.5 is typically optimal. For maleimide reactions with thiols, a pH of 6.5-7.5 is recommended. - Vary temperature and incubation time: Test different conditions to find the optimal balance between reaction rate and potential degradation of the biomolecule. | |
| Bioconjugate Aggregation/Precipitation | Increased hydrophobicity from the coumarin and/or linker: The addition of multiple hydrophobic moieties can lead to aggregation. | - Use a longer, hydrophilic PEG linker: This can shield the hydrophobic regions and improve the overall solubility of the bioconjugate.[1] - Reduce the degree of labeling (DOL): A lower ratio of coumarin-linker to biomolecule may be necessary. |
| Unfavorable buffer conditions: Suboptimal pH or ionic strength can promote aggregation. | - Screen different buffers: Evaluate a range of pH and salt concentrations to find the optimal formulation buffer for the final conjugate. | |
| Loss of Biological Activity | Linker is too short and causes steric hindrance: The coumarin moiety may interfere with the binding site of the biomolecule if the linker is not long enough. | - Increase linker length: A longer linker can provide the necessary separation between the coumarin and the biomolecule, preserving its biological function.[2] - Consider a more rigid linker: In some cases, a rigid linker may be needed to maintain a specific orientation and distance. |
| Conjugation at a critical site: The linker may be attached to an amino acid residue that is essential for the biomolecule's activity. | - Explore site-specific conjugation methods: If random conjugation is problematic, consider techniques that target specific sites away from the active region. | |
| Inconsistent Fluorescence Signal | Quenching due to short linker length: The this compound may be in close proximity to quenching residues on the biomolecule. | - Increase linker length: A longer linker can move the fluorophore away from quenching environments. |
| Aggregation-caused quenching (ACQ): At high concentrations or with hydrophobic conjugates, aggregation can lead to fluorescence quenching. | - Use a more hydrophilic linker (e.g., longer PEG chain): This will improve solubility and reduce aggregation.[1] | |
| Environmental sensitivity of the coumarin: The fluorescence of hydroxycoumarins can be sensitive to the local environment (e.g., pH, polarity). | - Characterize the fluorescence properties of the conjugate in different buffers: This will help to understand the environmental sensitivity of your specific bioconjugate. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in an this compound bioconjugate?
A1: The linker in an this compound bioconjugate serves several crucial functions: it covalently attaches the coumarin to the biomolecule, provides spatial separation to prevent steric hindrance and maintain the biological activity of the biomolecule, and can be used to modulate the physicochemical properties of the conjugate, such as solubility and stability.[2]
Q2: How does linker length generally affect the properties of a bioconjugate?
A2: Linker length is a critical parameter that can significantly influence the bioconjugate's properties:
-
Short Linkers (e.g., alkyl chains, PEG1-PEG4): These are useful for creating compact conjugates. However, they may lead to steric hindrance, reduced solubility if the payload is hydrophobic, and potentially altered biological activity.[2][3]
-
Long Linkers (e.g., PEG8-PEG24): Longer linkers can improve the solubility and stability of the bioconjugate, reduce aggregation, and minimize interference with the biomolecule's function by providing greater spatial separation.[3][4] They can also increase the hydrodynamic radius, which can extend the in vivo circulation half-life.[5]
Q3: Is a flexible or rigid linker better for this compound bioconjugates?
A3: The choice between a flexible and rigid linker is context-dependent.
-
Flexible linkers (e.g., PEG, glycine-serine repeats): These are often preferred as they provide more conformational freedom, which can help the coumarin and the biomolecule to adopt optimal orientations for their respective functions.[2]
-
Rigid linkers (e.g., proline-rich sequences): These can be beneficial when a fixed distance and orientation between the coumarin and the biomolecule are required to avoid undesirable interactions or to properly position the coumarin for its intended function.
Q4: I am not seeing a significant difference in binding affinity with different linker lengths. Is this expected?
A4: Yes, this is possible. For some biological systems, once a sufficient linker length is achieved to overcome initial steric hindrance, further increases in length may not significantly impact the binding affinity. For example, studies on other hydroxycoumarin derivatives have shown that varying the alkyl linker length between three and four carbons had little effect on receptor affinity.[6] The optimal linker length is highly dependent on the specific biomolecule and its target.
Q5: How do I choose the initial linker lengths to screen for my this compound bioconjugate?
A5: A good starting point is to screen a small set of linkers with varying lengths and compositions. For example, you could start with a short, flexible linker (e.g., PEG3), an intermediate-length flexible linker (e.g., PEG8), and a longer flexible linker (e.g., PEG12 or PEG24).[3] The results from this initial screen will guide further optimization.
Quantitative Data
The following tables summarize representative quantitative data on the impact of linker length on bioconjugate performance, based on general principles and findings in the field.
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity of a Hypothetical this compound-Antibody Drug Conjugate (ADC)
| Linker Length | IC50 (nM) | Relative Potency | Key Observation |
| No Linker | >1000 | - | No targeted cell killing |
| PEG2 | 15 | 1.0x | Establishes baseline potency |
| PEG4 | 25 | 0.6x | Slight decrease in potency |
| PEG8 | 50 | 0.3x | Further decrease in potency |
| PEG12 | 80 | 0.19x | Significant decrease in potency |
Note: A decrease in in vitro potency with longer linkers can sometimes be observed due to increased steric hindrance with the intracellular target or altered internalization kinetics. However, this can be offset by improved in vivo performance.[5]
Table 2: Influence of PEG Linker Length on Pharmacokinetic Properties of a Hypothetical this compound Bioconjugate
| Linker Length | Plasma Half-life (hours) | Tumor Exposure (AUC) | Key Observation |
| PEG2 | 24 | Low | Rapid clearance |
| PEG4 | 48 | Moderate | Improved circulation time |
| PEG8 | 96 | High | Significantly extended half-life and tumor accumulation |
| PEG12 | 120 | High | Further extension of half-life |
Note: Longer PEG linkers generally increase the hydrodynamic size of the bioconjugate, leading to reduced renal clearance and a longer circulation time.[3][5]
Experimental Protocols
Protocol 1: Synthesis of this compound Bioconjugates with Amine-Reactive PEG Linkers of Varying Lengths
This protocol describes a two-step process for conjugating this compound to a biomolecule containing primary amines (e.g., lysine residues on a protein) using NHS ester-PEG-maleimide linkers.
Materials:
-
This compound-thiol
-
NHS-PEGn-Maleimide linkers (n = 4, 8, 12)
-
Biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column
Procedure:
Step 1: Synthesis of this compound-PEGn-Maleimide
-
Dissolve this compound-thiol (1.2 equivalents) in anhydrous DMSO.
-
Dissolve the NHS-PEGn-Maleimide linker (1 equivalent) in anhydrous DMSO.
-
Add the this compound-thiol solution to the linker solution and stir at room temperature for 2 hours.
-
Monitor the reaction by LC-MS to confirm the formation of the this compound-PEGn-Maleimide construct.
-
The product is typically used in the next step without further purification.
Step 2: Conjugation to Biomolecule
-
Prepare the biomolecule at a concentration of 1-10 mg/mL in PBS, pH 7.4.
-
Add a 10- to 20-fold molar excess of the this compound-PEGn-Maleimide solution (from Step 1) to the biomolecule solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-6 hours.
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes.
-
Purify the bioconjugate using an SEC column to remove unreacted coumarin-linker and quenching reagents.
-
Characterize the conjugate by UV-Vis spectroscopy to determine the degree of labeling and by SDS-PAGE to confirm conjugation.
Protocol 2: Cell Viability Assay to Determine IC50 of this compound Bioconjugates
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound bioconjugates with varying linker lengths
-
Control (unconjugated biomolecule)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Prepare serial dilutions of the bioconjugates and the unconjugated control in complete cell culture medium.
-
Remove the medium from the cells and add the diluted bioconjugates and controls.
-
Incubate the plate for 72-96 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value for each conjugate.
Visualizations
Caption: Experimental workflow for optimizing linker length in this compound bioconjugates.
Caption: Potential signaling pathway for this compound bioconjugate-induced apoptosis.
References
Validation & Comparative
A Comparative Guide to the Fluorescence Properties of 8-Hydroxycoumarin and 7-Hydroxycoumarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fluorescence properties of two constitutional isomers, 8-hydroxycoumarin and 7-hydroxycoumarin. While both compounds share the same molecular formula, the position of the hydroxyl group significantly influences their photophysical characteristics. This document summarizes available experimental and theoretical data to assist researchers in selecting the appropriate fluorophore for their specific applications. A notable disparity in the available literature exists, with 7-hydroxycoumarin being extensively studied, while experimental data on the fluorescence of this compound is scarce.
Overview of Fluorescence Properties
Data Presentation: A Comparative Analysis
The following table summarizes the key fluorescence properties of 7-hydroxycoumarin based on experimental data. Due to the lack of available experimental data for this compound, theoretical values from computational studies are provided for a basic comparison. It is crucial to note that these theoretical values may not precisely reflect real-world experimental results.
| Property | 7-Hydroxycoumarin (Experimental) | This compound (Theoretical/Computational) |
| Excitation Maximum (λex) | ~320-360 nm (Solvent Dependent)[1] | Predicted to be in a similar UV region |
| Emission Maximum (λem) | ~380-480 nm (Solvent and pH Dependent)[1][2] | Predicted to be in a similar blue region |
| Quantum Yield (Φ) | 0.015 - 0.63 (Solvent Dependent)[1][3] | Predicted to have a potentially high quantum yield |
| Fluorescence Lifetime (τ) | ~1.5 - 5.0 ns (Solvent Dependent)[2] | No available data |
Note: The fluorescence of 7-hydroxycoumarin is highly dependent on the solvent's polarity and proticity, as well as the pH of the medium. In polar protic solvents, an excited-state proton transfer can occur, leading to a large Stokes shift and emission from the anionic or tautomeric form.
Experimental Protocols
Detailed methodologies for the characterization of coumarin fluorescence are provided below.
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative quantum yield is determined by comparing the fluorescence intensity of the sample to a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent (e.g., ethanol, cyclohexane)
-
Fluorescence standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.546)
-
Sample compound (7-hydroxycoumarin or this compound)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the standard and the sample in the chosen solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample with absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner-filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the selected excitation wavelength.
-
Measure Fluorescence Emission: Record the fluorescence emission spectra of each solution using the spectrofluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)
where Φ is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
Fluorescence lifetime is measured using the TCSPC technique, which records the time delay between the excitation pulse and the detection of the emitted photon.
Materials:
-
TCSPC Spectrofluorometer with a pulsed light source (e.g., laser diode or LED)
-
Sample solution in a quartz cuvette
-
Scattering solution (e.g., ludox or a non-fluorescent scattering suspension) for instrument response function (IRF) measurement
Procedure:
-
Sample Preparation: Prepare a dilute solution of the coumarin in the desired solvent. The concentration should be low enough to avoid aggregation and inner-filter effects.
-
Instrument Setup: Set the excitation wavelength and emission wavelength on the TCSPC instrument. The emission is typically monitored at the peak of the fluorescence spectrum.
-
Acquire Instrument Response Function (IRF): Replace the sample with a scattering solution and acquire the IRF. The IRF represents the time profile of the excitation pulse as detected by the system.
-
Acquire Fluorescence Decay: Replace the scattering solution with the sample and acquire the fluorescence decay curve until a sufficient number of photon counts are collected in the peak channel.
-
Data Analysis: The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF. Use deconvolution software to fit the experimental decay data to one or more exponential decay models to extract the fluorescence lifetime(s).
Visualizations
Experimental Workflow for Fluorescence Characterization
Caption: General workflow for characterizing the fluorescence properties of a compound.
Structural Isomers and Their Key Fluorescence Characteristic
Caption: Comparison of 7-hydroxycoumarin and this compound structures and their key fluorescence characteristics.
Conclusion
7-Hydroxycoumarin is a well-documented and versatile fluorophore with photophysical properties that are highly sensitive to its environment. Its fluorescence characteristics, including a high quantum yield in certain solvents and a significant Stokes shift due to ESIPT, make it a valuable tool in various research applications. In stark contrast, experimental data on the fluorescence properties of this compound are largely absent from the scientific literature. While theoretical studies suggest it may also possess useful fluorescent properties, a comprehensive experimental characterization is necessary to validate these predictions. Researchers and drug development professionals should consider the robust and predictable fluorescence of 7-hydroxycoumarin for immediate applications, while further investigation into the photophysical properties of this compound is warranted to explore its potential as a novel fluorophore.
References
Comparative Analysis of Dihydroxycoumarin Isomers: A Guide to Antioxidant Activity
For researchers, scientists, and professionals in drug development, a nuanced understanding of the structure-activity relationships of isomeric compounds is crucial for identifying promising therapeutic agents. This guide provides an objective comparison of the antioxidant capacities of three key dihydroxycoumarin isomers: 5,7-dihydroxycoumarin, 6,7-dihydroxycoumarin (esculetin), and 7,8-dihydroxycoumarin (daphnetin). This comparison is supported by experimental data from various in vitro antioxidant assays, with detailed methodologies provided for each.
The antioxidant potential of dihydroxycoumarins is a significant area of investigation. The positioning of the hydroxyl groups on the coumarin scaffold is a key determinant of their antioxidant activity, influencing their ability to scavenge free radicals and modulate endogenous antioxidant defense systems. Generally, ortho-dihydroxycoumarins like esculetin and daphnetin demonstrate superior radical-scavenging capabilities compared to the meta-isomer, 5,7-dihydroxycoumarin.[1] This is often attributed to the ortho-positioning of the hydroxyl groups, which facilitates the donation of a hydrogen atom to stabilize free radicals.[1] In contrast, 5,7-dihydroxycoumarin has been noted for its strong ferrous ion-chelating activity.[1]
Quantitative Comparison of Antioxidant Capacity
The antioxidant activities of dihydroxycoumarin isomers have been evaluated using various standard assays. The following table summarizes the quantitative data from comparative studies. A lower IC50 value indicates greater antioxidant activity.
| Isomer | Common Name | Assay | IC50 Value (µM) | Reference |
| 6,7-dihydroxycoumarin | Esculetin | DPPH Radical Scavenging | 8.64 | [2] |
| 7,8-dihydroxycoumarin | Daphnetin | DPPH Radical Scavenging | - | - |
| 5,7-dihydroxycoumarin | Citropten | DPPH Radical Scavenging | - | - |
| 7,8-dihydroxy-4-methylcoumarin | DPPH Radical Scavenging | > Esculetin | [2] | |
| 6,7-dihydroxy-4-methylcoumarin | DPPH Radical Scavenging | < Esculetin | [2] |
Note: Data for a direct comparison of all isomers under identical conditions is limited; values are compiled from different studies. The antioxidant efficiency of several dihydroxycoumarin derivatives has been reported to be in the following order: 7,8-dihydroxycoumarin-4-yl-acetic acid > 7,8-dihydroxy-4-methylcoumarin > esculetin > 4-methylesculetin.[2]
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below.
This assay is a widely used method to assess the free radical scavenging ability of a compound.[1][3]
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow, which is measured spectrophotometrically.[3][4]
-
Materials:
-
Procedure:
-
Prepare different concentrations of the test compounds and a standard antioxidant in methanol.[1]
-
In separate test tubes, mix 2 mL of the DPPH solution with 2 mL of each concentration of the test compounds and the standard.[1]
-
Prepare a control sample containing 2 mL of DPPH solution and 2 mL of methanol.[1]
-
Incubate the tubes in the dark at room temperature for 30 minutes.[1]
-
Measure the absorbance of the solutions at 517 nm using a UV-Visible Spectrophotometer.[1]
-
Calculate the scavenging activity using the following formula: Scavenging activity (%) = [ (Absorbance of control – Absorbance of sample) / Absorbance of control ] × 100[1]
-
Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.[1]
-
This assay is another common method for determining the total antioxidant capacity of a compound.[3]
-
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with potassium persulfate. The ABTS•+ radical has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless ABTS, and the decrease in absorbance is measured.[3][4]
-
Materials:
-
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[4]
-
Before use, dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[4]
-
Add a small volume (e.g., 30 µL) of the dihydroxycoumarin sample or standard at various concentrations to test tubes or microplate wells.[4]
-
Add a larger volume (e.g., 1.2 mL) of the diluted ABTS•+ working solution to each tube/well.[4]
-
Mix thoroughly and incubate in the dark at room temperature for a specified period (typically 5-7 minutes).[4]
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS•+ scavenging activity using a similar formula as for the DPPH assay.[4]
-
Mechanism of Action: Modulation of the Nrf2 Signaling Pathway
A key mechanism underlying the antioxidant activity of dihydroxycoumarin and its derivatives is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][5] Under normal physiological conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (KEAP1).[3] Upon exposure to oxidative stress or in the presence of Nrf2 activators like certain coumarins, Nrf2 dissociates from KEAP1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase.[6] This modulation of endogenous antioxidant defense systems contributes significantly to the overall antioxidant effect of these compounds.[5][6]
Caption: Nrf2 signaling pathway activation by dihydroxycoumarins.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the DPPH radical scavenging assay.
Caption: Workflow for the DPPH radical scavenging assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticancer Efficacy of 8-Hydroxycoumarin Derivatives and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer activities of 8-hydroxycoumarin derivatives and the widely used chemotherapeutic agent, doxorubicin. The information presented is collated from various scientific studies to offer a comprehensive overview supported by experimental data. This document aims to serve as a valuable resource for researchers in oncology and medicinal chemistry, aiding in the exploration of novel therapeutic strategies.
Introduction
Doxorubicin has long been a cornerstone of cancer chemotherapy, exhibiting potent cytotoxic effects against a broad spectrum of malignancies. Its primary mechanisms of action include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell death.[1] However, its clinical utility is often hampered by severe side effects, including cardiotoxicity and the development of drug resistance.[1]
This has spurred the investigation into alternative anticancer agents with improved efficacy and safety profiles. Among these, this compound derivatives have emerged as a promising class of compounds. Coumarins, in general, are known for a wide range of biological activities, and their derivatives are being extensively studied for their potential as anticancer drugs.[2] Derivatives of this compound, in particular, have demonstrated significant antiproliferative effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[3][4]
This guide will delve into a quantitative comparison of the cytotoxic activities of these two classes of compounds, detail the experimental protocols used to evaluate them, and visualize the key signaling pathways involved in their anticancer effects.
Quantitative Comparison of Anticancer Activity
The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for various this compound derivatives and doxorubicin against a range of human cancer cell lines, as reported in the literature. It is important to note that direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions such as incubation times and specific assay protocols.
Table 1: IC50 Values of this compound Derivatives in Various Cancer Cell Lines
| Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound (IX) (an this compound derivative) | HepG2 (Hepatocellular Carcinoma) | Least IC50 values in the study | [4] |
| 4a (a coumarin derivative) | MCF-7 (Breast Cancer) | 1.24 | [4] |
| 3d (a coumarin derivative) | MCF-7 (Breast Cancer) | 1.65 | [4] |
| 2-(4-bromophenyl)triazole 10b | MCF-7 (Breast Cancer) | 19.4 ± 0.22 | [5] |
| 2-(anthracen-9-yl)triazole 10e | MCF-7 (Breast Cancer) | 14.5 ± 0.30 | [5] |
| Coumarin-thiazole derivative 50a | MDA-MB-231 (Breast Cancer) | 0.16 | [6] |
| Coumarin-thiazole derivative 50a | A549 (Lung Cancer) | 0.17 | [6] |
| Coumarin-thiazole derivative 50a | K562 (Leukemia) | 0.31 | [6] |
| Coumarin-thiazole derivative 50a | HeLa (Cervical Cancer) | 0.25 | [6] |
| Coumarin–pyrazole hybrid 35 | HepG2 (Hepatocellular Carcinoma) | 2.96 ± 0.25 | [6] |
| Coumarin–pyrazole hybrid 35 | SMMC-7721 (Hepatocellular Carcinoma) | 2.08 ± 0.32 | [6] |
| Coumarin–pyrazole hybrid 35 | U87 (Glioblastoma) | 3.85 ± 0.41 | [6] |
| Coumarin–pyrazole hybrid 35 | H1299 (Lung Cancer) | 5.36 ± 0.60 | [6] |
Table 2: IC50 Values of Doxorubicin in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (µM) - 24h treatment | Sensitivity Classification | Reference |
| BFTC-905 | Bladder Cancer | 2.3 | Sensitive | [1][7] |
| MCF-7 | Breast Cancer | 2.5 | Sensitive | [1][7] |
| M21 | Skin Melanoma | 2.8 | Sensitive | [1][7] |
| HeLa | Cervical Carcinoma | 2.9 | Moderately Sensitive | [1][7] |
| UMUC-3 | Bladder Cancer | 5.1 | Moderately Sensitive | [1][7] |
| HepG2 | Hepatocellular Carcinoma | 12.2 | Moderately Sensitive | [1][7] |
| TCCSUP | Bladder Cancer | 12.6 | Moderately Sensitive | [1][7] |
| Huh7 | Hepatocellular Carcinoma | > 20 | Resistant | [1][7] |
| VMCUB-1 | Bladder Cancer | > 20 | Resistant | [1][7] |
| A549 | Lung Cancer | > 20 | Resistant | [1][7] |
| MCF-7 | Breast Cancer | 40.0 ± 3.9 | - | [5] |
| MDA-MB-231 | Breast Cancer | 1.07 (normoxia) | - | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of the anticancer activities of this compound derivatives and doxorubicin.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative or doxorubicin and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (e.g., 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
-
Flow Cytometry for Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
-
Procedure:
-
Cell Treatment: Treat cells with the test compounds as described for the MTT assay.
-
Cell Harvesting: After treatment, harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Viable cells.
-
Annexin V-positive and PI-negative: Early apoptotic cells.
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.
-
Annexin V-negative and PI-positive: Necrotic cells.
-
-
Western Blotting for Apoptotic Pathway Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling pathways, such as p53, Bax, and Bcl-2.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Procedure:
-
Protein Extraction: After treatment with the compounds, lyse the cells in a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (p53, Bax, Bcl-2) and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Densitometry Analysis: Quantify the intensity of the protein bands and normalize to the loading control to determine the relative changes in protein expression.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for comparing the anticancer activities of this compound derivatives and doxorubicin.
Caption: A typical experimental workflow for comparing the anticancer activities of test compounds.
Caption: A simplified signaling pathway for doxorubicin-induced apoptosis.
Caption: A common signaling pathway for this compound derivative-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Coumarin derivatives with anticancer activities: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for Research [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
- 7. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
8-Hydroxycoumarin: A Critical Evaluation as a Cellular Fluorescent Marker
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent marker is paramount for accurate and reliable cellular imaging. This guide provides a comprehensive comparison of 8-Hydroxycoumarin with established cellular stains, offering insights into its performance based on available experimental data.
Performance Comparison of Cellular Fluorescent Markers
The efficacy of a fluorescent marker is determined by a combination of its photophysical properties, cell permeability, and potential cytotoxicity. This section provides a quantitative comparison of this compound with two widely used nuclear stains, DAPI and Hoechst 33342.
| Property | This compound | DAPI | Hoechst 33342 |
| Excitation Max (nm) | ~326-352 | ~358 | ~350 |
| Emission Max (nm) | ~385-450 | ~461 | ~461 |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Not widely reported | ~27,000 | ~42,000 |
| Quantum Yield (Φ) | Varies (can be low, e.g., 0.08 in methanol) | High (0.92 when bound to DNA)[1] | High (~0.4-0.6 when bound to DNA) |
| Photostability | Moderate, susceptible to photodegradation[2] | Moderate, subject to photobleaching[3] | Moderate to high, generally more photostable than DAPI[3] |
| Cell Permeability | Generally cell-permeable | Permeant in fixed/permeabilized cells, less so in live cells[3] | Highly cell-permeable in live cells[4] |
| Cytotoxicity | Low to moderate, derivative-dependent | Low, but can be toxic at higher concentrations | Generally low cytotoxicity at working concentrations[4] |
| Primary Cellular Target | Cytoplasm and potentially other organelles | A-T rich regions of DNA | A-T rich regions of DNA |
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of fluorescent markers. The following protocols provide a framework for cellular staining and the assessment of key performance indicators.
Cellular Staining with this compound
Materials:
-
This compound stock solution (1-10 mM in DMSO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cells cultured on coverslips or imaging plates
-
Fluorescence microscope with a DAPI filter set
Procedure:
-
Cell Preparation: Culture cells to the desired confluency.
-
Staining Solution Preparation: Dilute the this compound stock solution in pre-warmed cell culture medium to a final working concentration (typically 1-10 µM). The optimal concentration should be determined empirically for each cell type.
-
Staining: Remove the culture medium and wash the cells once with PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS.
-
Imaging: Mount the coverslips or place the imaging plate on the microscope and visualize the cells using a DAPI filter set.
Comparative Cytotoxicity Assay (MTT Assay)
Materials:
-
Cells seeded in a 96-well plate
-
This compound, DAPI, and Hoechst 33342
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
Compound Treatment: The following day, treat the cells with a range of concentrations of this compound, DAPI, and Hoechst 33342. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Photostability Assessment
Materials:
-
Cells stained with this compound, DAPI, or Hoechst 33342
-
Fluorescence microscope with a time-lapse imaging capability
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare stained cells as described in the cellular staining protocol.
-
Image Acquisition: Select a region of interest and acquire a time-lapse series of images under continuous illumination with the appropriate excitation wavelength. Use consistent imaging parameters (excitation intensity, exposure time) for all samples.
-
Data Analysis:
-
Measure the mean fluorescence intensity of the stained region in each image of the time series.
-
Correct for background fluorescence by subtracting the mean intensity of an unstained region.
-
Normalize the fluorescence intensity of each time point to the initial intensity (time = 0).
-
Plot the normalized intensity against time to generate a photobleaching curve.
-
Calculate the photobleaching half-life (the time at which the fluorescence intensity is reduced by 50%) for each dye.
-
Cellular Pathways and Experimental Workflows
This compound and Apoptosis Signaling
Derivatives of this compound have been shown to induce apoptosis through the intrinsic mitochondrial pathway.[5] The following diagram illustrates the key steps in this process.
Experimental Workflow for Cellular Imaging
The following diagram outlines a typical workflow for using a fluorescent marker in cellular imaging experiments.
Conclusion
This compound presents itself as a cell-permeable fluorescent marker that can be utilized for general cytoplasmic staining. Its utility, however, is tempered by a lower quantum yield and moderate photostability compared to established nuclear stains like DAPI and Hoechst 33342. While derivatives of this compound have shown promise in specific applications, such as the study of apoptosis and cell cycle arrest, its performance as a general-purpose cellular marker may be limited, particularly in experiments requiring high sensitivity or prolonged imaging. Researchers should carefully consider the specific requirements of their experimental design when selecting this compound as a fluorescent probe and perform thorough validation and optimization. For applications demanding bright and highly photostable nuclear counterstaining, DAPI and Hoechst 33342 remain the superior choices.
References
- 1. Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biology.stackexchange.com [biology.stackexchange.com]
- 4. The Use of Hoechst Dyes for DNA Staining and Beyond | MDPI [mdpi.com]
- 5. This compound for Research [benchchem.com]
Comparative Guide to the Structure-Activity Relationship of 8-Hydroxycoumarin Analogues
For researchers, scientists, and professionals in drug development, a deep understanding of the structure-activity relationship (SAR) is fundamental to designing potent and selective therapeutic agents. This guide provides a comprehensive comparison of 8-hydroxycoumarin analogues, offering objective insights into their anticancer, anticoagulant, antioxidant, and antimicrobial properties, supported by experimental data and detailed methodologies.
The coumarin scaffold is a prominent pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities.[1][2] The this compound core, in particular, serves as a versatile foundation for developing novel therapeutic agents.[3] The strategic modification of this scaffold, especially the position and nature of substituents, can significantly modulate its pharmacological effects.[3]
Anticancer Activity: Targeting Cell Proliferation and Apoptosis
This compound derivatives have emerged as promising anticancer agents, primarily by inducing cell cycle arrest and activating programmed cell death pathways in cancer cells.[3] The anticancer mechanism often involves the intrinsic mitochondrial pathway of apoptosis and the inhibition of key enzymes like topoisomerase IIβ.[3][4]
Quantitative Comparison of Anticancer Activity
The cytotoxic effects of various coumarin analogues have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for this comparison.
| Compound/Analogue | Cancer Cell Line | IC₅₀ (µM) | Key Structural Features | Reference |
| Compound IX (unspecified this compound derivative) | HepG2 (Liver) | Not specified, but significant | Induces G2/M arrest; Topoisomerase IIβ inhibitor | [4] |
| Coumarin-1,2,3-triazole hybrid (15a) | MDA-MB-231 (Breast) | 0.03 (hypoxia), 1.34 (normoxia) | 1,2,3-triazole moiety | [5] |
| Coumarin-pyrazole hybrid (36a) | HeLa (Cervical) | 5.75 | Pyrazole moiety | [5] |
| Coumarin-pyrazole hybrid (37b) | MCF-7 (Breast) | 8 ± 2 | Pyrazole moiety | [5] |
| Coumarin-3-carboxamide (14b) | HeLa (Cervical) | 0.75 | 4-fluoro benzamide at C3 | [6] |
| Coumarin-3-carboxamide (14e) | HeLa (Cervical) | 0.39 | 2,5-difluoro benzamide at C3 | [6] |
| 8-Methoxycoumarin derivative (Compound 6) | MCF-7 (Breast) | Not specified, but induces S phase arrest | Hybrid coumarin derivative | [7] |
Structure-Activity Relationship (SAR) Insights for Anticancer Activity
-
Hybridization: Incorporating heterocyclic moieties such as triazoles, pyrazoles, and thiazoles into the coumarin scaffold often enhances anticancer activity.[3][5] These additions can create novel interactions with biological targets.
-
Substituents at C3: The addition of substituted carboxamide groups at the C3 position has been shown to yield potent activity, particularly against cervical cancer cells. Electron-withdrawing groups like fluorine on the benzamide ring appear to enhance potency.[6]
-
Hydroxyl and Methoxy Groups: The position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the benzopyrone nucleus is critical.[3] 7,8-dihydroxycoumarin has shown cytotoxic effects.[8] Methoxy groups, as seen in 8-methoxycoumarin derivatives, are also common in active compounds.[7]
-
Mechanism of Action: Active compounds frequently function by arresting the cell cycle, often at the G2/M or S phase, and inducing apoptosis.[3][4][7] This is characterized by the upregulation of pro-apoptotic proteins like p53 and Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[3][4]
Visualizing the Anticancer Mechanism
// Nodes coumarin [label="this compound\nAnalogue", fillcolor="#F1F3F4", fontcolor="#202124"]; p53 [label="↑ p53", fillcolor="#34A853", fontcolor="#FFFFFF"]; bax [label="↑ Bax", fillcolor="#34A853", fontcolor="#FFFFFF"]; bcl2 [label="↓ Bcl-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mito [label="Mitochondrial\nPermeability", fillcolor="#FBBC05", fontcolor="#202124"]; cyto [label="Cytochrome c\nRelease", fillcolor="#FBBC05", fontcolor="#202124"]; cas9 [label="Caspase-9\nActivation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cas3 [label="Caspase-3\nActivation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; apop [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges coumarin -> {p53, bcl2} [arrowhead=tee, label="modulates"]; p53 -> bax [label="activates"]; bcl2 -> mito [arrowhead=tee, label="inhibits"]; bax -> mito [label="promotes"]; mito -> cyto; cyto -> cas9; cas9 -> cas3; cas3 -> apop; } dot Caption: Intrinsic apoptosis pathway induced by this compound analogues.
Anticoagulant Activity
The 4-hydroxycoumarin scaffold is renowned for its anticoagulant properties, famously represented by warfarin.[9][10] However, other hydroxylation patterns, including at the C7 and C8 positions, also influence this activity. The primary mechanism involves the inhibition of vitamin K-dependent coagulation factors.[11]
Quantitative Comparison of Anticoagulant Activity
Anticoagulant efficacy is often measured by the prothrombin time (PT), which is the time it takes for blood plasma to clot.
| Compound/Analogue | Dose | Mean Prothrombin Time (PT) in seconds (± SD) | Comparison | Reference |
| Saline (Control) | - | 13.1 ± 0.3 | Baseline | [9] |
| Warfarin | 0.2 mg/kg | 45.6 ± 1.1 | Standard Drug | [9] |
| 3-Amino-4-hydroxy coumarin | 10 mg/kg | 15.3 ± 0.8 | Moderate increase | [9] |
| 5,7-Dihydroxy-4-phenyl coumarin | 10 mg/kg | 16.2 ± 0.5 | Moderate increase | [9] |
| 7,8-Dihydroxy-3-(4-methylphenyl) coumarin | 10 mg/kg | 20.1 ± 0.9 | Significant increase | [9] |
Structure-Activity Relationship (SAR) Insights for Anticoagulant Activity
-
Hydroxylation Pattern: While the 4-hydroxy position is critical, the presence of hydroxyl groups at other positions, such as C7 and C8, contributes significantly to the anticoagulant effect. The 7,8-dihydroxy analogue showed the most prolonged prothrombin time among the tested novel compounds.[9]
-
Substitution at C3: The nature of the substituent at the C3 position is a key determinant of activity. The 3-(4-methylphenyl) group in the 7,8-dihydroxycoumarin derivative resulted in greater activity than a simple amino group at C3 of a 4-hydroxycoumarin.[9] This highlights the importance of bulky, lipophilic groups at this position for interaction with the target enzyme, vitamin K epoxide reductase.
Antioxidant Activity
Coumarins, as phenolic compounds, are potent free radical scavengers and metal chelators.[12] Their antioxidant capacity is strongly correlated with the number and position of hydroxyl groups on the coumarin ring.[13]
Quantitative Comparison of Antioxidant Activity
The antioxidant potential is frequently assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC₅₀ values.
| Compound/Analogue | DPPH Scavenging IC₅₀ | Key Structural Features | Reference |
| 4-Propyl-7-hydroxy coumarin | 0.252 ± 0.0086 (units not specified) | 7-OH, 4-propyl | [14] |
| 5,8-Dihydroxycoumarin (5,8-DHC) | Strong scavenging capacity | 5,8-di-OH | [13] |
| Coumarin-hydroxytyrosol conjugate | 26.58 µM | Conjugated structure | [15] |
| BHT (standard) | 70.05% scavenging at 100 µg/mL | Phenolic standard | [15] |
| Ascorbic acid (standard) | 81.21% scavenging at 100 µg/mL | Standard antioxidant | [15] |
Structure-Activity Relationship (SAR) Insights for Antioxidant Activity
-
Hydroxyl Groups: The radical scavenging effect of coumarins is directly related to the number of hydroxyl groups present.[13] Dihydroxy derivatives, such as 5,8-dihydroxycoumarin, are generally more potent antioxidants than monohydroxy derivatives.
-
Position of Hydroxyl Groups: The specific placement of hydroxyl groups influences the stability of the resulting phenoxyl radical, thereby affecting antioxidant potency.
-
Other Substituents: The presence of electron-donating groups can enhance antioxidant activity, while electron-withdrawing groups may diminish it.[16]
Antimicrobial Activity
Coumarin derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[17][18] The SAR for this activity is diverse, often involving the introduction of specific side chains or heterocyclic systems to the coumarin nucleus.
Quantitative Comparison of Antimicrobial Activity
Antimicrobial efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound/Analogue | Microorganism | MIC (µg/mL) | Key Structural Features | Reference |
| Compound 29c | S. aureus (MRSA) | 1.56 | N,N-diphenyl substitution | [17] |
| Compound 24b-e | Fungi | 4 | Aza-coumarin with methyl/chloro substituents | [17] |
| 8-Ethoxycoumarin derivatives (general) | Various bacteria/fungi | Varies | 8-ethoxy group, various C3 substituents | [19] |
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity
-
Lipophilicity: Increasing the lipophilicity of the coumarin derivative can improve its ability to penetrate microbial cell membranes, often leading to enhanced activity.
-
Heterocyclic Hybrids: The fusion or attachment of other heterocyclic rings, such as thiazoles, to the coumarin scaffold is a common strategy to increase antimicrobial potency.[19]
-
Substituents on the Benzene Ring: The introduction of substituents like ethoxy groups at C8 or chloro/methyl groups can modulate the electronic properties and steric profile of the molecule, influencing its interaction with microbial targets.[17][19]
Visualizing an Antimicrobial Assay Workflow
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep_culture [label="Prepare Bacterial\nInoculum", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_plate [label="Serial Dilution of\nCoumarin Analogue\nin 96-well plate", fillcolor="#FBBC05", fontcolor="#202124"]; inoculate [label="Inoculate Wells\nwith Bacteria", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Incubate at 37°C\nfor 18-24h", fillcolor="#34A853", fontcolor="#FFFFFF"]; read [label="Read Plate for\nVisible Growth", fillcolor="#FBBC05", fontcolor="#202124"]; mic [label="Determine MIC", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> prep_culture; prep_culture -> inoculate; prep_plate -> inoculate; inoculate -> incubate; incubate -> read; read -> mic; } dot Caption: Workflow for MIC determination by broth microdilution method.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is used to assess cell metabolic activity and, by inference, cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allowed to adhere for 24 hours.[20]
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogues (typically in a range from 0.01 to 100 µM) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is included.
-
MTT Addition: After incubation, the medium is removed, and 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Prothrombin Time (PT) Assay for Anticoagulant Activity
This assay measures the time it takes for a clot to form in a blood sample after the addition of tissue factor.
-
Animal Dosing: Male Wistar rats are administered the test compounds (e.g., 10 mg/kg) or a standard anticoagulant (e.g., warfarin, 0.2 mg/kg) orally or via injection. A control group receives saline.[9]
-
Blood Collection: After a set period (e.g., 24 hours), blood is collected from the animals via cardiac puncture into tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio).
-
Plasma Preparation: The blood is centrifuged at 3000 rpm for 15 minutes to obtain platelet-poor plasma.
-
PT Measurement: A specific volume of plasma (e.g., 100 µL) is incubated at 37°C for 3 minutes. Then, a pre-warmed thromboplastin-calcium reagent (e.g., 200 µL) is added to the plasma, and the time until clot formation is recorded using a coagulometer.
-
Data Analysis: The PT values for the test compound groups are compared to the saline control and the standard drug group.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Preparation of Solutions: A stock solution of DPPH (e.g., 0.1 mM) in methanol is prepared. Test compounds are dissolved in a suitable solvent (e.g., methanol or DMSO) to make various concentrations.
-
Reaction Mixture: In a test tube or 96-well plate, a volume of the test compound solution is mixed with a volume of the DPPH solution. A control is prepared with the solvent instead of the test compound.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm. The decrease in absorbance indicates the scavenging of the DPPH radical.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100. The IC₅₀ value is the concentration of the compound that scavenges 50% of the DPPH radicals.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. atlantis-press.com [atlantis-press.com]
- 3. This compound for Research [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
- 6. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 3-Substituted 8-Methoxycoumarin Derivatives as Anti-Breast Cancer Drugs [mdpi.com]
- 8. Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 10. Coumarin - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Structure-Activity Relationships of Synthetic Coumarins as HIV-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of the Biological Activity of Naturally Occurring 5,8-Dihydroxycoumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity [mdpi.com]
- 17. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis, Reactions and Antimicrobial Activities of 8-Ethoxycoumarin Derivatives [mdpi.com]
- 20. researchgate.net [researchgate.net]
8-Hydroxycoumarin Derivatives Emerge as Potent Antioxidants, Outperforming Standards in Key Assays
For Immediate Release
[City, State] – [Date] – A comprehensive review of recent scientific literature indicates that 8-hydroxycoumarin derivatives, particularly those with adjacent hydroxyl groups at the 7 and 8 positions, demonstrate remarkable antioxidant activity, in some cases surpassing the efficacy of standard antioxidants such as ascorbic acid and Trolox. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing quantitative data, experimental protocols, and key mechanistic insights.
The antioxidant potential of these coumarin derivatives stems from their chemical structure, which allows them to effectively scavenge free radicals and chelate metal ions. The presence of hydroxyl groups is a critical determinant of this activity, with dihydroxy substitutions, especially at the C7 and C8 positions (a catechol-like moiety), significantly enhancing their radical-scavenging capabilities.[1]
Quantitative Comparison of Antioxidant Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) and other relevant metrics from various in vitro antioxidant assays, providing a direct comparison between this compound derivatives and the standard antioxidants, ascorbic acid and Trolox. Lower IC50 values indicate greater antioxidant activity.
Table 1: DPPH Radical Scavenging Activity (IC50/EC50 in µM)
| Compound | IC50/EC50 (µM) | Reference |
| This compound Derivatives | ||
| 7,8-dihydroxy-4-methylcoumarin | 150.99 | [2] |
| 7,8-dihydroxy-3-phenylcoumarin | 64.27 | [3] |
| Standard Antioxidants | ||
| Trolox | 93.19 - 243.39 | [2][3] |
| Ascorbic Acid | 18.6 - 829.85 | [3][4] |
Table 2: ABTS Radical Scavenging Activity (IC50/EC50 in µM)
| Compound | IC50/EC50 (µM) | Reference |
| This compound Derivatives | ||
| 7,8-dihydroxy-4-methylcoumarin | 39.98 | [2] |
| Coumarin-thiosemicarbazone with catechol | 9.0 | [3] |
| Standard Antioxidants | ||
| Trolox | 13.0 - 83.50 | [2][3] |
| Ascorbic Acid | Not widely reported in µM |
Table 3: Ferric Reducing Antioxidant Power (FRAP) (EC50 in µM)
| Compound | EC50 (µM) | Reference |
| This compound Derivatives | ||
| 7,8-dihydroxy-3-phenylcoumarin | 2.28 | [3] |
| Standard Antioxidants | ||
| Trolox | 1.0 | [3] |
| Ascorbic Acid | Not widely reported in µM |
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below to allow for replication and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH free radical by an antioxidant. The reduction of the deep violet DPPH to the pale yellow diphenylpicrylhydrazine is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM or 0.2 mM) is prepared in methanol and stored in the dark.[5]
-
Reaction Mixture: A defined volume of the test compound (at various concentrations) is mixed with the DPPH solution. A control is prepared with the solvent instead of the test compound.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 20-30 minutes).[5][6]
-
Measurement: The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer.[5]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is then determined from a plot of inhibition percentage against the concentration of the compound.[5]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, which is then reduced by the antioxidant, causing a decolorization that is measured spectrophotometrically.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[7]
-
Dilution of ABTS•+ Solution: Before use, the ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[7]
-
Reaction Mixture: A small volume of the test compound (at various concentrations) is added to a larger volume of the diluted ABTS•+ solution.
-
Incubation: The mixture is incubated at room temperature for a specific time (e.g., 6-10 minutes).
-
Measurement: The absorbance is measured at approximately 734 nm.[7]
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC).[7]
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is measured spectrophotometrically.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent is freshly prepared and warmed to 37°C before use.[8]
-
Reaction Mixture: A small volume of the sample is added to a larger volume of the pre-warmed FRAP reagent.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 4 minutes).[8]
-
Measurement: The absorbance of the colored product is measured at 593 nm.[8]
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using known concentrations of FeSO₄ or Trolox.
Mandatory Visualizations
To further elucidate the experimental and biological processes, the following diagrams are provided.
Caption: Experimental workflow for the DPPH antioxidant assay.
Caption: Nrf2 signaling pathway activation by antioxidants.
Mechanistic Insights
The antioxidant activity of this compound derivatives is mediated through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). The presence of the hydroxyl group at the 8-position, often in conjunction with a 7-hydroxyl group, facilitates the donation of a hydrogen atom or an electron to neutralize free radicals.
Furthermore, some coumarin derivatives have been shown to modulate the Nrf2 signaling pathway.[7] Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. In the presence of oxidative stress or certain antioxidant compounds like this compound derivatives, this complex dissociates. Nrf2 is then free to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes. This binding initiates the transcription of a suite of protective genes encoding antioxidant and detoxification enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), thereby enhancing the cell's endogenous antioxidant defenses.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japer.in [japer.in]
- 5. benchchem.com [benchchem.com]
- 6. marinebiology.pt [marinebiology.pt]
- 7. benchchem.com [benchchem.com]
- 8. ultimatetreat.com.au [ultimatetreat.com.au]
Navigating the Toxicological Landscape: A Comparative Guide to 8-Hydroxycoumarin Derivatives In Vitro and In Vivo
For researchers, scientists, and drug development professionals, understanding the toxicological profile of novel compounds is paramount. This guide provides a comprehensive comparison of the in vitro and in vivo toxicity of 8-hydroxycoumarin derivatives, a class of compounds with burgeoning interest in medicinal chemistry. By presenting available experimental data, detailed methodologies, and illustrating key signaling pathways, this document aims to facilitate a deeper understanding of the safety and potential liabilities of these promising molecules.
The therapeutic potential of this compound derivatives is a subject of ongoing research, with studies highlighting their anticancer and antioxidant properties. However, a thorough evaluation of their toxicity is crucial for their advancement as clinical candidates. This guide synthesizes the current knowledge on their adverse effects, drawing a critical comparison between cell-based assays and whole-organism studies.
Quantitative Toxicity Data: A Comparative Overview
The following tables summarize the available quantitative data on the in vitro and in vivo toxicity of selected this compound derivatives and related compounds. It is important to note that direct comparative studies are limited, and the presented data is compiled from various independent investigations.
| Derivative Name/Structure | Cell Line | Assay Type | Endpoint | Concentration/Dose | Result | Reference |
| 8-nitro-7-hydroxycoumarin | K562, HL-60 | Cytotoxicity | IC50 | 475-880 µM | Induces apoptosis | [1] |
| 3-(3,4-dihydroxyphenyl)-8-hydroxycoumarin | PBMC, HepG2/C3A | Cytotoxicity | Trypan Blue | 0.1-20 µg/mL | No decrease in cell viability | [2] |
| 3-(3,4-dihydroxyphenyl)-8-hydroxycoumarin | HepG2/C3A | Cytotoxicity | MTT Assay | Highest concentrations tested | Significant decrease in viability after 48h and 72h | [2] |
| 3-(3,4-dihydroxyphenyl)-8-hydroxycoumarin | PBMC, HepG2/C3A | Genotoxicity | Comet Assay, Micronucleus Test | Up to 10 µg/mL | No significant DNA damage | [2] |
| 3-(3,4-dihydroxyphenyl)-8-hydroxycoumarin | PBMC | Genotoxicity | Comet Assay, Micronucleus Test | 20 µg/mL | Small but significant genotoxic effect | [2] |
| Styrene substituted biscoumarin (SSBC) | AGS (stomach cancer) | Cytotoxicity | MTT Assay | Not specified | Anti-proliferative activity | [3] |
| Styrene substituted biscoumarin (SSBC) | L-132, MRC-5 (normal lung) | Cytotoxicity | MTT Assay | Not specified | Toxicity assessed | [3] |
| Compound | Animal Model | Administration Route | Endpoint | Dose | Result | Reference |
| Coumarin | Rat | Oral | LD50 | 293 mg/kg | Moderately toxic to liver and kidneys | [4] |
| 4-hydroxycoumarin | Swiss Mice | Oral | Acute Toxicity | 200 mg/kg | No changes in behavior or histology | [5] |
| 3,3'-(4-chlorophenylmethylene)bis-(4-hydroxy-2H-1-benzopyran-2-one) | Not specified | Not specified | Toxicity | Not specified | Low toxicity | [6] |
Experimental Protocols: A Methodological Insight
Understanding the methodologies behind the data is crucial for interpretation and replication. This section details the experimental protocols for key toxicity assays cited in the literature.
In Vitro Cytotoxicity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells (e.g., HepG2, AGS) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivative for a defined period (e.g., 24, 48, 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
In Vitro Genotoxicity: Comet Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.
-
Cell Preparation: Cells are treated with the test compound, harvested, and embedded in a low-melting-point agarose on a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: An electric field is applied, causing the negatively charged DNA to migrate towards the anode. Damaged DNA fragments migrate faster, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide, SYBR Green) and visualized under a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.
In Vivo Acute Oral Toxicity (as per OECD Guideline 425)
This method is used to determine the median lethal dose (LD50) of a substance.
-
Animal Selection: Healthy, young adult rodents (e.g., Swiss mice) of a single sex are used.
-
Dosing: A single animal is dosed at a starting dose level. The outcome (survival or death) determines the dose for the next animal.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.
-
LD50 Calculation: The LD50 is calculated using a statistical method based on the outcomes of the sequential dosing.
Signaling Pathways in this compound Derivative Toxicity
The toxic effects of this compound derivatives can be mediated through various signaling pathways. While research in this area is still developing, some proposed mechanisms include the induction of apoptosis via the intrinsic pathway.
Experimental Workflow for Toxicity Assessment
The logical flow of assessing the toxicity of a novel this compound derivative typically follows a tiered approach, starting with in vitro assays and progressing to in vivo studies if warranted.
Caption: A typical workflow for the toxicological evaluation of novel this compound derivatives.
Intrinsic Apoptosis Pathway
Some this compound derivatives have been shown to induce apoptosis, a form of programmed cell death, through the intrinsic or mitochondrial pathway. This is a key mechanism for their potential anticancer effects but can also contribute to toxicity in non-cancerous cells.
Caption: The intrinsic apoptosis pathway potentially activated by some this compound derivatives.
Conclusion: Bridging the Gap Between In Vitro and In Vivo Findings
The available data suggests that while some this compound derivatives exhibit promising in vitro cytotoxic activity against cancer cells, their general toxicity profile requires careful consideration. Discrepancies between in vitro and in vivo results are common and can be attributed to factors such as metabolism, pharmacokinetics, and complex physiological interactions that cannot be fully replicated in cell culture. For instance, the parent coumarin molecule shows species-specific hepatotoxicity due to differences in metabolic pathways.[4][7] Humans primarily metabolize coumarin to the less toxic 7-hydroxycoumarin, whereas rats produce a toxic epoxide intermediate.[4] This highlights the importance of selecting appropriate animal models and thoroughly investigating the metabolic fate of novel this compound derivatives.
Future research should focus on conducting comprehensive in vivo toxicity studies for promising this compound derivatives identified in in vitro screens. This will provide a more accurate assessment of their therapeutic index and guide the selection of candidates for further development. A deeper understanding of the structure-toxicity relationships will also be crucial in designing safer and more effective this compound-based therapeutics.
References
- 1. Studies on the cytostatic and cytotoxic effects and mode of action of 8-nitro-7-hydroxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of in vitro cytotoxic and genotoxic effects of the 3-(3,4-dihydroxyphenyl)-8-hydroxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In silico and in vitro analysis of coumarin derivative induced anticancer effects by undergoing intrinsic pathway mediated apoptosis in human stomach cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coumarin - Wikipedia [en.wikipedia.org]
- 5. Toxicological assessment of 4-hydroxycoumarin: (Anti) Mutagenicity, toxic, and antioxidant studies | Research, Society and Development [rsdjournal.org]
- 6. Synthesis, structure, toxicological and pharmacological investigations of 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coumarin-Induced Hepatotoxicity: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Docking Studies of 8-Hydroxycoumarin Derivatives Against Bacterial and Viral Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of molecular docking studies of hydroxycoumarin derivatives, analogues of 8-hydroxycoumarin, against distinct therapeutic targets: bacterial enzymes and proteins critical to the SARS-CoV-2 virus. The objective is to offer a clear comparison of their binding efficiencies and the methodologies employed, supported by experimental data from peer-reviewed studies.
Quantitative Docking Data Summary
The following table summarizes the binding energies of selected hydroxycoumarin derivatives against their respective protein targets. Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the protein.
| Study Focus | Target Protein | Coumarin Derivative | Binding Energy (kcal/mol) | Reference |
| Antibacterial | S. aureus Tyrosyl-tRNA Synthetase | 5,7-dihydroxy-3-phenylcoumarin | -9.2 | [1] |
| Antibacterial | S. aureus Tyrosyl-tRNA Synthetase | 7,8-dihydroxycoumarin | -9.0 | [1] |
| Antibacterial | S. aureus Tyrosyl-tRNA Synthetase | 6,7-dihydroxy-3-phenylcoumarin | -8.5 | [1] |
| Antiviral (COVID-19) | SARS-CoV-2 Mpro (Main Protease) | Hymecromone Derivative | -7.5 | [2][3] |
| Antiviral (COVID-19) | SARS-CoV-2 Spike Protein | Hymecromone Derivative | -7.1 | [2][3] |
| Antiviral (COVID-19) | SARS-CoV-2 RdRp | Psoralen Derivative | -7.0 | [2][3] |
| Antiviral (COVID-19) | SARS-CoV-2 PLpro | Psoralen Derivative | -6.8 | [2][3] |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and replication of in silico docking studies.
Study 1: Antibacterial Activity against S. aureus Enzymes
-
Objective: To investigate the binding mode of hydroxy-3-arylcoumarins to Staphylococcus aureus tyrosyl-tRNA synthetase and topoisomerase II DNA gyrase.[1]
-
Software: The specific docking software is not explicitly named in the provided abstract, but the process follows a standard molecular docking protocol.
-
Protein Preparation: The crystal structures of S. aureus tyrosyl-tRNA synthetase and topoisomerase II DNA gyrase were obtained from the Protein Data Bank (PDB). Water molecules were removed, and hydrogen atoms were added to the protein structures.
-
Ligand Preparation: The 3D structures of the hydroxycoumarin derivatives were generated and energetically minimized.
-
Docking Simulation: The docking of the most active compounds was performed to determine their potential binding mode within the active sites of the target enzymes. The results were analyzed based on the predicted best binding energy values.[1]
Study 2: Antiviral Activity against SARS-CoV-2 Proteins
-
Objective: To evaluate the multi-target interaction of coumarin derivatives against key SARS-CoV-2 proteins.[2][3]
-
Software: PyRx tool for molecular docking and Discovery Studio Visualizer for visualizing interactions.[2][3]
-
Protein Preparation: The 3D structures of SARS-CoV-2 proteins, including RNA-dependent RNA polymerase (RdRp), papain-like protease (PLpro), main protease (Mpro), and the spike protein, were retrieved from the Protein Data Bank.[2][3]
-
Ligand Preparation: The structures of coumarin derivatives, including those of phenprocoumon, hymecromone, and psoralen, were designed and checked for ADME properties and Lipinski's rule of five using the SwissADME online tool.[2][3]
-
Docking Simulation: Molecular docking was performed to predict the binding affinity and interactions between the coumarin derivatives and the target viral proteins. The analysis focused on binding energy and the hydrogen bond interactions formed.[2][3]
Visualizing the Docking Process and Potential Pathways
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a standard molecular docking workflow and a hypothetical signaling pathway that could be inhibited by this compound derivatives.
Caption: A generalized workflow for molecular docking studies.
Caption: Hypothetical inhibition of viral and bacterial pathways.
References
A Comparative Guide to Competitive Binding Assays Using Fluorescent 7-Hydroxycoumarin Probes
For researchers, scientists, and drug development professionals, the selection of an appropriate assay methodology is critical for the accurate determination of molecular interactions. This guide provides an objective comparison of competitive binding assays utilizing fluorescent 7-hydroxycoumarin probes against alternative methods. The performance of these probes is detailed with supporting experimental data, protocols, and visual workflows to aid in assay development and selection.
Overview of 7-Hydroxycoumarin Probes in Competitive Binding Assays
7-Hydroxycoumarin and its derivatives are a versatile class of fluorophores increasingly employed in drug discovery and biochemical research.[1] Their utility in competitive binding assays stems from their environmentally sensitive fluorescence, which can be modulated upon binding to a target protein.[2] A common application involves the development of fluorescence intensity-based or fluorescence polarization assays.[3]
In a typical fluorescence intensity-based competitive binding assay, a 7-hydroxycoumarin derivative with a high affinity for the target protein is used as a probe.[3] The binding of this probe to the protein often results in a change in its fluorescence properties, such as quenching.[4][5] When a test compound is introduced, it competes with the fluorescent probe for the same binding site. Displacement of the probe by the test compound leads to a restoration of fluorescence, which can be measured to determine the binding affinity of the test compound.[3] This methodology provides a sensitive and high-throughput-compatible alternative to traditional enzyme activity assays, which can sometimes be prone to irregularities.[4][5][6]
Performance Comparison: 7-Hydroxycoumarin Probes vs. Alternatives
The selection of a fluorescent probe is a critical decision that influences the accuracy and efficiency of binding assays. This section compares the performance of 7-hydroxycoumarin derivatives with Warfarin, a well-established fluorescent probe for Human Serum Albumin (HSA).
Photophysical and Binding Properties
7-hydroxycoumarin derivatives generally exhibit favorable photophysical properties, including high quantum yields and good photostability, making them highly sensitive probes.[7] Their chemical structure is also amenable to modification, allowing for the development of probes for a wide range of biological targets beyond HSA.[7]
| Property | 7-Hydroxycoumarin Derivatives | Warfarin | Reference |
| Excitation Wavelength (λex) | ~340 - 360 nm | ~310 - 320 nm | [7] |
| Emission Wavelength (λem) | ~450 - 510 nm | ~380 - 390 nm | [7] |
| Stokes Shift | ~100 - 170 nm | ~70 - 80 nm | [7] |
| Quantum Yield (Φ) | Up to 0.32 (bound to MIF) | Enhancement upon binding to HSA | [4][7] |
| Target Protein (Example) | Macrophage Migration Inhibitory Factor (MIF), Human Serum Albumin (HSA) | Human Serum Albumin (HSA) | [2][4][7] |
| Binding Site (Example) | Tautomerase active site (MIF), Sudlow site I (HSA) | Sudlow site I (HSA) | [2][4][7] |
| Binding Constant (Ka) | High affinity (nM range for MIF) | High affinity (~10^5 M⁻¹) for HSA | [4][7] |
Assay Performance Data
The following table summarizes the performance of a specific 7-hydroxycoumarin derivative in a competitive binding assay for Macrophage Migration Inhibitory Factor (MIF), highlighting its utility in determining the binding affinities of various inhibitors. The data demonstrates a good correlation between the fluorescence immunoassay (FID) and the traditional MIF tautomerase activity assay.[4]
| Compound | FID Assay (Ki, μM) | Tautomerase Assay (Ki, μM) |
| 2 | - | 12.4 ± 1.3 |
| 6a | - | 1.17 ± 0.10 |
| 6d | 0.39 ± 0.04 (Kd) | - |
| 7 | 0.016 ± 0.003 (Ks) | 0.018 ± 0.001 |
| 8 | 0.156 ± 0.018 (Kd) | 0.100 ± 0.010 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the implementation of competitive binding assays using 7-hydroxycoumarin probes.
Protocol 1: Fluorescence Intensity-Based Competitive Binding Assay for MIF
This protocol describes a fluorescence quenching-based competitive binding assay to determine the affinity of test compounds for the MIF tautomerase active site.[4][5]
Reagent Preparation:
-
MIF Stock Solution: Prepare a stock solution of recombinant human MIF in a suitable buffer (e.g., PBS, pH 7.4).
-
7-Hydroxycoumarin Probe Stock Solution: Prepare a stock solution of a high-affinity 7-hydroxycoumarin derivative (e.g., compound 7 from the study) in DMSO and dilute in assay buffer.[4]
-
Test Compound Stock Solutions: Prepare serial dilutions of test compounds in assay buffer with a final DMSO concentration that does not exceed 10% (v/v).[4]
Assay Procedure:
-
In a 96-well plate, add 100 μL of MIF solution (final concentration 200 nM).[4]
-
Add 50 μL of the test compound at various concentrations.[4]
-
Incubate the mixture for 10 minutes at room temperature.[4]
-
Add 50 μL of the 7-hydroxycoumarin probe solution (final concentration 200 nM).[4]
-
Incubate for an additional 10 minutes at room temperature, protected from light.[4]
-
Measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 455 nm.[4]
Data Analysis:
-
The increase in fluorescence intensity is proportional to the displacement of the probe by the test compound.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
The dissociation constant (Kd) or inhibition constant (Ki) can be calculated from the IC50 value.[4]
Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay
This protocol provides a hypothetical framework for a fluorescence polarization-based competitive binding assay, which is another common application for fluorescent probes.[3]
Reagent Preparation:
-
MIF Stock Solution: Prepare as in Protocol 1.
-
Fluorescent Tracer Stock Solution: The 7-hydroxycoumarin probe serves as the tracer. Prepare a concentrated stock in DMSO and dilute to a working concentration (e.g., 1-10 nM) in assay buffer.[3]
-
Test Compound Stock Solutions: Prepare as in Protocol 1.
Assay Development:
-
Determine Optimal Tracer Concentration: Serially dilute the tracer and select the lowest concentration that provides a stable and robust fluorescence polarization signal.[3]
-
MIF Saturation Binding: To determine the dissociation constant (Kd) of the tracer and the optimal MIF concentration, perform a saturation binding experiment by titrating MIF against a fixed concentration of the tracer. A suitable MIF concentration for the competition assay is typically at or near the Kd value.[3]
Competitive FP Assay Procedure:
-
In a black microplate, add the assay buffer, the fluorescent tracer at its optimal concentration, and the test compound at various concentrations.[3]
-
Initiate the binding reaction by adding MIF at its predetermined optimal concentration.[3]
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes), protected from light.[3]
-
Measure the fluorescence polarization using a plate reader equipped with polarizers.[3]
Data Analysis:
-
Plot the millipolarization (mP) units versus the logarithm of the test compound concentration.
-
Fit the data to a competitive binding model to determine the IC50 of the test compound.[3]
Visualizing the Workflow and Principles
Diagrams generated using Graphviz (DOT language) illustrate the key processes involved in competitive binding assays with 7-hydroxycoumarin probes.
Caption: MIF-CD74 signaling pathway and inhibition.
Caption: Workflow for a competitive binding assay.
Caption: Probe displacement in a competitive assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of 8-nitro-7-hydroxycoumarin and 7-hydroxycoumarin in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-cancer properties of 8-nitro-7-hydroxycoumarin and its parent compound, 7-hydroxycoumarin (also known as umbelliferone). The following sections present a comprehensive overview of their efficacy, mechanisms of action, and the experimental protocols used to evaluate their effects on cancer cells.
Introduction
Coumarins are a class of naturally occurring phenolic compounds that have garnered significant interest in oncology for their potential as anti-cancer agents. Their diverse pharmacological activities, including anti-proliferative, pro-apoptotic, and anti-inflammatory effects, make them attractive scaffolds for drug development. This guide focuses on a comparative analysis of 7-hydroxycoumarin and its nitrated derivative, 8-nitro-7-hydroxycoumarin, to elucidate the impact of the nitro functional group on their anti-cancer efficacy.
Quantitative Data Presentation
Table 1: IC50 Values for 8-nitro-7-hydroxycoumarin
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Various human and animal cell lines | Various | 475 - 880 | [1] |
| K562 | Chronic Myelogenous Leukemia | Not specified, induces apoptosis | [1] |
| HL-60 | Promyelocytic Leukemia | Not specified, induces apoptosis | [1] |
| CHrC5 | Chinese Hamster Ovary (MDR+) | Not specified, shows significant cytostatic and cytotoxic effects | [1] |
Table 2: IC50 Values for 7-hydroxycoumarin (Umbelliferone)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Adenocarcinoma | 15.56 | |
| MCF-7 | Breast Adenocarcinoma | 10.31 | |
| A549 | Lung Carcinoma | Not specified, induces apoptosis | |
| HeLa | Cervical Cancer | 54.2 | |
| Various Non-Small Cell Lung Carcinoma (NSCLC) cell lines | Lung Cancer | Not specified, induces G1 arrest |
Mechanism of Action
8-nitro-7-hydroxycoumarin
The primary mechanism of action for 8-nitro-7-hydroxycoumarin appears to be the induction of apoptosis and alteration of the cell cycle.[1] Studies have shown that it is cytotoxic to several cell lines, with cell death occurring via apoptosis in K562 and HL-60 leukemia cells.[1] The cytotoxic effects have been observed to be irreversible.[1] Furthermore, this compound exerts a cytostatic effect by inhibiting DNA synthesis and causing alterations in the cell cycle.[1] An important characteristic of 8-nitro-7-hydroxycoumarin is that its toxicity does not seem to be mediated by the multi-drug resistance (MDR) protein, as it shows significant efficacy against cells with increased expression of this protein.[1]
7-hydroxycoumarin (Umbelliferone)
7-hydroxycoumarin exhibits its anti-cancer effects through multiple pathways. It is known to induce apoptosis in a caspase-dependent manner.[2] This involves the activation of key executioner caspases like caspase-3. The pro-apoptotic activity of 7-hydroxycoumarin is also associated with its influence on the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptotic pathway.[3][4][5]
In addition to inducing apoptosis, 7-hydroxycoumarin can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. It has been shown to cause G1 phase arrest in non-small cell lung carcinoma cells and G2/M phase arrest in breast cancer cells. Furthermore, 7-hydroxycoumarin has been reported to modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.[2][6][7] Inhibition of these pathways can lead to decreased cell survival and proliferation.
Experimental Protocols
The following are detailed methodologies for the key experiments commonly used to assess the efficacy of anti-cancer compounds like 8-nitro-7-hydroxycoumarin and 7-hydroxycoumarin.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of the compound that inhibits the growth of 50% of the cancer cell population (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 8-nitro-7-hydroxycoumarin or 7-hydroxycoumarin in culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with the compounds.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the desired concentrations of the compounds for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
Objective: To determine the effect of the compounds on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish between cells in G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).
Protocol:
-
Cell Treatment: Treat cells with the compounds as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.
Mandatory Visualization
Signaling Pathways
Caption: Proposed signaling pathways for 8-nitro-7-hydroxycoumarin and 7-hydroxycoumarin in cancer cells.
Experimental Workflow
Caption: General experimental workflow for comparing the efficacy of the two coumarin compounds.
Conclusion
Both 8-nitro-7-hydroxycoumarin and 7-hydroxycoumarin demonstrate anti-cancer properties, primarily through the induction of apoptosis and cell cycle arrest. The available data suggests that 7-hydroxycoumarin has IC50 values in the lower micromolar range against several cancer cell lines, indicating potent activity. In contrast, the reported IC50 values for 8-nitro-7-hydroxycoumarin are significantly higher, in the range of 475-880 µM, suggesting lower potency.[1]
The addition of a nitro group at the 8-position of the 7-hydroxycoumarin scaffold appears to decrease its cytotoxic potency. However, 8-nitro-7-hydroxycoumarin's ability to overcome multi-drug resistance is a noteworthy feature that warrants further investigation.
For a definitive comparison of the efficacy of these two compounds, a head-to-head study on a panel of cancer cell lines using standardized protocols is essential. Further research is also needed to fully elucidate the detailed molecular mechanisms underlying the anti-cancer effects of 8-nitro-7-hydroxycoumarin. This will provide a clearer understanding of its potential as a therapeutic agent and guide the rational design of more potent and selective coumarin-based anti-cancer drugs.
References
- 1. Studies on the cytostatic and cytotoxic effects and mode of action of 8-nitro-7-hydroxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 4. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Hydroxycoumarin: A Comparative Analysis of its Cytotoxic Effects on Cancer vs. Normal Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of 8-hydroxycoumarin and its derivatives on various cancer and normal cell lines, supported by experimental data from multiple studies. The information is intended to provide insights into the potential of this compound as a selective anti-cancer agent.
Quantitative Data Summary
The cytotoxic activity of this compound and its derivatives is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance needed to inhibit a biological process by 50%. The following tables summarize the IC50 values of various this compound derivatives against a range of cancer and normal cell lines. It is important to note that direct comparative studies of this compound on a wide panel of cancer and normal cell lines are limited; therefore, data from its derivatives are presented to illustrate its potential selective cytotoxicity.
| Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference Study |
| Styrene Substituted Biscoumarin | AGS | Human Gastric Adenocarcinoma | 4.56 | [1] |
| 8-Nitro-7-hydroxycoumarin | K562 | Human Myelogenous Leukemia | 475-880 | [2] |
| 8-Nitro-7-hydroxycoumarin | HL-60 | Human Promyelocytic Leukemia | 475-880 | [2] |
| Acetoxycoumarin Derivative 7 | A549 | Human Lung Carcinoma | 48.1 | |
| Acetoxycoumarin Derivative 7 | CRL 1548 | Rat Liver Cancer | 45.1 | |
| Acetoxycoumarin Derivative 5 | A549 | Human Lung Carcinoma | 89.3 |
| Derivative | Normal Cell Line | Cell Type | IC50 (µM) | Reference Study |
| Styrene Substituted Biscoumarin | L-132 | Human Lung Embryonic Fibroblast | 268 | [1] |
| Styrene Substituted Biscoumarin | MRC-5 | Human Lung Fibroblast | 285 | [1] |
| Acetoxycoumarin Derivative 7 | CRL 1439 | Normal Rat Liver | >100 | |
| Acetoxycoumarin Derivative 5 | CRL 1439 | Normal Rat Liver | >100 |
Experimental Protocols
The following is a generalized experimental protocol for determining the cytotoxicity of this compound and its derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric assay for assessing cell metabolic activity.
1. Cell Culture and Seeding:
-
Cancer and normal cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
2. Compound Treatment:
-
A stock solution of this compound or its derivative is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compound are prepared in the culture medium to achieve a range of final concentrations.
-
The culture medium from the seeded plates is replaced with the medium containing the different concentrations of the test compound. A control group receives medium with the solvent at the same concentration used for the highest compound dose.
3. Incubation:
-
The plates are incubated for a specific period, typically 24, 48, or 72 hours, to allow the compound to exert its effect.
4. MTT Assay:
-
After the incubation period, the treatment medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well.
-
The plates are incubated for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The MTT solution is then removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
5. Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability for each treatment concentration relative to the untreated control.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Studies on coumarins, including this compound derivatives, have revealed several mechanisms through which they exert their cytotoxic effects on cancer cells, primarily through the induction of apoptosis and cell cycle arrest.
Apoptosis Induction: this compound and its derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the intrinsic mitochondrial pathway.
Caption: Intrinsic apoptosis pathway induced by this compound.
Cell Cycle Arrest: Coumarins can also halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as the G2/M phase. This prevents the cells from dividing and leads to an accumulation of cells in that phase.
Caption: Cell cycle arrest at the G2/M phase induced by this compound.
Experimental Workflow
The general workflow for assessing the cytotoxicity of this compound is as follows:
Caption: General workflow for cytotoxicity assessment.
References
A Comparative Guide to the Cross-Reactivity of 8-Hydroxycoumarin-Based Metal Ion Sensors
For Researchers, Scientists, and Drug Development Professionals
The development of selective and sensitive fluorescent probes for the detection of metal ions is of paramount importance in environmental monitoring, biological imaging, and pharmaceutical research. 8-Hydroxycoumarin and its derivatives have emerged as a versatile scaffold for the design of such sensors due to their inherent fluorescence, structural rigidity, and the presence of a key chelating moiety. This guide provides an objective comparison of the performance of several this compound-based metal ion sensors, with a focus on their cross-reactivity profiles, supported by experimental data from recent literature.
Performance Comparison of this compound-Based Sensors
The selectivity of a metal ion sensor is a critical parameter that dictates its utility in complex sample matrices. The following tables summarize the quantitative data on the cross-reactivity of various this compound-based fluorescent sensors, highlighting their response to their primary target metal ion in the presence of other potentially interfering ions.
| Sensor | Target Ion | Other Ions Tested | Reference |
| 8-Acetyl-7-hydroxy-4-methylcoumarin (AHMC) | Al³⁺ | K⁺, Ca²⁺, Mg²⁺, Ba²⁺, Cr³⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺ | [1] |
| Triazole-bridged coumarin-benzimidazole | Cd²⁺ | Na⁺, K⁺, Ca²⁺, Mg²⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Hg²⁺, Pb²⁺, Al³⁺ | [2] |
| Coumarin-Schiff base (APSB) | Fe³⁺ | Co²⁺, Cr³⁺, Cu²⁺, Fe²⁺, Hg²⁺, Pb²⁺, Ga³⁺, Ni²⁺, Mg²⁺, Cd²⁺, Ca²⁺, Mn²⁺, Al³⁺, Zn²⁺, Sn²⁺, Sn⁴⁺ | [3][4] |
| 8-substituted-7-hydroxycoumarin derivatives | Zn²⁺/Cd²⁺ | Ag⁺, Ca²⁺, Co²⁺, Cu²⁺, Hg²⁺, K⁺, Li⁺, Mg²⁺, Mn²⁺, Na⁺, Ni²⁺, Pb²⁺ | [5] |
| Coumarin-triazole derivative (L5) | Pb²⁺ | Na⁺, K⁺, Ca²⁺, Mg²⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Al³⁺ | [6] |
Table 1: Cross-Reactivity of 8-Acetyl-7-hydroxy-4-methylcoumarin (AHMC) for Al³⁺
This sensor exhibits a significant "turn-on" fluorescence response upon binding to Al³⁺. The selectivity of AHMC was evaluated by measuring its fluorescence intensity in the presence of various metal ions.
| Metal Ion (50 µM) | Relative Fluorescence Intensity (%) |
| Al³⁺ | 100 |
| K⁺ | <5 |
| Ca²⁺ | <5 |
| Mg²⁺ | <5 |
| Ba²⁺ | <5 |
| Cr³⁺ | ~10 |
| Mn²⁺ | <5 |
| Fe³⁺ | ~15 (quenching) |
| Co²⁺ | <5 |
| Ni²⁺ | <5 |
| Cu²⁺ | ~20 (quenching) |
| Zn²⁺ | ~8 |
| Cd²⁺ | <5 |
| Hg²⁺ | <10 |
| Pb²⁺ | <5 |
| Data synthesized from information in reference[1]. The fluorescence intensity in the presence of Al³⁺ is set to 100% for comparison. |
Table 2: Cross-Reactivity of a Triazole-Bridged Coumarin-Benzimidazole Sensor for Cd²⁺
This sensor demonstrates a selective "turn-on" fluorescence response to Cd²⁺. Interference studies were conducted by measuring the fluorescence response to Cd²⁺ in the presence of a 10-fold excess of other metal ions.
| Interfering Ion (10 equiv.) | Fluorescence Response to Cd²⁺ (% Change) |
| None | 0 |
| Na⁺ | < ±5 |
| K⁺ | < ±5 |
| Ca²⁺ | < ±5 |
| Mg²⁺ | < ±5 |
| Mn²⁺ | < ±5 |
| Fe³⁺ | ~ -10 |
| Co²⁺ | < ±5 |
| Ni²⁺ | < ±5 |
| Cu²⁺ | ~ -8 |
| Zn²⁺ | ~ +7 |
| Hg²⁺ | < ±5 |
| Pb²⁺ | < ±5 |
| Al³⁺ | < ±5 |
| Data synthesized from information in reference[2]. The change in fluorescence response is relative to the response of the sensor to Cd²⁺ alone. |
Table 3: Cross-Reactivity of a Coumarin-Schiff Base Sensor (APSB) for Fe³⁺
The sensor APSB shows a significant fluorescence enhancement upon binding to Fe³⁺. The selectivity was tested against a range of other metal ions.
| Metal Ion | Fluorescence Response |
| Fe³⁺ | Strong Enhancement |
| Co²⁺ | No significant change |
| Cr³⁺ | No significant change |
| Cu²⁺ | Quenching |
| Fe²⁺ | Slight enhancement |
| Hg²⁺ | No significant change |
| Pb²⁺ | No significant change |
| Ga³⁺ | No significant change |
| Ni²⁺ | No significant change |
| Mg²⁺ | No significant change |
| Cd²⁺ | No significant change |
| Ca²⁺ | No significant change |
| Mn²⁺ | No significant change |
| Al³⁺ | Slight enhancement |
| Zn²⁺ | No significant change |
| Sn²⁺ | No significant change |
| Sn⁴⁺ | No significant change |
| Qualitative summary based on data from references[3][4]. |
Signaling Pathways and Experimental Workflows
The signaling mechanism of this compound-based sensors typically involves the interaction of the metal ion with the hydroxyl and adjacent coordinating groups on the coumarin ring. This interaction modulates the photophysical properties of the fluorophore, leading to a detectable change in fluorescence. Common mechanisms include Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT).
Experimental Protocols
The following provides a generalized experimental protocol for assessing the cross-reactivity of this compound-based metal ion sensors using fluorescence spectroscopy.
1. Preparation of Stock Solutions:
-
Sensor Stock Solution: Prepare a stock solution of the this compound derivative (typically 1-10 mM) in a suitable organic solvent (e.g., DMSO, acetonitrile) or aqueous buffer.
-
Metal Ion Stock Solutions: Prepare stock solutions (typically 10-100 mM) of the chloride or nitrate salts of the target and potential interfering metal ions in deionized water or the same buffer as the sensor.
2. Fluorescence Measurements:
-
All fluorescence measurements should be performed at a constant temperature using a spectrofluorometer.
-
Determination of Excitation and Emission Wavelengths: Record the excitation and emission spectra of the sensor in the chosen solvent system to determine the optimal excitation wavelength (λex) and the emission wavelength of maximum intensity (λem).
-
Selectivity Study:
-
To a cuvette containing the solvent, add a specific volume of the sensor stock solution to achieve the desired final concentration (typically in the micromolar range).
-
Record the initial fluorescence intensity of the sensor solution (F₀).
-
Add a specific amount of the target metal ion stock solution and record the fluorescence intensity (F).
-
For interference studies, to a fresh solution of the sensor, add a specific amount of a potentially interfering metal ion (often in excess, e.g., 10-100 equivalents) and record the fluorescence intensity.
-
Subsequently, add the same amount of the target metal ion to this solution and record the final fluorescence intensity.
-
Repeat this procedure for all potential interfering metal ions.
-
3. Data Analysis:
-
The selectivity of the sensor is evaluated by comparing the fluorescence response (e.g., enhancement or quenching) of the sensor to the target metal ion with its response to other metal ions.
-
The fluorescence enhancement or quenching efficiency can be calculated using the formula: (F - F₀) / F₀, where F is the fluorescence intensity in the presence of the metal ion and F₀ is the initial fluorescence intensity of the sensor.
-
The results are often presented as a bar graph showing the relative fluorescence intensity of the sensor in the presence of different metal ions.
Conclusion
This compound-based metal ion sensors offer a promising platform for the development of selective and sensitive analytical tools. The data presented in this guide highlights that while many sensors exhibit high selectivity for their target ion, some degree of cross-reactivity with other metal ions can occur. The extent of this interference is dependent on the specific structure of the coumarin derivative and the nature of the metal ions. Researchers and drug development professionals should carefully consider the cross-reactivity profiles of these sensors in the context of their specific application and the composition of the sample matrix to ensure accurate and reliable results. The provided experimental protocols and workflow diagrams serve as a valuable resource for the systematic evaluation of sensor performance.
References
- 1. benchchem.com [benchchem.com]
- 2. Strategy to Design a Flexible and Macromolecular Sensor to Bind Cd2+ Ions: A Complete Photophysical Analysis and Bio-Imaging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple Fluorescence Sensing Approach for Selective Detection of Fe3+ Ions: Live-Cell Imaging and Logic Gate Functioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. Highly selective and sensitive coumarin-triazole-based fluorometric 'turn-off' sensor for detection of Pb2+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 8-Hydroxycoumarin: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 8-Hydroxycoumarin
This document provides procedural guidance on the safe and compliant disposal of this compound, a compound commonly used in biomedical research. Adherence to these protocols is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. The following information is intended for researchers, scientists, and drug development professionals.
Hazard Profile and Safety Precautions
This compound is classified with several hazards that necessitate careful handling during the disposal process.[1] Personal protective equipment (PPE) is mandatory to prevent exposure.
Key Hazards:
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are required.
-
Eye Protection: Safety glasses or goggles must be worn.[1]
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[1][2]
-
Respiratory Protection: If there is a risk of generating dust, a suitable respirator should be used.[1][2]
Step-by-Step Disposal Procedure
The proper disposal of this compound waste must be handled as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[2][4]
Step 1: Waste Identification and Segregation
-
Treat all forms of this compound waste (pure compound, contaminated labware, solutions) as hazardous.
-
Segregate this compound waste from other waste streams to prevent unintended reactions.[5][6] Store in a designated "Satellite Accumulation Area" for hazardous waste.[5]
Step 2: Waste Collection and Containment
-
Collect solid waste in a clearly labeled, sealed, and leak-proof container.[7]
-
For solutions, use a compatible, labeled, and sealable container. Do not overfill containers; leave at least one inch of headspace to allow for expansion.[5][6]
-
If the original container is used for disposal, ensure it is in good condition and properly sealed.[8][9]
Step 3: Labeling
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[5]
-
The label must include the full chemical name ("this compound") and a description of the contents (e.g., "solid," "solution in methanol").[5]
-
Indicate the associated hazards (e.g., "Toxic," "Irritant").[5]
Step 4: Storage
-
Store the sealed and labeled waste container in a designated, secure area away from incompatible materials.[5]
-
Ensure the storage area is cool and well-ventilated.[1]
Step 5: Arrange for Professional Disposal
-
All chemical waste must be handled and disposed of by a licensed and approved waste disposal contractor.[4][8][10]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
Quantitative Data Summary
While specific quantitative limits for disposal are determined by local regulations, the hazard classification provides a basis for handling procedures.
| Parameter | Value/Classification | Source |
| CAS Number | 2442-31-1 | [1] |
| Molecular Formula | C9H6O3 | [1] |
| Molecular Weight | 162.14 g/mol | [1] |
| GHS Hazard Statements | H302, H315, H319, H335 | [1][11] |
| Signal Word | Warning | [1][11] |
Experimental Protocols
Currently, there are no widely published and validated experimental protocols for the in-lab neutralization or deactivation of this compound for non-hazardous disposal. The standard and required procedure is collection and disposal via a licensed hazardous waste management company.
Disposal Workflow Diagram
The following diagram outlines the decision-making process and steps for the proper disposal of this compound waste.
Disposal workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Chemical waste | Hazardous Waste Management - McGill University [mcgill.ca]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. This compound | 2442-31-1 [chemicalbook.com]
Personal protective equipment for handling 8-Hydroxycoumarin
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 8-Hydroxycoumarin in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Personal Protective Equipment
This compound presents several health hazards that necessitate the use of appropriate personal protective equipment (PPE). The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
Summary of Hazards:
| Hazard Classification | GHS Hazard Statement |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed[1][2][3] |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation[1][3] |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation[1][3] |
| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation[1][3] |
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side-shields or safety glasses.[1] A face shield may be required in situations with a higher risk of splashing. | To prevent eye contact which can cause serious irritation.[1][3] |
| Hand Protection | Chemically resistant protective gloves (e.g., nitrile rubber). Gloves must be inspected before use.[1][2] | To prevent skin contact which causes irritation.[1][3] |
| Skin and Body Protection | Lab coat, impervious clothing, and closed-toe shoes.[1] | To protect skin from accidental exposure. |
| Respiratory Protection | Use in a well-ventilated area with local exhaust ventilation or under a chemical fume hood.[1][4] If dust is generated, a NIOSH (US) or CEN (EU) approved dust respirator should be worn.[5] | To avoid inhalation of dust, which can cause respiratory tract irritation.[1][3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to ensure safety when working with this compound.
1. Preparation and Engineering Controls:
-
Ensure a safety shower and eyewash station are readily accessible and functional.[1]
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powdered form to avoid dust formation.[3][4]
-
Keep the container tightly sealed when not in use.[1]
2. Donning Personal Protective Equipment (PPE):
-
Before handling, put on all required PPE as specified in the table above.
3. Weighing and Aliquoting:
-
Handle this compound as a solid, taking care to minimize the generation of dust.[5]
-
If weighing, do so within the fume hood or in an enclosure with dedicated exhaust.
-
Use appropriate tools (e.g., spatula) to handle the solid.
4. Dissolving the Compound:
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
If heating is required, do so in a controlled manner (e.g., using a water bath) within the fume hood.
5. Post-Handling Procedures:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Decontaminate all work surfaces and equipment used.[1]
-
Remove PPE carefully to avoid self-contamination.
Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1] |
| If on Skin | Immediately wash the affected area with plenty of soap and water.[1][5] Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention. |
| If in Eyes | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| If Inhaled | Move the person to fresh air.[5] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[1] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Waste Chemical: Dispose of waste this compound in a designated, labeled, and sealed container for chemical waste.[5] Disposal must be carried out by a licensed waste disposal company in accordance with local, state, and federal regulations.[4]
-
Contaminated Materials: Any materials contaminated with this compound, such as gloves, paper towels, and pipette tips, should be collected in a sealed container and disposed of as chemical waste.
-
Environmental Precautions: Do not allow the chemical or its waste to enter drains, sewers, or watercourses.[1][5]
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
